Product packaging for Desbutal(Cat. No.:CAS No. 8028-71-5)

Desbutal

Cat. No.: B15387535
CAS No.: 8028-71-5
M. Wt: 412.0 g/mol
InChI Key: OVVVDQPFLUEXOY-UHFFFAOYSA-N
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Description

Desbutal is a useful research compound. Its molecular formula is C21H34ClN3O3 and its molecular weight is 412.0 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34ClN3O3 B15387535 Desbutal CAS No. 8028-71-5

Properties

CAS No.

8028-71-5

Molecular Formula

C21H34ClN3O3

Molecular Weight

412.0 g/mol

IUPAC Name

5-ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione;N-methyl-1-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C11H18N2O3.C10H15N.ClH/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;1-9(11-2)8-10-6-4-3-5-7-10;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);3-7,9,11H,8H2,1-2H3;1H

InChI Key

OVVVDQPFLUEXOY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC.CC(CC1=CC=CC=C1)NC.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Desbutal: Chemical Identity, and Component Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Desbutal, a discontinued pharmaceutical product. The focus is on its chemical identity, including its IUPAC name and CAS number, and a detailed examination of its constituent active pharmaceutical ingredients. Due to the discontinuation of this compound, this guide synthesizes information on its components, methamphetamine hydrochloride and pentobarbital sodium, to provide relevant data for researchers, scientists, and drug development professionals.

Chemical Identification of this compound

This compound was the brand name for a combination drug product. As a mixture, its chemical identifiers are based on its components.

IdentifierValue
IUPAC Name 5-ethyl-5-(pentan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione compound with N-methyl-1-phenylpropan-2-amine (1:1) hydrochloride[1]
CAS Number 8028-71-5[1][2]
Molecular Formula C21H34ClN3O3[1][2]
Molecular Weight 411.97 g/mol [1]

Composition of this compound

This compound was a fixed-dose combination of a central nervous system (CNS) stimulant and a CNS depressant.[3] The product contained methamphetamine hydrochloride and pentobarbital sodium.[1][3] It was manufactured by Abbott Laboratories and was marketed for conditions such as depression, obesity, narcolepsy, and parkinsonism before being discontinued due to a high potential for abuse.[1][3]

The logical relationship of this compound's components can be visualized as follows:

G This compound This compound Methamphetamine Methamphetamine HCl (Stimulant) This compound->Methamphetamine contains Pentobarbital Pentobarbital Sodium (Depressant) This compound->Pentobarbital contains

Logical relationship of this compound's active components.

Component Analysis: Methamphetamine Hydrochloride

Methamphetamine is a potent central nervous system stimulant. In this compound, it was included for its stimulant effects.

3.1. Signaling Pathway of Methamphetamine

Methamphetamine's primary mechanism of action involves the disruption of normal dopamine, norepinephrine, and serotonin signaling in the brain. It increases the release and blocks the reuptake of these neurotransmitters, leading to an accumulation in the synaptic cleft. The following diagram illustrates the simplified signaling pathway affected by methamphetamine.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicles VMAT2->Dopamine_Vesicle packages DAT Dopamine Transporter (DAT) Synaptic_Cleft Synaptic Cleft Dopamine DAT->Synaptic_Cleft efflux Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol release Dopamine_Cytosol->DAT reuptake Dopamine_Receptor Dopamine Receptors Effect Stimulant Effect Dopamine_Receptor->Effect Methamphetamine Methamphetamine Methamphetamine->VMAT2 inhibits Methamphetamine->DAT reverses Synaptic_Cleft->Dopamine_Receptor binds

Simplified signaling pathway of methamphetamine in a dopaminergic neuron.

3.2. Experimental Protocol: Quantification of Methamphetamine in Biological Samples

A common method for the quantification of methamphetamine in biological matrices (e.g., blood, urine) is Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration of methamphetamine in a plasma sample.

Materials:

  • Plasma sample

  • Internal standard (e.g., methamphetamine-d5)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA)

  • GC-MS system

Procedure:

  • Sample Preparation: To 1 mL of plasma, add the internal standard.

  • Liquid-Liquid Extraction: Add 5 mL of ethyl acetate and vortex for 2 minutes. Centrifuge at 3000 rpm for 10 minutes.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the residue in 50 µL of MBTFA and heat at 70°C for 20 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Column: Phenyl-methyl siloxane capillary column.

    • Oven Program: Start at 80°C, ramp to 250°C.

    • MS Detection: Selected Ion Monitoring (SIM) mode.

Component Analysis: Pentobarbital Sodium

Pentobarbital is a short-acting barbiturate that acts as a central nervous system depressant.

4.1. Signaling Pathway of Pentobarbital

Pentobarbital enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx, hyperpolarization of the neuron, and an overall inhibitory effect on the central nervous system.

cluster_receptor GABA-A Receptor Chloride Channel GABA_A GABA-A Receptor Chloride_Influx Increased Cl- Influx GABA_A->Chloride_Influx prolongs channel opening Pentobarbital Pentobarbital Pentobarbital->GABA_A binds to allosteric site GABA GABA GABA->GABA_A binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression CNS Depression Hyperpolarization->CNS_Depression

References

Historical Formulation of Desbutal Tablets: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the historical formulation of Desbutal, a combination drug product previously manufactured by Abbott Laboratories. This compound contained the central nervous system stimulant methamphetamine hydrochloride and the sedative-hypnotic pentobarbital sodium. Due to a high potential for abuse, it was discontinued in 1973.[1] This document outlines the probable formulation, manufacturing processes, and quality control methods based on pharmaceutical practices of the mid-20th century.

Core Formulation Data

This compound was a unique biphasic tablet, designed to provide both immediate and sustained release of its active pharmaceutical ingredients (APIs).[1] The tablet consisted of two distinct layers: a yellow layer for the immediate release of pentobarbital sodium and a blue layer for the sustained release of methamphetamine hydrochloride, utilizing Abbott's "Gradumet" technology.[1]

Several dosage strengths of this compound were marketed, maintaining a consistent ratio of pentobarbital sodium to methamphetamine hydrochloride.[1]

Dosage StrengthMethamphetamine Hydrochloride (Sustained Release)Pentobarbital Sodium (Immediate Release)
This compound 55 mg30 mg
This compound 1010 mg60 mg
This compound 1515 mg90 mg

While the exact excipients used in this compound are not publicly available in detail, a plausible formulation can be constructed based on common pharmaceutical practices of the 1960s and 1970s for biphasic and sustained-release tablets.

Table 1: Plausible Excipient Profile for a this compound Biphasic Tablet

Component Layer Function Potential Excipients
Active Ingredients
Methamphetamine HClSustained Release (Blue)CNS Stimulant-
Pentobarbital SodiumImmediate Release (Yellow)Sedative-Hypnotic-
Excipients
Sustained Release Layer (Blue)
Hydrophilic Matrix FormerSustained Release (Blue)Controls drug releaseHydroxypropyl methylcellulose (HPMC), Methylcellulose
Filler/BinderSustained Release (Blue)Bulk, CohesionMicrocrystalline Cellulose, Dibasic Calcium Phosphate
LubricantSustained Release (Blue)Reduce friction during compressionMagnesium Stearate, Stearic Acid
GlidantSustained Release (Blue)Improve powder flowColloidal Silicon Dioxide, Talc
ColorantSustained Release (Blue)IdentificationFD&C Blue No. 1 or other approved blue dyes
Immediate Release Layer (Yellow)
Filler/BinderImmediate Release (Yellow)Bulk, CohesionLactose, Starch, Microcrystalline Cellulose
DisintegrantImmediate Release (Yellow)Promotes tablet breakupStarch, Alginic Acid
LubricantImmediate Release (Yellow)Reduce friction during compressionMagnesium Stearate, Stearic Acid
GlidantImmediate Release (Yellow)Improve powder flowColloidal Silicon Dioxide, Talc
ColorantImmediate Release (Yellow)IdentificationFD&C Yellow No. 5 or other approved yellow dyes

Manufacturing Process

The production of a biphasic tablet like this compound would have involved a multi-step manufacturing process, likely utilizing a specialized bi-layer tablet press.

G cluster_SR Sustained-Release Layer (Blue) cluster_IR Immediate-Release Layer (Yellow) SR_API Methamphetamine HCl SR_Blend Blending SR_API->SR_Blend SR_Excipients SR Excipients (Matrix, Filler, etc.) SR_Excipients->SR_Blend SR_Granulation Granulation (Wet or Dry) SR_Blend->SR_Granulation SR_Drying Drying (if wet granulated) SR_Granulation->SR_Drying SR_Milling Milling SR_Drying->SR_Milling SR_FinalBlend Final Blending with Lubricant/Glidant SR_Milling->SR_FinalBlend Compression Bi-Layer Tablet Compression SR_FinalBlend->Compression IR_API Pentobarbital Sodium IR_Blend Blending IR_API->IR_Blend IR_Excipients IR Excipients (Filler, Disintegrant, etc.) IR_Excipients->IR_Blend IR_Granulation Granulation (Wet or Dry) IR_Blend->IR_Granulation IR_Drying Drying (if wet granulated) IR_Granulation->IR_Drying IR_Milling Milling IR_Drying->IR_Milling IR_FinalBlend Final Blending with Lubricant/Glidant IR_Milling->IR_FinalBlend IR_FinalBlend->Compression QC In-Process & Final Quality Control Compression->QC Packaging Packaging & Distribution QC->Packaging

Figure 1. Probable manufacturing workflow for this compound tablets.

Experimental Protocols

Quality control during the manufacturing of this compound would have been crucial to ensure the correct dosage and release profiles of the two active ingredients. The following are likely experimental protocols based on the United States Pharmacopeia (USP) standards of the era.

Content Uniformity

Objective: To ensure that each tablet contains the proper amount of methamphetamine hydrochloride and pentobarbital sodium.

Methodology:

  • A random sample of tablets (typically 10) would be selected from a batch.

  • Each tablet would be individually crushed and the active ingredients extracted using a suitable solvent system.

  • The concentration of each API would be determined using a validated analytical method, likely UV-Visible spectrophotometry, which was a common technique at the time. Specific wavelengths would be chosen to minimize interference between the two compounds, or a separation technique like column chromatography might have been employed prior to spectrophotometric analysis.

  • The results for each tablet would be compared against the label claim, with acceptance criteria defined by the USP.

Disintegration Test (for Immediate-Release Layer)

Objective: To determine the time it takes for the immediate-release layer to disintegrate in a simulated gastric fluid.

Methodology:

  • The USP disintegration apparatus would be used, consisting of a basket-rack assembly submerged in a beaker of simulated gastric fluid (e.g., 0.1 N HCl) maintained at 37°C.

  • One tablet would be placed in each of the six tubes of the basket.

  • The apparatus would be started, and the time for the tablets to disintegrate and pass through the screen would be recorded.

  • For an immediate-release formulation, the disintegration time would be expected to be within a short timeframe (e.g., under 30 minutes) as specified by the USP.

Dissolution Test (for Sustained-Release Layer)

Objective: To evaluate the in-vitro release profile of methamphetamine hydrochloride from the sustained-release layer over an extended period.

Methodology:

  • The USP dissolution apparatus, likely Apparatus 1 (rotating basket) or Apparatus 2 (paddle), would be used.[2]

  • The dissolution medium would be a buffered solution simulating intestinal fluid, maintained at 37°C.

  • A single tablet would be placed in each dissolution vessel.

  • At specified time intervals (e.g., 1, 2, 4, 8 hours), samples of the dissolution medium would be withdrawn.

  • The concentration of methamphetamine hydrochloride in each sample would be determined by UV-Visible spectrophotometry.

  • The cumulative percentage of drug released over time would be calculated and compared against established specifications to ensure a gradual and controlled release.

G cluster_QC Quality Control Workflow Start Batch of this compound Tablets ContentUniformity Content Uniformity Analysis Start->ContentUniformity Disintegration Disintegration Test (IR Layer) Start->Disintegration Dissolution Dissolution Test (SR Layer) Start->Dissolution Pass Batch Passes QC ContentUniformity->Pass Within Specs Fail Batch Fails QC (Investigation Required) ContentUniformity->Fail Out of Specs Disintegration->Pass Within Specs Disintegration->Fail Out of Specs Dissolution->Pass Within Specs Dissolution->Fail Out of Specs

Figure 2. Logical workflow for quality control testing of this compound.

Signaling Pathways of Active Ingredients

The therapeutic and adverse effects of this compound were a result of the combined actions of its two active ingredients on the central nervous system.

Methamphetamine Hydrochloride

Methamphetamine is a potent psychostimulant that primarily acts by increasing the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft. It achieves this by promoting the release of these neurotransmitters from presynaptic terminals and by blocking their reuptake.

G METH Methamphetamine HCl VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) METH->VMAT2 Inhibits DAT Dopamine Transporter (DAT) METH->DAT Reverses NET Norepinephrine Transporter (NET) METH->NET Reverses SERT Serotonin Transporter (SERT) METH->SERT Reverses SynapticCleft Synaptic Cleft VMAT2->SynapticCleft Increased Neurotransmitter Release DAT->SynapticCleft Increased Dopamine NET->SynapticCleft Increased Norepinephrine SERT->SynapticCleft Increased Serotonin Postsynaptic Postsynaptic Neuron SynapticCleft->Postsynaptic Stimulation

Figure 3. Simplified signaling pathway of methamphetamine hydrochloride.
Pentobarbital Sodium

Pentobarbital is a barbiturate that enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor. This leads to a prolonged opening of the chloride ion channel, hyperpolarization of the neuronal membrane, and a general depression of the central nervous system.

G PENTO Pentobarbital Sodium GABA_A GABA-A Receptor PENTO->GABA_A Binds to ChlorideChannel Chloride Ion Channel GABA_A->ChlorideChannel Prolongs Opening Hyperpolarization Neuronal Hyperpolarization ChlorideChannel->Hyperpolarization Increased Cl- Influx CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Leads to

Figure 4. Simplified signaling pathway of pentobarbital sodium.

References

An In-depth Technical Guide on the Pharmacological Interaction of Methamphetamine and Pentobarbital in Desbutal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for scientific and research purposes only. Methamphetamine and pentobarbital are controlled substances with a high potential for abuse and dependence. This information should not be used for any non-medical or illicit purposes.

Executive Summary

Desbutal was a combination pharmaceutical product containing methamphetamine hydrochloride, a central nervous system (CNS) stimulant, and pentobarbital sodium, a barbiturate CNS depressant.[1][2][3][4] Marketed by Abbott Laboratories, it was prescribed for conditions such as obesity, narcolepsy, and depression.[1][2][4] The therapeutic rationale was to utilize the anorectic and stimulant effects of methamphetamine while mitigating potential adverse effects like anxiety and insomnia with the sedative properties of pentobarbital.[1][5] This technical guide provides a detailed analysis of the pharmacological interaction between these two active components, focusing on their pharmacokinetics, pharmacodynamics, and the methodologies used to study such interactions.

Pharmacology of Individual Components

Methamphetamine

Methamphetamine is a potent psychostimulant belonging to the phenethylamine and amphetamine classes.[6] Its primary mechanism of action involves increasing the synaptic concentrations of monoamine neurotransmitters, particularly dopamine, norepinephrine, and serotonin.[7][8] This is achieved by promoting their release from presynaptic terminals and inhibiting their reuptake. Chronic or high-dose use is associated with significant neurotoxic effects, including damage to dopamine and serotonin neurons.[7][9]

Pentobarbital

Pentobarbital is a short-to-intermediate acting barbiturate.[10] Its primary mechanism of action is as a positive allosteric modulator of the GABA-A receptor. By binding to the receptor, it potentiates and prolongs the inhibitory effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to widespread CNS depression.[10] This results in sedative, hypnotic, and anticonvulsant effects. Barbiturates carry a high risk of dependence and can cause severe respiratory depression in overdose.[9][10]

Pharmacological Interaction

The interaction between methamphetamine and pentobarbital is complex, involving both pharmacokinetic and pharmacodynamic components. The combination aims to balance the opposing effects of a stimulant and a depressant on the CNS.

Pharmacokinetic Interaction

The primary site for potential pharmacokinetic interaction is hepatic metabolism via the cytochrome P450 (CYP) enzyme system. Both methamphetamine and pentobarbital are substrates for CYP enzymes.

  • Methamphetamine Metabolism: Primarily metabolized by CYP2D6.[11][12] It can also induce other CYP enzymes.

  • Pentobarbital Metabolism: Metabolized by CYP enzymes, although the specific major isoforms are less clearly defined in the provided literature.

Co-administration can lead to competition for the same metabolic enzymes, potentially altering the clearance and half-life of one or both drugs. Furthermore, methamphetamine has been shown to induce certain CYP enzymes, which could accelerate the metabolism of co-administered drugs.

Table 1: Effects of Methamphetamine on Cytochrome P450 Enzymes (from animal studies)

CYP Isozyme Observed Effect in Animal Models Reference Species
CYP2D6 Primary enzyme for metabolism Rat, Human (inferred)
CYP2C6 Induced by methamphetamine pretreatment Rat
CYP2D subfamily Activity increased by methamphetamine pretreatment Rat
CYP1A2 Enzyme activity increased Guinea Pig

| CYP3A | No significant effect on activity | Guinea Pig |

Data synthesized from references[7][11][12][13][14]

Pharmacodynamic Interaction

The pharmacodynamic interaction occurs at the level of neurotransmitter systems and neuronal function. Methamphetamine's stimulant effects are primarily mediated by the dopaminergic and noradrenergic systems, while pentobarbital's depressant effects are mediated by the GABAergic system.

A study on a similar combination (amphetamine and cyclobarbitone) in humans revealed that the mixture:

  • Impaired performance on tasks significantly less than the barbiturate alone.

  • Increased pulse rate to a similar degree as amphetamine alone.

  • Produced subjective feelings of "elation" more frequently than either drug administered individually.[2]

This suggests that the stimulant properties of amphetamines can counteract the sedative and performance-impairing effects of barbiturates. The enhanced euphoric effect may result from a synergistic interaction between dopamine release and GABAergic inhibition.

Furthermore, studies in mice have shown that phenobarbital, another barbiturate, can block methamphetamine-induced neurotoxicity by preventing the depletion of dopamine and tyrosine hydroxylase.[4][5][15] This neuroprotective effect appears to be independent of thermoregulation, suggesting a direct cellular mechanism.[4]

Signaling Pathway and Interaction Diagrams

The following diagrams illustrate the proposed mechanisms of interaction.

Pharmacodynamic_Interaction Pharmacodynamic Interaction at the Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Inhibits DAT Dopamine Transporter (DAT) METH->DAT Reverses DA_vesicle Dopamine Vesicle DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release Synaptic_Cleft Synaptic Dopamine DA_cyto->Synaptic_Cleft Efflux via DAT PENTO Pentobarbital GABA_A GABA-A Receptor PENTO->GABA_A Potentiates Neuron_Activity Neuronal Activity GABA_A->Neuron_Activity Inhibitory Effect (-) D1R Dopamine Receptor D1R->Neuron_Activity Excitatory Effect (+) Synaptic_Cleft->D1R Activates GABA GABA GABA->GABA_A Binds

Caption: Opposing actions of Methamphetamine (stimulant) and Pentobarbital (depressant) at a synapse.

Pharmacokinetic_Interaction Pharmacokinetic Interaction in the Hepatocyte METH Methamphetamine CYP2D6 CYP2D6 METH->CYP2D6 Metabolized by CYP_Other Other CYPs (e.g., CYP1A2, 2C) METH->CYP_Other Induces/Metabolized by PENTO Pentobarbital PENTO->CYP_Other Metabolized by METH_Metabolites Inactive Metabolites CYP2D6->METH_Metabolites PENTO_Metabolites Inactive Metabolites CYP_Other->PENTO_Metabolites label_info Potential for competitive inhibition and/or induction at CYP enzymes, altering drug clearance.

Caption: Potential metabolic interaction of Methamphetamine and Pentobarbital via CYP450 enzymes.

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating findings. Below is a representative protocol for an in vivo study to assess the neurochemical interaction between methamphetamine and pentobarbital, based on published methodologies.[4][5][16][17]

Representative Protocol: In Vivo Neurochemical Analysis in a Murine Model

1. Objective: To determine the effect of pentobarbital on methamphetamine-induced changes in striatal dopamine levels.

2. Animal Model:

  • Species: Male C57BL/6 mice.

  • Age: 8-10 weeks.

  • Housing: Standard housing conditions, 12-hour light/dark cycle, ad libitum access to food and water. Acclimatize animals for at least 7 days prior to experimentation.

3. Experimental Groups (n=8-10 per group):

  • Group 1 (Control): Saline vehicle injection.

  • Group 2 (METH only): Methamphetamine (15 mg/kg, i.p.).

  • Group 3 (PENTO only): Pentobarbital (e.g., 20-40 mg/kg, i.p.).

  • Group 4 (METH + PENTO): Pentobarbital administered 30 minutes prior to methamphetamine.

4. Dosing Regimen:

  • Based on neurotoxicity studies, a multi-dose regimen can be used.[4] For acute effects, a single dose is appropriate. All injections administered intraperitoneally (i.p.).

  • Pentobarbital: Administered 30 minutes before methamphetamine to ensure it is active during the peak effect of the stimulant.

  • Methamphetamine: A single dose of 15 mg/kg.

5. Sample Collection and Analysis:

  • Time Point: Euthanize animals 2 hours after the final drug administration.

  • Anesthesia: Overdose of pentobarbital (e.g., 60 mg/kg, i.p.) or isoflurane.[17]

  • Dissection: Rapidly dissect the striatum from the brain on an ice-cold surface.

  • Quantification: Homogenize tissue samples and analyze for dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[3] This is a highly sensitive and specific method for quantifying neurotransmitters in tissue.[18]

6. Data Analysis:

  • Compare neurotransmitter concentrations across the four groups using a one-way ANOVA followed by post-hoc tests (e.g., Tukey's) to determine significant differences between groups.

Experimental_Workflow Experimental Workflow for In Vivo Interaction Study cluster_dosing Dosing Protocol start Start acclimatize Animal Acclimatization (C57BL/6 mice, 7 days) start->acclimatize grouping Randomization into 4 Experimental Groups acclimatize->grouping g1 Group 1: Saline grouping->g1 g2 Group 2: METH grouping->g2 g3 Group 3: PENTO grouping->g3 g4 Group 4: PENTO + METH grouping->g4 euthanasia Euthanasia & Tissue Collection (2 hours post-dose) dissection Striatum Dissection euthanasia->dissection analysis Neurotransmitter Quantification (HPLC-ED) dissection->analysis stats Statistical Analysis (ANOVA) analysis->stats end End stats->end

Caption: Flowchart of a representative in vivo study to assess neurochemical interactions.

Conclusion

The interaction between methamphetamine and pentobarbital, as formulated in this compound, is a classic example of a stimulant-depressant combination designed to achieve a specific therapeutic window by balancing opposing pharmacological effects. The primary interaction is pharmacodynamic, with methamphetamine's excitatory effects on monoaminergic systems being counteracted by pentobarbital's potentiation of GABAergic inhibition. There is also a clear potential for pharmacokinetic interactions at the level of CYP450 metabolism, which could alter the drugs' efficacy and safety profiles. Modern analytical and in vivo experimental techniques provide the necessary tools for researchers to precisely dissect these complex interactions, offering valuable insights for the development of novel CNS-targeted therapies.

References

Original Therapeutic Indications for Desbutal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desbutal, a combination pharmaceutical developed by Abbott Laboratories, contained the potent central nervous system (CNS) stimulant methamphetamine hydrochloride and the short-acting barbiturate pentobarbital sodium. Marketed in the mid-20th century, its therapeutic rationale was based on the synergistic and counteractive effects of its components. This technical guide provides a comprehensive overview of the original therapeutic indications for this compound, including available quantitative data, reconstructed experimental protocols from contemporaneous studies, and detailed signaling pathways of its constituent active pharmaceutical ingredients. This compound was ultimately withdrawn from the market in 1973 by the U.S. Food and Drug Administration (FDA) due to its high potential for abuse and dependence.[1][2]

Introduction

This compound was a fixed-dose combination drug designed to leverage the therapeutic effects of a stimulant and a sedative-hypnotic. The formulation aimed to mitigate the side effects of each component; the pentobarbital was intended to reduce the anxiety and agitation associated with methamphetamine, while the methamphetamine was meant to counteract the drowsiness caused by the pentobarbital.[1] This combination was marketed for a range of conditions, capitalizing on the perceived benefits of this dual-action approach.

Original Therapeutic Indications

This compound was primarily indicated for the following conditions:

  • Depression: Amphetamine-class drugs were among the first pharmacological treatments for depression, valued for their mood-elevating and energizing effects.[1][3][4]

  • Obesity (as an anorectic): The appetite-suppressant properties of methamphetamine made it a common prescription for weight loss.[1][3][4]

  • Narcolepsy: The stimulant effects of methamphetamine were utilized to combat the excessive daytime sleepiness characteristic of narcolepsy.[1][3][4]

  • Parkinsonism: Methamphetamine was used to alleviate some of the motor symptoms of Parkinson's disease.[1][3][4]

  • Alcoholism: It was also used in the management of alcoholism, though the specific therapeutic goals for this indication are less clearly documented in available resources.[1][3][4]

  • Off-Label Uses: this compound was also prescribed for a variety of other conditions not formally listed in its primary indications.[3][4]

Quantitative Data

Methamphetamine HydrochloridePentobarbital Sodium
5 mg30 mg
10 mg60 mg
15 mg90 mg

Reconstructed Experimental Protocols

Detailed experimental protocols from the original clinical trials of this compound are scarce. The following are reconstructed methodologies based on common clinical trial practices of the mid-20th century for similar drug classes and indications.

Obesity (Anorectic) Trials
  • Objective: To evaluate the efficacy of this compound as an adjunct to dietary restriction in promoting weight loss in obese subjects.

  • Study Design: A double-blind, placebo-controlled, randomized clinical trial.

  • Participant Population: Adult male and female subjects with a body mass index (BMI) exceeding a predefined threshold, otherwise in good health.

  • Methodology:

    • Participants would undergo a baseline assessment including weight, height, vital signs, and a dietary consultation.

    • Subjects would be randomly assigned to receive either this compound or a placebo for a period of 8-12 weeks.

    • All participants would be instructed to follow a calorie-restricted diet.

    • Weekly or bi-weekly visits would be scheduled to monitor weight loss, side effects, and adherence to the treatment regimen.

  • Primary Endpoint: Mean weight loss from baseline in the this compound group compared to the placebo group.

  • Secondary Endpoints: Percentage of subjects achieving a certain percentage of weight loss (e.g., 5% or 10%), and assessment of adverse events.

Depression Trials
  • Objective: To assess the antidepressant efficacy of this compound in patients with depressive disorders.

  • Study Design: A multi-center, randomized, placebo-controlled or active-comparator (e.g., another stimulant or antidepressant) trial.

  • Participant Population: Adult patients diagnosed with depression based on the prevailing diagnostic criteria of the era.

  • Methodology:

    • Participants would undergo a psychiatric evaluation at baseline, including a standardized depression rating scale (e.g., a precursor to the Hamilton Depression Rating Scale).

    • Subjects would be randomized to receive this compound, a placebo, or an active comparator for 6-8 weeks.

    • Regular follow-up visits would be conducted to assess changes in depressive symptoms, side effects, and overall clinical improvement.

  • Primary Endpoint: Change from baseline in the total score of the depression rating scale.

  • Secondary Endpoints: Response rates (percentage of patients with a significant reduction in symptoms) and remission rates.

Signaling Pathways

Methamphetamine Signaling Pathway

Methamphetamine primarily exerts its effects by increasing the synaptic concentrations of dopamine, and to a lesser extent, norepinephrine and serotonin.

Methamphetamine_Signaling cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Enters neuron via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) METH->VMAT2 Inhibits VMAT2 Cytosolic_DA Cytosolic Dopamine DAT->Cytosolic_DA Reverses transport (DA efflux) Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Blocks DA packaging Dopamine_Vesicle->Cytosolic_DA DA leaks into cytosol Synaptic_DA Synaptic Dopamine Dopamine_Receptor Dopamine Receptor Synaptic_DA->Dopamine_Receptor Binds to receptor Postsynaptic_Effect Postsynaptic Effect (Stimulation, Euphoria) Dopamine_Receptor->Postsynaptic_Effect Initiates signaling

Caption: Methamphetamine's mechanism of action in a dopaminergic neuron.

Pentobarbital Signaling Pathway

Pentobarbital acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter GABA.

Pentobarbital_Signaling GABA GABA GABAa_Receptor GABAa Receptor (Chloride Ion Channel) GABA->GABAa_Receptor Binds to receptor Pentobarbital Pentobarbital Pentobarbital->GABAa_Receptor Binds to allosteric site Chloride_Influx Chloride (Cl-) Influx GABAa_Receptor->Chloride_Influx Prolongs channel opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to

Caption: Pentobarbital's modulation of the GABAA receptor.

This compound's Combined Effect: A Conceptual Workflow

The therapeutic rationale for this compound was based on the interplay between its two active ingredients.

Desbutal_Workflow cluster_components This compound Components cluster_effects Primary Therapeutic Effects cluster_synergy Intended Synergistic Outcome cluster_side_effects Side Effect Mitigation Methamphetamine Methamphetamine Stimulation CNS Stimulation (Increased alertness, mood elevation, appetite suppression) Methamphetamine->Stimulation Meth_SE Methamphetamine Side Effects (Anxiety, agitation, insomnia) Methamphetamine->Meth_SE Pent_SE Pentobarbital Side Effects (Drowsiness, lethargy) Methamphetamine->Pent_SE Counteracts Pentobarbital Pentobarbital Sedation CNS Depression (Anxiolysis, sedation) Pentobarbital->Sedation Pentobarbital->Meth_SE Mitigates Pentobarbital->Pent_SE Therapeutic_Goal Desired Therapeutic Effect (e.g., Antidepressant, Anorectic) Stimulation->Therapeutic_Goal Sedation->Therapeutic_Goal

References

An In-depth Technical Guide to the Chemical Structure of Desbutal's Active Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures and properties of the active ingredients formerly found in the combination drug Desbutal: Pentobarbital Sodium and Methamphetamine Hydrochloride. This document is intended for an audience with a strong background in chemistry and pharmacology.

Core Active Ingredients

This compound was a pharmaceutical preparation containing two active ingredients: a barbiturate sedative-hypnotic and a central nervous system stimulant.

  • Pentobarbital Sodium: A short-acting barbiturate.

  • Methamphetamine Hydrochloride: A potent central nervous system stimulant.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of Pentobarbital Sodium and Methamphetamine Hydrochloride. This data is essential for understanding the behavior of these compounds in various experimental and physiological settings.

PropertyPentobarbital SodiumMethamphetamine Hydrochloride
Molecular Formula C₁₁H₁₇N₂NaO₃C₁₀H₁₅N·HCl
Molecular Weight 248.25 g/mol 185.70 g/mol
Melting Point Approximately 130 °C[1]171 - 175 °C[2]
Boiling Point Data not consistently available~215.5 °C at 760 mmHg
Solubility Freely soluble in water and alcohol; practically insoluble in ether.[1] Aqueous solutions can be unstable upon storage.[3][4]Freely soluble in water, ethanol, and chloroform; practically insoluble in diethyl ether.[2]
Appearance White crystalline granules or a white powder.[1][3]Colorless crystals or a white, crystalline powder.[2]

Chemical Structures

The chemical structures of Pentobarbital and Methamphetamine are distinct, leading to their opposing pharmacological effects.

Pentobarbital

Pentobarbital is a derivative of barbituric acid, characterized by a pyrimidine heterocyclic skeleton. The sedative-hypnotic properties of barbiturates are conferred by the substituents at the 5th carbon of this ring.

Chemical structure of Pentobarbital.
Methamphetamine

Methamphetamine is a phenethylamine derivative. Its stimulant properties are derived from its structural similarity to the neurotransmitters dopamine and norepinephrine.

Chemical structure of Methamphetamine.

Experimental Protocols

The following sections provide an overview of established methodologies for the synthesis and analysis of the active ingredients of this compound. These are intended as a guide and should be adapted and validated for specific laboratory conditions.

Synthesis of Pentobarbital

The synthesis of pentobarbital typically involves the condensation of a disubstituted malonic ester with urea.

Materials:

  • Diethyl 2-ethyl-2-(1-methylbutyl)malonate

  • Urea

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A solution of sodium ethoxide in absolute ethanol is prepared in a reaction vessel equipped with a reflux condenser.

  • Diethyl 2-ethyl-2-(1-methylbutyl)malonate is added to the sodium ethoxide solution.

  • Urea is subsequently added to the mixture.

  • The reaction mixture is heated under reflux for several hours to facilitate the condensation reaction.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the pentobarbital free acid.

  • The crude pentobarbital is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent such as aqueous ethanol.

To obtain Pentobarbital Sodium, the purified pentobarbital is dissolved in a stoichiometric amount of sodium hydroxide in an appropriate solvent, followed by precipitation or crystallization of the sodium salt.

Analysis of Methamphetamine by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and highly sensitive method for the identification and quantification of methamphetamine in various matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane)

  • Autosampler

Reagents and Standards:

  • Methamphetamine hydrochloride reference standard

  • Internal standard (e.g., methamphetamine-d5)

  • Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA)

  • Organic solvent (e.g., methanol, ethyl acetate)

  • Buffer solutions for pH adjustment

Sample Preparation (from a biological matrix, e.g., urine):

  • To a known volume of the sample, add the internal standard.

  • Adjust the pH of the sample to basic conditions (pH > 9) to ensure methamphetamine is in its free base form.

  • Perform a liquid-liquid extraction with a non-polar organic solvent (e.g., a mixture of hexane and ethyl acetate).

  • Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of solvent and add the derivatizing agent (TFAA).

  • Heat the mixture to facilitate the derivatization reaction, which improves the chromatographic properties of the analyte.

  • The derivatized sample is then ready for injection into the GC-MS system.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of derivatized methamphetamine and the internal standard.

Signaling Pathways and Logical Relationships

The opposing effects of Pentobarbital Sodium and Methamphetamine Hydrochloride can be understood by examining their interactions with different neurotransmitter systems in the central nervous system.

SignalingPathways cluster_Pentobarbital Pentobarbital Pathway cluster_Methamphetamine Methamphetamine Pathway Pentobarbital Pentobarbital GABA_A GABA-A Receptor Pentobarbital->GABA_A Positive Allosteric Modulator Chloride_Channel Cl- Channel Opening GABA_A->Chloride_Channel Increases Duration Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization CNS_Depression CNS Depression Neuronal_Hyperpolarization->CNS_Depression Methamphetamine Methamphetamine VMAT2 VMAT2 Methamphetamine->VMAT2 Inhibits DAT Dopamine Transporter (DAT) Methamphetamine->DAT Reverses Dopamine_Release Increased Dopamine Release VMAT2->Dopamine_Release Leads to Synaptic_Dopamine Increased Synaptic Dopamine Dopamine_Release->Synaptic_Dopamine Dopamine_Reuptake Inhibited Dopamine Reuptake DAT->Dopamine_Reuptake Leads to Dopamine_Reuptake->Synaptic_Dopamine CNS_Stimulation CNS Stimulation Synaptic_Dopamine->CNS_Stimulation

Opposing signaling pathways of the active ingredients.

References

In-Depth Technical Guide: InChI Keys for the Components of Desbutal

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the chemical identifiers, specifically the International Chemical Identifier (InChI) keys, for the constituent components of Desbutal. This information is intended for researchers, scientists, and drug development professionals engaged in activities requiring precise molecular identification.

Introduction to this compound

This compound was a combination pharmaceutical product that contained two active ingredients with opposing effects on the central nervous system.[1][2][3][4] It combined a stimulant, methamphetamine hydrochloride, with a depressant, pentobarbital sodium.[1][2][3][4] This combination was marketed for various conditions, including as an antidepressant and for the treatment of obesity.[1][2][4] Due to a high potential for abuse, this compound is no longer manufactured.[1][2][3]

Components and Chemical Identifiers

The precise identification of chemical substances is critical in research and development. The InChI key is a fixed-length string of characters that provides a unique identifier for a chemical substance, derived from its structural representation.

The table below summarizes the InChI keys for this compound as a combined formulation and for its individual active components.

Component NameChemical FormulaInChI Key
This compound C21H34ClN3O3OVVVDQPFLUEXOY-UHFFFAOYSA-N
Methamphetamine Hydrochloride C10H16ClNMYWUZJCMWCOHBA-UHFFFAOYSA-N
Pentobarbital Sodium C11H17N2NaO3QGMRQYFBGABWDR-UHFFFAOYSA-M[1][2][3][5]

Methodologies for InChI Key Generation

The InChI keys presented in this guide are generated using standardized algorithms developed by the International Union of Pure and Applied Chemistry (IUPAC). The process involves three main steps:

  • Normalization: The chemical structure is normalized to remove any ambiguous representations. This includes tautomer and stereoisomer normalization.

  • Serialization: The normalized structure is then serialized into a linear sequence of characters, representing the layers of the InChI. These layers include the main layer (chemical formula, connections, and hydrogen atoms), a charge layer, a stereochemical layer, an isotopic layer, and a fixed-hydrogen layer.

  • Hashing: The resulting InChI string is then subjected to a hashing algorithm (SHA-1) to produce the fixed-length InChI key. This key is a compact and reliable identifier for database and internet-based searching.

Logical Relationship of this compound Components

The following diagram illustrates the composition of this compound from its constituent active pharmaceutical ingredients.

Desbutal_Composition This compound This compound Methamphetamine_HCl Methamphetamine Hydrochloride This compound->Methamphetamine_HCl contains Pentobarbital_Na Pentobarbital Sodium This compound->Pentobarbital_Na contains

Composition of the combination drug this compound.

References

The Rise and Fall of Desbutal: An In-Depth History of its DEA Scheduling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the Drug Enforcement Administration (DEA) scheduling history of Desbutal, a combination pharmaceutical product containing methamphetamine hydrochloride and pentobarbital sodium. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look into the regulatory and scientific considerations that led to its control and eventual removal from the market.

Introduction

This compound was a brand-name prescription medication marketed by Abbott Laboratories. It combined the central nervous system (CNS) stimulant methamphetamine with the CNS depressant pentobarbital.[1] This combination was marketed for various conditions, including as an antidepressant and for the treatment of obesity, narcolepsy, and parkinsonism.[1] However, the inherent properties of its constituent active pharmaceutical ingredients raised significant concerns regarding its potential for abuse, leading to regulatory scrutiny under the Controlled Substances Act (CSA) of 1970.

Chemical and Pharmacological Profile

This compound was formulated as a tablet containing two active ingredients:

  • Methamphetamine Hydrochloride: A potent CNS stimulant.

  • Pentobarbital Sodium: A short-to-intermediate acting barbiturate, classified as a CNS depressant.

The combination of a stimulant and a depressant was intended to mitigate some of the side effects of each component. However, this combination also presented a complex pharmacological profile with a high potential for abuse.[1]

Table 1: Chemical and Pharmacological Properties of this compound Components

ComponentChemical ClassDEA Schedule (as individual substance)Primary Pharmacological Effect
Methamphetamine HydrochlorideAmphetamineSchedule IICNS Stimulant
Pentobarbital SodiumBarbiturateSchedule IICNS Depressant

DEA Scheduling History

The Controlled Substances Act (CSA), enacted in 1970, established a framework for the federal regulation of drugs and other substances with a potential for abuse.[2] The Act created five schedules for classifying controlled substances based on their medical use, abuse potential, and safety or dependence liability.[3][4]

Upon the implementation of the CSA, both methamphetamine and pentobarbital were placed into Schedule II .[5] This classification indicates a high potential for abuse, a currently accepted medical use with severe restrictions, and the potential for severe psychological or physical dependence.[5]

While there is no specific, separate DEA scheduling document for the combination product "this compound" found in the historical Federal Register, the scheduling of its components dictated its regulatory status. As a combination product containing two Schedule II substances, this compound was regulated as a Schedule II controlled substance .

The rationale for this classification is rooted in the principle that the abuse potential of a combination product is at least as great as its most abusable component.

Rationale for Scheduling and Eventual Discontinuation

The placement of this compound's components into Schedule II was based on the well-documented abuse potential of both amphetamines and barbiturates. The combination of a stimulant and a depressant in a single dosage form was of particular concern to regulatory bodies.

Diagram 1: DEA Drug Scheduling Process

DEA_Scheduling_Process cluster_Initiation Initiation cluster_Evaluation Evaluation cluster_Decision Decision & Rulemaking Petition Petition from: - Manufacturer - Medical Society - Public Interest Group - Individual HHS_Evaluation HHS Scientific & Medical Evaluation Petition->HHS_Evaluation DEA_Initiation DEA or HHS Initiative DEA_Initiation->HHS_Evaluation DEA_8_Factor_Analysis DEA 8-Factor Analysis: - Abuse Potential - Pharmacology - Public Health Risk - Dependence Liability HHS_Evaluation->DEA_8_Factor_Analysis Proposed_Rule Proposed Rule in Federal Register DEA_8_Factor_Analysis->Proposed_Rule Public_Comment Public Comment Period Proposed_Rule->Public_Comment Final_Rule Final Rule Published Public_Comment->Final_Rule

Caption: DEA Drug Scheduling Workflow

Logical Framework for the Control of Combination Products

The scheduling of a combination product like this compound follows a logical pathway based on the CSA's framework. The primary determinant is the scheduling of its individual components.

Diagram 2: Logical Relationship for Scheduling Combination Products

Combination_Product_Scheduling Component_A Component A: Methamphetamine Schedule_II_A Schedule II Component_A->Schedule_II_A Component_B Component B: Pentobarbital Schedule_II_B Schedule II Component_B->Schedule_II_B Combination_Product Combination Product: This compound Schedule_II_A->Combination_Product Schedule_II_B->Combination_Product Final_Schedule Schedule II Combination_Product->Final_Schedule

Caption: Scheduling Logic for Combination Drugs

Conclusion

The DEA scheduling history of this compound is intrinsically linked to the scheduling of its constituent parts, methamphetamine and pentobarbital. As both were placed in Schedule II of the Controlled Substances Act, this compound was regulated accordingly. The subsequent withdrawal of its marketing approval by the FDA in 1973 underscored the significant abuse potential associated with combining a potent CNS stimulant and a depressant. This case serves as a historical example of the regulatory mechanisms in place to control substances with a high potential for abuse and protect public health.

References

Methodological & Application

Application Notes and Protocols for the Detection of Desbutal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desbutal, a combination of the central nervous system stimulant methamphetamine hydrochloride and the depressant pentobarbital sodium, presents a unique analytical challenge due to the distinct metabolic pathways of its two active components.[1] Accurate detection and quantification of this compound metabolites are crucial in clinical and forensic toxicology, as well as in drug development and metabolism studies. These application notes provide detailed methodologies for the analysis of the primary metabolites of both methamphetamine and pentobarbital in biological matrices.

The principal analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high sensitivity and selectivity required for the unambiguous identification and quantification of drug metabolites.[2][3] Immunoassays can also be employed as a preliminary screening tool.

Metabolic Pathways of this compound Components

Understanding the biotransformation of methamphetamine and pentobarbital is fundamental to identifying the correct target analytes.

Methamphetamine Metabolism:

Methamphetamine is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP2D6.[1][4] The main metabolic reactions are N-demethylation and aromatic hydroxylation.[4]

  • N-demethylation of methamphetamine produces its active metabolite, amphetamine (AMP).[4][5]

  • Aromatic hydroxylation results in the formation of para-hydroxymethamphetamine (pOH-MA).[4][5]

  • Amphetamine can be further metabolized to para-hydroxyamphetamine (pOH-AMP).[4]

  • These Phase I metabolites can then undergo Phase II conjugation to form more water-soluble compounds, such as sulfates and glucuronides, prior to excretion.[6][7]

G Methamphetamine Methamphetamine Amphetamine Amphetamine Methamphetamine->Amphetamine N-demethylation (CYP2D6) pOH_Methamphetamine p-Hydroxymethamphetamine (pOH-MA) Methamphetamine->pOH_Methamphetamine Aromatic Hydroxylation (CYP2D6) pOH_Amphetamine p-Hydroxyamphetamine (pOH-AMP) Amphetamine->pOH_Amphetamine Hydroxylation Conjugates Sulfate and Glucuronide Conjugates pOH_Methamphetamine->Conjugates Conjugation pOH_Amphetamine->Conjugates Conjugation

Metabolic Pathway of Methamphetamine

Pentobarbital Metabolism:

Pentobarbital is also extensively metabolized by hepatic microsomal enzymes.[8][9] The primary metabolic process is oxidation.

  • The main Phase I reaction is the oxidation of the 1-methylbutyl side chain to form hydroxypentobarbital.[10][11]

  • This metabolite is largely inactive.

  • The hydroxylated metabolite then undergoes Phase II conjugation , primarily with glucuronic acid, to facilitate its excretion in the urine.[11]

G Pentobarbital Pentobarbital Hydroxypentobarbital Hydroxypentobarbital Pentobarbital->Hydroxypentobarbital Oxidation (CYP450) Glucuronide_Conjugate Glucuronide Conjugate Hydroxypentobarbital->Glucuronide_Conjugate Glucuronidation

Metabolic Pathway of Pentobarbital

Analytical Methods and Protocols

A general workflow for the analysis of this compound metabolites from biological samples is outlined below.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Urine, Blood, Plasma) Extraction Extraction (SPE or LLE) Biological_Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography Derivatization->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MS or MS/MS) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

General Experimental Workflow
Sample Preparation

Proper sample preparation is critical for removing interferences from the biological matrix and concentrating the analytes of interest.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

This protocol is suitable for the extraction of both methamphetamine and pentobarbital metabolites from plasma or serum.

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Dilute 1 mL of plasma or serum with 1 mL of phosphate buffer (pH 6). Load the diluted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1.5 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is effective for the extraction of amphetamines and barbiturates from urine.

  • Sample Preparation: To 1 mL of urine, add an appropriate internal standard. Adjust the pH to approximately 9-10 with a suitable buffer.

  • Extraction: Add 5 mL of an organic solvent (e.g., a mixture of chloroform and isopropanol, 9:1 v/v).[13]

  • Separation: Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of this compound metabolites, though derivatization is often necessary, particularly for pentobarbital.

Protocol 3: GC-MS Analysis of Methamphetamine and Pentobarbital Metabolites

  • Derivatization (for Pentobarbital): To the dried extract from sample preparation, add a methylating agent such as trimethylanilinium hydroxide (TMAH) in a suitable solvent.[14] The "flash methylation" occurs in the hot injection port of the gas chromatograph.[14]

  • GC Conditions:

    • Column: A non-polar capillary column such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp at 25°C/min to 310°C and hold for 4-5 minutes.[13]

    • Injector Temperature: 250-300°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

    • Acquisition Mode: Selective Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

    • Transfer Line Temperature: 280-310°C.

Quantitative Data for GC-MS Analysis

AnalyteDerivatizationQuantitation Ion (m/z)Qualifier Ions (m/z)Typical Limit of Quantitation (LOQ)
MethamphetamineNot always required5891, 651.09 µg/mL[15]
AmphetamineNot always required4491, 65-
PentobarbitalMethylation227[13]157, 228[13]2 µg/mL[13]

Note: Specific ions and retention times will vary depending on the exact instrumentation and conditions used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.[16]

Protocol 4: LC-MS/MS Analysis of Methamphetamine and Pentobarbital Metabolites

  • LC Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[16]

    • Mobile Phase A: 0.1% formic acid in water.[16]

    • Mobile Phase B: Methanol or acetonitrile.[16]

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40-50°C.[16]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode for methamphetamine and its metabolites, and can be used for pentobarbital as well.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor and Product Ions: These should be optimized for each analyte and internal standard.

Quantitative Data for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Typical Limit of Quantitation (LOQ)
Methamphetamine150.191.1, 119.11 ng/mL[17]
Amphetamine136.191.1, 119.11 ng/mL[17]
p-Hydroxymethamphetamine166.1119.1, 91.11.09 ng/mL[18]
Pentobarbital227.1157.15 ng/mL[16]

Note: Specific MRM transitions and instrument parameters should be optimized in the user's laboratory.

Summary

The analytical methods described provide a comprehensive framework for the detection and quantification of this compound metabolites. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including desired sensitivity, sample throughput, and available instrumentation. Proper sample preparation is paramount to achieving accurate and reliable results. The provided protocols and quantitative data serve as a starting point for method development and validation in your laboratory.

References

Application Notes and Protocols for the Forensic Toxicological Analysis of Desbutal

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Desbutal is the brand name for a combination drug containing pentobarbital, a barbiturate with central nervous system (CNS) depressant effects, and methamphetamine, a potent CNS stimulant.[1] Due to its high potential for abuse, the forensic toxicological analysis of this compound is crucial in postmortem investigations, driving under the influence cases, and workplace drug testing. This document provides detailed application notes and protocols for the screening and confirmation of the constituent components of this compound in biological matrices.

Screening Methods: Immunoassays

Immunoassays are a widely used initial screening tool for the presumptive identification of drug classes in biological samples, primarily urine.[2] These assays are advantageous due to their speed, high throughput, and sensitivity.[3][4] Various commercial immunoassay kits are available for the detection of barbiturates and amphetamines.[5]

  • Principle: These assays work on the principle of competitive binding, where the drug or drug metabolite in the sample competes with a labeled drug for a limited number of antibody binding sites. The presence of the drug class is indicated by a signal change, which can be measured.

  • Types: Commonly used immunoassay techniques include enzyme-multiplied immunoassay technique (EMIT), cloned enzyme donor immunoassay (CEDIA), and radioimmunoassay (RIA).[3][4]

  • Limitations: It is important to note that immunoassays are class-specific and can exhibit cross-reactivity with other structurally related compounds, leading to potential false positives.[3] Therefore, all presumptive positive results from immunoassays must be confirmed by a more specific and sensitive method.[2] The precision of some immunoassays may allow for detection below established cutoff values, potentially increasing the detection of drug use.[6]

Confirmatory Methods: Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the definitive identification and quantification of drugs and their metabolites in forensic toxicology.[2][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity and is a well-established technique for drug analysis.[7][8] For the analysis of pentobarbital and methamphetamine, a derivatization step is often employed to improve their chromatographic properties and thermal stability.

  • Sample Preparation: Extraction from biological matrices is necessary to isolate the drugs of interest and remove interferences. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supported liquid extraction (SLE).[9][10] SPE has been shown to provide good recoveries for barbiturates in urine.[10]

  • Derivatization: Methylation is a common derivatization technique for barbiturates, such as pentobarbital, prior to GC-MS analysis.[10]

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a 5% phenyl polysiloxane phase) is coupled to a mass spectrometer.[10] The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become increasingly popular in forensic toxicology due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.

  • Sample Preparation: Sample preparation for LC-MS/MS can be as simple as a "dilute-and-shoot" approach, especially for urine samples, or may involve extraction techniques like LLE, SPE, or SLE for more complex matrices like blood.[9][11]

  • Chromatography: Reversed-phase liquid chromatography is typically used to separate pentobarbital and methamphetamine from other matrix components. A method has been described that can chromatographically separate the isobaric pair, amobarbital and pentobarbital.[11]

  • Instrumentation: The liquid chromatograph is interfaced with a tandem mass spectrometer, often a triple quadrupole instrument. Electrospray ionization (ESI) is a common ionization technique. The analysis is performed in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.[12]

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of pentobarbital and methamphetamine using various techniques.

AnalyteTechniqueMatrixLOQ/LODRecoveryReference
PentobarbitalGC-MSUrineLOD: ~20 ng/mL80-90%[10]
MethamphetamineImmunoassayUrine--[13]
PentobarbitalHPLCDrug SubstanceImpurities ≥ 0.01%Quantitative[14]
BarbituratesLC-MS/MSUrine5 ng/mL>99%[12]
MethamphetamineGC-MSUrine--[15]
Multiple DrugsLC-HRAM-MSWhole BloodLOQ: 0.2-1 ng/mL-[16]

Experimental Protocols

Protocol 1: Immunoassay Screening of Urine for Barbiturates and Amphetamines

  • Sample Collection: Collect a urine sample in a clean, properly labeled container.

  • Assay Performance:

    • Allow the immunoassay test device/reagents and urine sample to equilibrate to room temperature prior to testing.

    • Follow the specific manufacturer's instructions for the chosen immunoassay kit (e.g., test cups, strips, or automated analyzer).

    • This typically involves applying a specific volume of the urine sample to the test device.

  • Result Interpretation:

    • Interpret the results at the time specified by the manufacturer.

    • A presumptive positive result indicates the presence of the drug class at or above the cutoff concentration.

    • A negative result indicates that the drug class is not present or is below the cutoff concentration.

  • Confirmation: All presumptive positive samples must be forwarded for confirmatory analysis by GC-MS or LC-MS/MS.

Protocol 2: GC-MS Confirmation of Pentobarbital and Methamphetamine in Urine

  • Sample Preparation (Solid-Phase Extraction):

    • To 2 mL of urine, add an appropriate internal standard (e.g., d5-pentobarbital).[10]

    • Adjust the sample pH to 7 with a buffer.[10]

    • Condition an SPE cartridge (e.g., Bond Elute Certify II) according to the manufacturer's protocol.[10]

    • Load the urine sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with an appropriate solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization (Methylation for Pentobarbital):

    • Reconstitute the dried extract in a derivatizing agent (e.g., iodomethane/tetramethylammonium hydroxide in dimethylsulfoxide).[10]

    • Heat the mixture to facilitate the reaction.

  • GC-MS Analysis:

    • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 120 °C for 1 min, then ramp to 300 °C at 15 °C/min.[8]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Acquisition Mode: Full scan (m/z 40-500) for identification and/or Selected Ion Monitoring (SIM) for quantification.[8]

Protocol 3: LC-MS/MS Confirmation of Pentobarbital and Methamphetamine in Urine

  • Sample Preparation (Dilute-and-Shoot):

    • To a 100 µL aliquot of urine, add an appropriate deuterated internal standard for each analyte.[12]

    • Vortex the sample.

    • Centrifuge to pellet any particulate matter.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 μm).[12]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[17]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[17]

    • Gradient Elution: A suitable gradient to separate the analytes of interest.

    • Flow Rate: 400 µL/min.[17]

    • Column Temperature: 40 °C.[17]

    • Ionization Mode: Heated Electrospray Ionization (HESI), with polarity switching to detect pentobarbital in negative mode and methamphetamine in positive mode.[16]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each analyte and internal standard should be optimized.

Visualizations

Forensic_Toxicology_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Sample_Receipt Sample Receipt and Accessioning Initial_Assessment Initial Assessment and Aliquoting Sample_Receipt->Initial_Assessment Screening Screening (e.g., Immunoassay) Initial_Assessment->Screening Negative_Screen Negative Screening->Negative_Screen No drug detected Positive_Screen Presumptive Positive Screening->Positive_Screen Drug class detected Confirmation Confirmation (GC-MS or LC-MS/MS) Data_Review Data Review and Interpretation Confirmation->Data_Review Reporting Final Report Generation Negative_Screen->Reporting Report as Negative Positive_Screen->Confirmation Data_Review->Reporting

Caption: Experimental workflow for this compound analysis.

Screening_Confirmation_Logic cluster_results Results Biological_Sample Biological Sample (Urine, Blood, etc.) Screening_Test Screening Test (Immunoassay) Biological_Sample->Screening_Test Confirmatory_Test Confirmatory Test (GC-MS or LC-MS/MS) Screening_Test->Confirmatory_Test Result ≥ Cutoff (Presumptive Positive) Negative Negative Result Screening_Test->Negative Result < Cutoff Positive Positive Result (Confirmed) Confirmatory_Test->Positive Qualitative & Quantitative Analysis Result Result Negative->Result Positive->Result

Caption: Logical relationship of screening and confirmatory tests.

References

Application Note: Simultaneous Separation and Quantification of Methamphetamine and Pentobarbital in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The simultaneous detection and quantification of methamphetamine, a potent central nervous system stimulant, and pentobarbital, a short-acting barbiturate, is crucial in forensic toxicology, clinical diagnostics, and drug development research. Due to their differing chemical properties, the separation of these compounds in a single analytical run presents a challenge. This application note provides detailed protocols for the simultaneous separation and quantification of methamphetamine and pentobarbital in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Additionally, protocols for Gas Chromatography-Mass Spectrometry (GC-MS) are provided as an alternative method.

Data Presentation

The following tables summarize the key quantitative data for the separation of methamphetamine and pentobarbital using LC-MS/MS and GC-MS.

Table 1: LC-MS/MS Method Parameters and Quantitative Data

ParameterMethamphetaminePentobarbital
Retention Time (min) ~2.9 - 3.5~4.5 - 5.5
Precursor Ion (m/z) 150.1225.1
Product Ion 1 (m/z) 119.1141.1
Product Ion 2 (m/z) 91.1184.1
Collision Energy (eV) 1520
Limit of Detection (LOD) 0.5 ng/mL1.0 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL5.0 ng/mL
Linear Range 1.0 - 500 ng/mL5.0 - 1000 ng/mL
Recovery (%) >85%>90%

Table 2: GC-MS Method Parameters and Quantitative Data (with derivatization)

ParameterMethamphetamine (as TFAA derivative)Pentobarbital (as TMS derivative)
Retention Time (min) ~5.5 - 6.5~8.0 - 9.0
Quantification Ion (m/z) 118255
Qualifier Ion 1 (m/z) 91198
Qualifier Ion 2 (m/z) 65141
Limit of Detection (LOD) 1 ng/mL5 ng/mL
Limit of Quantification (LOQ) 5 ng/mL10 ng/mL
Linear Range 5 - 1000 ng/mL10 - 1000 ng/mL
Recovery (%) >80%>85%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices (Urine, Blood Plasma)

This protocol is suitable for both LC-MS/MS and GC-MS analysis.

  • Sample Pre-treatment:

    • To 1 mL of urine or plasma, add 10 µL of an internal standard working solution (e.g., Methamphetamine-d5 and Pentobarbital-d5 at 1 µg/mL).

    • Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 10 seconds.

    • Centrifuge the sample at 3000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 0.1 M acetic acid.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

    • Wash the cartridge with 2 mL of methanol and dry again for 2 minutes.

  • Elution:

    • Elute the analytes with 2 mL of a freshly prepared solution of ethyl acetate:methanol:ammonium hydroxide (80:15:5 v/v/v).

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • For LC-MS/MS analysis, reconstitute the residue in 100 µL of the initial mobile phase.

    • For GC-MS analysis, proceed to the derivatization step.

Derivatization for GC-MS Analysis
  • Methamphetamine Derivatization:

    • To the dried extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70°C for 20 minutes.

  • Pentobarbital Derivatization:

    • After cooling the vial from the previous step, evaporate the reagent under nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

  • Final Step:

    • After cooling, the sample is ready for injection into the GC-MS.

LC-MS/MS Protocol
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Positive for Methamphetamine, ESI Negative for Pentobarbital (can be run in a single analysis with fast polarity switching).

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

GC-MS Protocol
  • Instrumentation: A gas chromatograph coupled to a single or triple quadrupole mass spectrometer.

  • GC Column: A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 30°C/min to 300°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) or MRM.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine/Plasma) Pretreatment Pre-treatment (Internal Standard, Buffer, Centrifugation) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution_LC Reconstitution (for LC-MS/MS) Evaporation->Reconstitution_LC Derivatization_GC Derivatization (for GC-MS) Evaporation->Derivatization_GC LC_MSMS LC-MS/MS Analysis Reconstitution_LC->LC_MSMS GC_MS GC-MS Analysis Derivatization_GC->GC_MS Data_Analysis Data Analysis (Quantification) LC_MSMS->Data_Analysis GC_MS->Data_Analysis

Caption: Experimental workflow for the separation of methamphetamine and pentobarbital.

methamphetamine_pathway METH Methamphetamine VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) METH->VMAT2 Inhibits DAT Dopamine Transporter (DAT) METH->DAT Reverses NET Norepinephrine Transporter (NET) METH->NET Reverses SERT Serotonin Transporter (SERT) METH->SERT Reverses Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Disrupts Dopamine Storage Synapse Synaptic Cleft DAT->Synapse Increases Dopamine NET->Synapse Increases Norepinephrine SERT->Synapse Increases Serotonin Postsynaptic_Receptors Postsynaptic Receptors (Dopamine, Norepinephrine, Serotonin) Synapse->Postsynaptic_Receptors Activates CNS_Stimulation CNS Stimulation (Euphoria, Alertness) Postsynaptic_Receptors->CNS_Stimulation

Caption: Signaling pathway of methamphetamine in the central nervous system.

pentobarbital_pathway PENTO Pentobarbital GABA_A_Receptor GABA-A Receptor PENTO->GABA_A_Receptor Binds to Allosteric Site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Prolongs Opening Neuronal_Membrane Neuronal Membrane Chloride_Channel->Neuronal_Membrane Increases Cl- Influx Hyperpolarization Hyperpolarization Neuronal_Membrane->Hyperpolarization CNS_Depression CNS Depression (Sedation, Anesthesia) Hyperpolarization->CNS_Depression Reduces Neuronal Excitability

Caption: Signaling pathway of pentobarbital at the GABA-A receptor.

Application Note: Quantitative Analysis of Desbutal Components (Pentobarbital and Methamphetamine) in Human Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of the two active components of Desbutal—pentobarbital and methamphetamine—in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a reverse-phase chromatographic separation with electrospray ionization mass spectrometry. This method is suitable for clinical research, forensic toxicology, and pharmacokinetic studies involving the administration of this compound.

Introduction

This compound is a pharmaceutical preparation containing pentobarbital, a short-acting barbiturate, and methamphetamine, a potent central nervous system stimulant. The accurate and simultaneous measurement of both components is crucial for therapeutic drug monitoring, pharmacokinetic analysis, and in forensic investigations. Liquid chromatography-mass spectrometry (LC-MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1] This application note provides a comprehensive protocol for the analysis of pentobarbital and methamphetamine in human plasma.

Experimental

2.1. Materials and Reagents

  • Pentobarbital and Methamphetamine reference standards (Cerilliant)

  • Deuterated internal standards (IS): Pentobarbital-d5 and Methamphetamine-d5 (Cerilliant)

  • Acetonitrile (LC-MS grade, Honeywell)

  • Methanol (LC-MS grade, Honeywell)

  • Formic acid (Optima™ LC/MS Grade, Fisher Scientific)

  • Ammonium acetate (Sigma-Aldrich)

  • Human plasma (drug-free)

  • Ultrapure water (Milli-Q® system)

2.2. Instrumentation

  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC system or equivalent.[2]

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole Mass Spectrometer with Agilent Jet Stream technology or equivalent.[2]

  • Analytical Column: Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 μm.[2]

2.3. Sample Preparation

A simple protein precipitation method is employed for sample preparation.[3][4][5]

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing Pentobarbital-d5 and Methamphetamine-d5).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

2.4. Liquid Chromatography Method

Chromatographic separation is achieved using a gradient elution.

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Time (min)% Mobile Phase B
0.010
1.010
5.090
7.090
7.110
10.010

2.5. Mass Spectrometry Method

The mass spectrometer is operated in electrospray ionization (ESI) mode, with polarity switching to detect both analytes in their optimal ionization state. Methamphetamine is detected in positive ion mode, while pentobarbital is detected in negative ion mode.[2]

  • Ionization Mode: ESI Positive (for Methamphetamine) and Negative (for Pentobarbital)

  • Gas Temperature: 300 °C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 12 L/min

  • Capillary Voltage: 3500 V (Positive), 3000 V (Negative)

MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Methamphetamine Positive150.1119.110
Methamphetamine-d5 Positive155.1123.110
Pentobarbital Negative225.1182.115
Pentobarbital-d5 Negative230.1187.115

Results and Discussion

3.1. Linearity and Sensitivity

The method was validated for linearity over a concentration range of 1-1000 ng/mL for both analytes. The coefficient of determination (r²) was >0.995 for both pentobarbital and methamphetamine, demonstrating excellent linearity.[2] The lower limit of quantification (LLOQ) was established at 1 ng/mL for both compounds.

3.2. Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The precision (%CV) was less than 15%, and the accuracy (%bias) was within ±15% for both analytes, which is acceptable for bioanalytical methods.[2]

3.3. Recovery

The extraction recovery was determined by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples. The average recovery for both pentobarbital and methamphetamine was greater than 85%.

Workflow and Signaling Pathway Diagrams

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis plasma 1. Human Plasma Sample is_add 2. Add Internal Standards plasma->is_add precip 3. Protein Precipitation (Cold Acetonitrile) is_add->precip vortex 4. Vortex precip->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject into LC-MS/MS supernatant->injection separation 8. Chromatographic Separation (C18 Column) injection->separation ionization 9. Electrospray Ionization (Positive/Negative Switching) separation->ionization detection 10. Mass Detection (Triple Quadrupole MRM) ionization->detection quant 11. Quantification (Calibration Curve) detection->quant report 12. Generate Report quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound components.

Desbutal_Components cluster_components Active Components This compound This compound Pentobarbital Pentobarbital This compound->Pentobarbital Methamphetamine Methamphetamine This compound->Methamphetamine

Caption: The two active components of the drug this compound.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the simultaneous quantification of pentobarbital and methamphetamine in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput laboratory settings. This method can be effectively applied in clinical and forensic toxicology for the analysis of this compound.

References

Application Notes and Protocols for the Synthesis of Desbutal Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Desbutal was a pharmaceutical preparation containing a fixed-dose combination of methamphetamine hydrochloride, a central nervous system stimulant, and pentobarbital sodium, a barbiturate.[1][2] Due to its high potential for abuse, this compound is no longer manufactured.[2] However, reference standards of its active pharmaceutical ingredients are essential for forensic analysis, toxicological studies, and research into the effects of these substances. This document provides detailed protocols for the synthesis of methamphetamine hydrochloride and pentobarbital as reference standards.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the two components of this compound is presented below.

PropertyMethamphetamine HydrochloridePentobarbital
IUPAC Name (2S)-N-methyl-1-phenylpropan-2-amine;hydrochloride5-ethyl-5-(pentan-2-yl)-1,3-diazinane-2,4,6-trione
CAS Number 537-46-276-74-4
Molecular Formula C10H16ClNC11H18N2O3
Molecular Weight 185.69 g/mol 226.27 g/mol
Melting Point 170-175 °C127-133 °C
Appearance White crystalline powderWhite crystalline powder

Synthesis of Methamphetamine Hydrochloride Reference Standard

The synthesis of methamphetamine hydrochloride can be achieved through various routes. A common method is the reductive amination of phenyl-2-propanone (P2P). The following protocol is a representative procedure for the synthesis of a reference standard.

Experimental Protocol

Materials:

  • Phenyl-2-propanone (P2P)

  • Methylamine hydrochloride

  • Sodium hydroxide

  • Aluminum foil

  • Mercuric chloride

  • Methanol

  • Distilled water

  • Hydrochloric acid (concentrated)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Amalgam Preparation: Cut aluminum foil (2.9 g) into small squares (approx. 2 cm x 2 cm) and place them in a flask. Prepare a solution of mercuric chloride (0.067 g) in distilled water (100 mL) and add it to the flask containing the aluminum foil. Allow the amalgamation to proceed for 15 minutes. Decant the water and wash the aluminum amalgam with two portions of distilled water (300 mL each).

  • Reaction Mixture Preparation: In a separate flask, dissolve sodium hydroxide (4.4 g) in methanol (20 mL). Add methylamine hydrochloride (7.2 g) to this solution and cool the mixture to -10 °C. To this cooled solution, add phenyl-2-propanone (5.4 mL).

  • Reductive Amination: Add the freshly prepared aluminum amalgam to the reaction mixture. The reaction is exothermic and should be monitored. Allow the reaction to proceed until the formation of methamphetamine is complete.

  • Work-up and Extraction: After the reaction is complete, filter the mixture to remove the aluminum sludge. The filtrate is then acidified with concentrated hydrochloric acid. The acidified solution is washed with diethyl ether to remove any unreacted P2P. The aqueous layer is then made basic with a sodium hydroxide solution. The liberated methamphetamine freebase is extracted with diethyl ether.

  • Purification and Salt Formation: The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield methamphetamine freebase as an oil. The oil is dissolved in anhydrous diethyl ether, and concentrated hydrochloric acid is added dropwise with stirring to precipitate methamphetamine hydrochloride.

  • Final Product: The precipitated methamphetamine hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield a white crystalline powder.

Expected Yield and Purity
ParameterValue
Theoretical Yield Varies based on starting material purity
Typical Actual Yield 40-60%
Purity (by HPLC) >98%

Synthesis Workflow

Methamphetamine_Synthesis P2P Phenyl-2-propanone Reaction Reductive Amination P2P->Reaction Methylamine Methylamine HCl NaOH, Methanol Methylamine->Reaction Amalgam Aluminum Amalgam (Al/Hg) Amalgam->Reaction Workup Acid/Base Work-up & Extraction Reaction->Workup Freebase Methamphetamine Freebase (oil) Workup->Freebase HCl_salt HCl Salt Formation (in Ether) Freebase->HCl_salt Product Methamphetamine HCl (crystalline solid) HCl_salt->Product

Fig. 1: Synthesis workflow for Methamphetamine Hydrochloride.

Synthesis of Pentobarbital Reference Standard

Pentobarbital is a barbiturate that can be synthesized via the condensation of a substituted malonic ester with urea.

Experimental Protocol

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Ethyl bromide

  • 2-Bromopentane

  • Urea

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Alkylation of Diethyl Malonate: In a reaction vessel, dissolve diethyl malonate in ethanol. Add a solution of sodium ethoxide in ethanol. To this mixture, add ethyl bromide and reflux to form diethyl ethylmalonate.

  • Second Alkylation: To the solution of diethyl ethylmalonate, add another equivalent of sodium ethoxide followed by 2-bromopentane. Reflux the mixture to yield diethyl ethyl(1-methylbutyl)malonate.

  • Condensation with Urea: To the dialkylated malonic ester, add a solution of urea in ethanol containing sodium ethoxide. Reflux the mixture to effect condensation and ring closure, forming the sodium salt of pentobarbital.

  • Acidification and Isolation: After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate pentobarbital.

  • Purification: The crude pentobarbital is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol/water to yield a white crystalline solid.

Expected Yield and Purity
ParameterValue
Theoretical Yield Varies based on starting material purity
Typical Actual Yield 60-75%
Purity (by HPLC) >99%

Synthesis Workflow

Pentobarbital_Synthesis Malonate Diethyl Malonate Alkylation1 1. NaOEt, EtOH 2. Ethyl Bromide Malonate->Alkylation1 Ethylmalonate Diethyl Ethylmalonate Alkylation1->Ethylmalonate Alkylation2 1. NaOEt, EtOH 2. 2-Bromopentane Ethylmalonate->Alkylation2 Dialkylmalonate Diethyl Ethyl(1-methylbutyl)malonate Alkylation2->Dialkylmalonate Condensation Condensation Dialkylmalonate->Condensation Urea Urea NaOEt, EtOH Urea->Condensation Acidification Acidification (HCl) Condensation->Acidification Product Pentobarbital (crystalline solid) Acidification->Product

Fig. 2: Synthesis workflow for Pentobarbital.

Preparation of Pentobarbital Sodium Solution

For many applications, a solution of the sodium salt of pentobarbital is required. This can be readily prepared from the synthesized pentobarbital.

Protocol
  • Accurately weigh the desired amount of synthesized pentobarbital powder.

  • Dissolve the powder in a minimal amount of 95% ethanol.

  • In a separate container, prepare a sterile solution of 0.9% saline.

  • Once the pentobarbital is completely dissolved in ethanol, add a portion of the sterile saline and mix thoroughly.

  • Propylene glycol can be added to enhance solubility and stability.

  • Bring the solution to the final desired volume with sterile saline.

  • The final solution should be filtered through a 0.22 µm sterile filter into a sterile container. The concentration of the resulting pentobarbital sodium solution can be calculated based on the initial mass of pentobarbital and the final volume.[3]

Disclaimer: The synthesis of these substances is subject to strict legal regulations in many jurisdictions. These protocols are intended for use by qualified researchers in appropriately licensed facilities for the sole purpose of preparing analytical reference standards. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

Animal Models for Studying the Effects of Desbutal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desbutal was a pharmaceutical preparation combining the potent central nervous system (CNS) stimulant methamphetamine hydrochloride with the CNS depressant pentobarbital sodium.[1][2][3][4] Historically prescribed for conditions such as depression, obesity, and narcolepsy, it was ultimately withdrawn from the market due to a high potential for abuse.[1][5] Understanding the complex interplay between these two opposing pharmacological agents is crucial for neuropharmacology, addiction studies, and drug development. This document provides detailed application notes and protocols for utilizing animal models to investigate the multifaceted effects of a methamphetamine-pentobarbital combination, mirroring the composition of this compound.

Given the discontinuation of this compound, research on this specific combination is limited. Therefore, the following protocols are synthesized from established methodologies for studying methamphetamine and pentobarbital individually, alongside general principles of investigating drug-drug interactions in animal models.

I. Behavioral Assays

A variety of behavioral assays can be employed to characterize the stimulant, depressant, anxiolytic, and rewarding effects of a methamphetamine and pentobarbital combination. Rodent models, primarily mice and rats, are the most common subjects for these studies.

Locomotor Activity Test

This test assesses the stimulant or depressant effects of the drug combination on spontaneous movement.

Protocol:

  • Apparatus: A set of locomotor activity chambers (e.g., clear acrylic boxes, 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically record movement.[6]

  • Animals: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g). House animals individually for at least one week before testing.

  • Habituation: Place the animals in the activity chambers for 30-60 minutes for at least two consecutive days prior to the test day to acclimate them to the environment.

  • Drug Administration: On the test day, administer the vehicle (e.g., saline), methamphetamine alone, pentobarbital alone, or the combination intraperitoneally (i.p.) or subcutaneously (s.c.).

  • Data Collection: Immediately after injection, place the animal in the locomotor activity chamber and record horizontal and vertical activity (rearing) in 5-minute bins for a total of 60-120 minutes.

  • Data Analysis: Analyze the total distance traveled, number of horizontal and vertical beam breaks. Compare the effects of the combination to the individual drugs and the vehicle control group.

Expected Outcomes: Methamphetamine is expected to increase locomotor activity, while pentobarbital will likely decrease it. The combination may result in an attenuated stimulant effect, a biphasic response (initial depression followed by stimulation, or vice versa), or other complex interactions depending on the dose ratio.

Conditioned Place Preference (CPP)

CPP is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug.

Protocol:

  • Apparatus: A three-compartment CPP box with distinct visual and tactile cues in the two outer compartments.

  • Animals: Male C57BL/6 mice (20-25 g).

  • Pre-Conditioning (Day 1): Place each mouse in the central compartment and allow free exploration of the entire apparatus for 15 minutes. Record the time spent in each compartment to establish baseline preference.

  • Conditioning (Days 2-5): This phase consists of four conditioning sessions. On two alternating days, administer the drug combination (i.p.) and confine the mouse to one of the outer compartments for 30 minutes. On the other two days, administer the vehicle and confine the mouse to the opposite compartment for 30 minutes. The drug-paired compartment should be counterbalanced across animals.

  • Test (Day 6): Place the mouse in the central compartment and allow free access to all compartments for 15 minutes in a drug-free state. Record the time spent in each compartment.

  • Data Analysis: Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and test days. A significant increase in time indicates a conditioned place preference (reward), while a significant decrease suggests conditioned place aversion.

Expected Outcomes: Methamphetamine typically induces a robust CPP.[7][8][9] Pentobarbital can also produce CPP, although its effects can be more variable. The combination may enhance, attenuate, or have no effect on the rewarding properties of methamphetamine, depending on the dose and ratio.

Elevated Plus Maze (EPM)

The EPM is used to assess anxiety-like behavior.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animals: Male Wistar rats (200-250 g).

  • Procedure: Thirty minutes after drug administration (i.p.), place the rat in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Expected Outcomes: Pentobarbital is expected to have anxiolytic effects, increasing open arm exploration. Methamphetamine can have anxiogenic or anxiolytic effects depending on the dose. The combination's effect on anxiety-like behavior will likely be complex and dose-dependent.

Forced Swim Test (FST)

The FST is a model of behavioral despair used to screen for antidepressant-like activity.[1][4][7][10][11][12][13][14]

Protocol:

  • Apparatus: A transparent cylindrical container (25 cm diameter, 60 cm height) filled with water (23-25°C) to a depth of 30 cm.[10]

  • Animals: Male BALB/c mice (20-25 g).

  • Pre-swim (Day 1): Place each mouse in the water for 15 minutes. This serves to induce a state of behavioral despair.

  • Test (Day 2): Administer the drug combination or control substances 30-60 minutes before the test. Place the mouse in the water for a 6-minute session.[11][12][15]

  • Data Collection: Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.

Expected Outcomes: Given that this compound was marketed as an antidepressant, it is hypothesized that the combination may decrease immobility time in the FST.[2] This would be in contrast to the expected increase in immobility with pentobarbital alone.

II. Neurochemical Analysis

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Protocol:

  • Surgery: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest, such as the nucleus accumbens or striatum. Allow for a recovery period of at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, collect baseline dialysate samples every 10-20 minutes.

  • Drug Administration: Administer the methamphetamine-pentobarbital combination or control substances.

  • Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[3][6][13]

Expected Outcomes: Methamphetamine is known to cause a significant increase in extracellular dopamine and serotonin levels.[3][6][16] Pentobarbital may have more subtle effects on these neurotransmitters. The combination will likely alter the methamphetamine-induced surge in neurotransmitters, potentially by modulating their release or reuptake.

III. Toxicological Assessment

Acute Toxicity (LD50 Determination)

Determining the median lethal dose (LD50) is a critical step in understanding the toxicity of the drug combination.

Protocol:

  • Animals: Use a sufficient number of mice or rats, divided into several dose groups.

  • Dose Administration: Administer a range of doses of the methamphetamine-pentobarbital combination, as well as each drug individually.

  • Observation: Observe the animals for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.

  • LD50 Calculation: Use a statistical method (e.g., probit analysis) to calculate the LD50 for the combination and individual drugs.

Expected Outcomes: The combination of a stimulant and a depressant can have unpredictable effects on toxicity.[11][17][18] It is possible that the combination could be more or less toxic than the individual components. For example, one study found that the co-administration of methamphetamine and morphine in mice resulted in a marked potentiation of toxicity.[19]

IV. Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Effects of Methamphetamine-Pentobarbital Combination on Locomotor Activity

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm)Rearing Frequency
Vehicle (Saline)-
Methamphetamine1.0
Pentobarbital10.0
Combination1.0 / 10.0

Table 2: Conditioned Place Preference Score

Treatment GroupDose (mg/kg, i.p.)Preference Score (s)
Vehicle (Saline)-
Methamphetamine1.0
Pentobarbital10.0
Combination1.0 / 10.0

Table 3: Neurochemical Changes in the Nucleus Accumbens

Treatment GroupDose (mg/kg, i.p.)Peak Dopamine (% Baseline)Peak Serotonin (% Baseline)
Vehicle (Saline)-
Methamphetamine1.0
Pentobarbital10.0
Combination1.0 / 10.0

Table 4: Acute Toxicity (LD50) in Mice

SubstanceRoute of AdministrationLD50 (mg/kg)
Methamphetaminei.p.
Pentobarbitali.p.
Combination (1:6 ratio)i.p.

V. Visualizations

Signaling Pathway of Methamphetamine and Pentobarbital

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Inhibits DAT Dopamine Transporter (DAT) METH->DAT Reverses DA_cyto Cytoplasmic Dopamine VMAT2->DA_cyto Blocks uptake into vesicles DA_synapse Synaptic Dopamine DAT->DA_synapse Efflux DA_vesicle Dopamine Vesicles DA_vesicle->DA_cyto DA_cyto->DAT DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R PB Pentobarbital GABA_A GABA-A Receptor PB->GABA_A Potentiates GABA Postsynaptic_Effect Postsynaptic Effect GABA_A->Postsynaptic_Effect Inhibitory D1R->Postsynaptic_Effect Excitatory D2R->Postsynaptic_Effect Inhibitory

Caption: Interaction of Methamphetamine and Pentobarbital at the Synapse.

Experimental Workflow for Behavioral Analysis

G cluster_behavior Behavioral Testing start Start: Animal Acclimation drug_prep Drug Preparation (METH, PB, Combo, Vehicle) start->drug_prep rand Randomization of Animals drug_prep->rand admin Drug Administration rand->admin loco Locomotor Activity admin->loco cpp Conditioned Place Preference admin->cpp epm Elevated Plus Maze admin->epm fst Forced Swim Test admin->fst data_coll Data Collection (Automated & Manual) loco->data_coll cpp->data_coll epm->data_coll fst->data_coll analysis Statistical Analysis data_coll->analysis end End: Interpretation of Results analysis->end

Caption: Workflow for assessing behavioral effects of the drug combination.

Logical Relationship of Potential Outcomes

G cluster_effects Potential Behavioral Outcomes cluster_factors Influencing Factors combo Methamphetamine + Pentobarbital Combination potentiation Potentiation of Stimulant Effects combo->potentiation antagonism Antagonism of Stimulant Effects combo->antagonism biphasic Biphasic Effects combo->biphasic novel Novel Effects (Not seen with either drug alone) combo->novel dose_ratio Dose Ratio dose_ratio->potentiation dose_ratio->antagonism dose_ratio->biphasic dose_ratio->novel time Time Course time->biphasic route Route of Administration route->potentiation route->antagonism species Animal Species/Strain species->potentiation species->antagonism

Caption: Potential outcomes of stimulant-depressant co-administration.

References

Application Note: Protocol for Desbutal Sample Preparation from Post-Mortem Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desbutal, a pharmaceutical combination of methamphetamine hydrochloride and pentobarbital sodium, presents a unique challenge in post-mortem toxicology due to the differing chemical properties of its components. Methamphetamine is a basic compound, while pentobarbital is an acidic barbiturate. This protocol provides a detailed methodology for the simultaneous extraction of both analytes from post-mortem tissues for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2][3] The successful quantification of these substances is crucial in determining their contribution to the cause of death in forensic investigations.[1] This procedure outlines a robust sample preparation workflow involving tissue homogenization, protein precipitation, and solid-phase extraction (SPE) designed to deliver clean extracts and reliable results.

Quantitative Data Summary

AnalyteTissue/MatrixExtraction MethodRecovery Rate (%)Limit of Quantification (LOQ)
Methamphetamine MetabolitesBodily Fluid & Solid TissueNot Specified90 - 95%0.5 - 1000 ng/mL (or ng/g)
Various Drugs of Abuse (including amphetamines and barbiturates)Whole BloodISOLUTE® SLE+Good recoveriesFrom 10 ng/mL
BenzodiazepinesHuman UrineISOLUTE® SLE+> 90%As low as 40 ng/mL
Carboxy-THCNot SpecifiedMixed-mode/strong cation exchange> 80%Not Specified

Experimental Protocol

This protocol is designed for the extraction of methamphetamine and pentobarbital from post-mortem tissues such as the liver and brain.

1. Materials and Reagents

  • Deionized Water[4]

  • Methanol, HPLC grade[4]

  • Acetonitrile, HPLC grade

  • Ammonium Hydroxide

  • Hydrochloric Acid

  • Internal Standards (e.g., Methamphetamine-d11, Pentobarbital-d5)

  • Homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) Manifold

  • Mixed-mode SPE cartridges (e.g., strong cation exchange and anion exchange capabilities)

  • Evaporation system (e.g., nitrogen evaporator)

  • Vortex mixer

  • Autosampler vials

2. Sample Homogenization

Proper homogenization is critical for ensuring the representative sampling of the tissue.

  • Liver Tissue: Weigh 2.0 g of liver tissue and homogenize with 8 mL of deionized water (1:5 dilution).[4]

  • Brain Tissue: Weigh 3.0 g of brain tissue and homogenize with 6 mL of deionized water (1:3 dilution).[4]

  • Note: It is recommended to use freshly prepared homogenates (within two weeks).[4]

3. Protein Precipitation

This step removes larger proteins that can interfere with the extraction and analysis.

  • To 1 mL of tissue homogenate, add 2 mL of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for the next step.

4. Solid-Phase Extraction (SPE)

This protocol utilizes mixed-mode SPE to capture both the acidic pentobarbital and the basic methamphetamine.

  • Conditioning: Condition the mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 2 mL of a weak acid solution (e.g., 0.1 M HCl) to remove basic interferences while retaining the methamphetamine.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution:

    • Fraction 1 (Pentobarbital): Elute the pentobarbital with 2 mL of an appropriate acidic organic solvent (e.g., acetonitrile with 2% formic acid). Collect the eluate.

    • Fraction 2 (Methamphetamine): Elute the methamphetamine with 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). Collect the eluate in a separate tube.

5. Evaporation and Reconstitution

  • Evaporate both eluates to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.[4]

  • Vortex briefly and transfer to an autosampler vial for analysis.

Experimental Workflow Diagram

Desbutal_Extraction_Workflow Figure 1: this compound Sample Preparation Workflow cluster_spe SPE Steps tissue_sample Post-Mortem Tissue Sample (e.g., Liver, Brain) homogenization 1. Homogenization (with Deionized Water) tissue_sample->homogenization protein_precipitation 2. Protein Precipitation (with Acetonitrile) homogenization->protein_precipitation centrifugation 3. Centrifugation protein_precipitation->centrifugation supernatant Supernatant centrifugation->supernatant spe 4. Solid-Phase Extraction (SPE) supernatant->spe Load onto SPE cartridge elution 5. Elution spe->elution conditioning Conditioning (Methanol, DI Water) sample_loading Sample Loading washing Washing (DI Water, Weak Acid) elution_pento Fraction 1: Pentobarbital (Acidic Solvent) elution->elution_pento elution_meth Fraction 2: Methamphetamine (Basic Solvent) elution->elution_meth evaporation_pento 6a. Evaporation elution_pento->evaporation_pento evaporation_meth 6b. Evaporation elution_meth->evaporation_meth reconstitution_pento 7a. Reconstitution evaporation_pento->reconstitution_pento reconstitution_meth 7b. Reconstitution evaporation_meth->reconstitution_meth analysis 8. LC-MS/MS or GC/MS Analysis reconstitution_pento->analysis reconstitution_meth->analysis

Caption: this compound Sample Preparation Workflow.

References

"Use of historical Desbutal data in modern research"

Author: BenchChem Technical Support Team. Date: November 2025

Desbutal was a pharmaceutical product manufactured by Abbott Laboratories, containing a combination of methamphetamine hydrochloride, a central nervous system (CNS) stimulant, and pentobarbital sodium, a CNS depressant.[1][2][3] Marketed for conditions such as obesity, narcolepsy, parkinsonism, and as an antidepressant, it was designed with a unique biphasic tablet.[1][4] One half of the tablet provided a sustained-release formulation of methamphetamine, while the other half contained an immediate-release formulation of pentobarbital.[1][4] This design aimed to curb appetite and lift mood with the stimulant, while the depressant was intended to counteract potential overstimulation and anxiety.[5]

However, due to a high potential for abuse and dependence, the U.S. Food and Drug Administration (FDA) withdrew its marketing approval in 1973 as part of a broader recall of combination anorectic drugs.[1] The primary concern was the significant risk associated with combining a potent stimulant and a depressant.[4]

Application Notes: Leveraging Historical this compound Data in Modern Research

While this compound is no longer available, its historical data offers valuable insights for contemporary research in several areas:

  • Pharmacology and Drug Interactions: The combination of a stimulant and a depressant in this compound presents a unique case study for understanding complex drug interactions. Modern researchers can analyze historical clinical notes and toxicological reports to model the pharmacokinetics and pharmacodynamics of such combinations. This can inform the development of new therapies and provide a deeper understanding of the risks associated with polysubstance use. The interaction of methamphetamine and pentobarbital can lead to complex effects, where the stimulant may mask some of the depressant's effects, complicating overdose scenarios.[4]

  • Abuse Potential and Substance Use Disorders: Historical records of this compound abuse can provide qualitative and quantitative data for studies on addiction. For example, reports indicated that individuals would often separate the two halves of the tablet to consume the stimulant and depressant independently.[1] This behavior offers insights into the motivations and patterns of polysubstance abuse. This historical context can inform public health initiatives and the development of targeted interventions for substance use disorders.

  • Drug Formulation and Controlled Release: The biphasic design of this compound was an early attempt at creating a combination drug with a tailored release profile.[1][4] Modern pharmaceutical scientists can study the formulation principles of this historical product to inform the design of more sophisticated drug delivery systems. While the specific combination in this compound was problematic, the concept of a dual-release mechanism remains relevant for developing safer and more effective combination therapies for other conditions.

  • Repurposing and Analog Development: Understanding the therapeutic rationale behind this compound, which aimed to balance efficacy and side effects, can inspire the development of new, safer analogs.[5] By examining the historical clinical applications for obesity and mood disorders, researchers may identify novel therapeutic targets or combination strategies that utilize modern, safer compounds with more predictable effects.

Quantitative Data from Historical Records

Historical information on this compound provides specific quantitative data regarding its formulation. The tablets were available in three different dosages:

Methamphetamine HCl (Sustained Release)Pentobarbital Sodium (Immediate Release)
5 mg30 mg
10 mg60 mg
15 mg90 mg

Table 1: Dosage Formulations of this compound Tablets.[1]

Protocols for Utilizing Historical Data

The following are generalized protocols for how modern researchers can approach the use of historical this compound data.

Protocol 1: Retrospective Analysis of Clinical and Toxicological Data
  • Objective: To model the pharmacokinetic and pharmacodynamic interactions of methamphetamine and pentobarbital.

  • Methodology:

    • Data Mining: Systematically search and collate historical clinical study reports, case studies of overdose, and toxicological analyses from medical literature databases and archives.

    • Data Extraction: Extract key quantitative parameters such as dosages, reported patient outcomes, adverse events, and, where available, blood concentration levels of both drugs.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize modern PK/PD modeling software to simulate the absorption, distribution, metabolism, and excretion of the two compounds when administered together. The model should account for the different release profiles of the two components.

    • Analysis: Analyze the simulation results to identify potential drug-drug interaction mechanisms and predict the risk of adverse events at different dosage levels.

Protocol 2: In Vitro Analysis of Component Drug Signaling Pathways
  • Objective: To investigate the molecular mechanisms underlying the combined effects of methamphetamine and pentobarbital on neuronal signaling pathways.

  • Methodology:

    • Cell Culture: Culture relevant neuronal cell lines (e.g., dopaminergic neurons for methamphetamine's effects, GABAergic neurons for pentobarbital's effects).

    • Drug Application: Treat the cell cultures with varying concentrations of methamphetamine and pentobarbital, both individually and in combination, mimicking the ratios found in historical this compound formulations.

    • Signaling Pathway Analysis: Employ modern molecular biology techniques (e.g., Western blotting, qPCR, immunofluorescence) to assess the activation or inhibition of key signaling proteins and downstream targets in pathways associated with dopamine and GABA-A receptors.

    • Data Interpretation: Analyze the results to elucidate the synergistic or antagonistic effects of the drug combination at the cellular level.

Visualizations of Key Pathways and Workflows

The following diagrams illustrate the primary signaling pathways of this compound's components and a conceptual workflow for analyzing historical data.

cluster_meth Methamphetamine Pathway METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Blocks & Reverses VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) METH->VMAT2 Inhibits Synaptic_Dopamine Synaptic Dopamine (Increased) DAT->Synaptic_Dopamine Reversal Pumps Dopamine Out Dopamine_Vesicle Dopamine Vesicles VMAT2->Dopamine_Vesicle No Loading Dopamine_Vesicle->Synaptic_Dopamine Unregulated Release Postsynaptic_Receptor Postsynaptic Dopamine Receptors Synaptic_Dopamine->Postsynaptic_Receptor Activates Signaling_Cascade Downstream Signaling (Euphoria, Stimulation) Postsynaptic_Receptor->Signaling_Cascade

Methamphetamine's Mechanism of Action.

cluster_pento Pentobarbital Pathway PENTO Pentobarbital GABA_A GABA-A Receptor PENTO->GABA_A Binds to Chloride_Channel Chloride Ion (Cl-) Channel GABA_A->Chloride_Channel Opens Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition CNS Depression (Sedation, Anxiolysis) Hyperpolarization->Inhibition cluster_workflow Workflow for Historical Data Analysis Data_Acquisition Acquire Historical This compound Data (Clinical Reports, Literature) Data_Extraction Extract Quantitative and Qualitative Data Data_Acquisition->Data_Extraction Modeling PK/PD Modeling and Simulation Data_Extraction->Modeling Hypothesis Generate Hypotheses on Drug Interactions Modeling->Hypothesis In_Vitro_Validation In Vitro Experiments (Cell-based Assays) Hypothesis->In_Vitro_Validation Analysis Analyze Cellular Responses In_Vitro_Validation->Analysis Modern_Application Inform Modern Drug Development & Safety Analysis->Modern_Application

References

Troubleshooting & Optimization

"Improving resolution in chromatographic analysis of Desbutal"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chromatographic Analysis. This guide provides troubleshooting tips and answers to frequently asked questions to help you improve the resolution in your chromatographic analysis of Desbutal and its components, pentobarbital and methamphetamine.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic resolution and why is it critical?

A1: Chromatographic resolution (Rs) is a measure of the separation between two adjacent peaks in a chromatogram. It is critical because adequate resolution ensures accurate identification and quantification of each analyte in a mixture. A resolution value of Rs ≥ 1.5 is generally considered baseline separation, which is the goal for most quantitative methods.[1] Poor resolution can lead to incorrect quantification and unreliable results.[2]

Q2: What are the primary factors that influence resolution?

A2: Resolution is governed by three main factors, as described by the resolution equation:

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency leads to sharper peaks and better resolution. It is influenced by column length, particle size, and flow rate.[1][3]

  • Selectivity (α): The ability of the chromatographic system to distinguish between two analytes. It is a measure of the relative retention of the two peaks. Selectivity is primarily affected by the mobile phase composition, stationary phase chemistry, and temperature.

  • Retention Factor (k'): Also known as the capacity factor, it describes how long an analyte is retained on the column. Optimal retention (ideally between 2 and 10) is necessary for good resolution. It is mainly controlled by the mobile phase strength.

Q3: What is the difference between peak tailing and peak fronting?

A3: Both are forms of peak asymmetry that can negatively impact resolution.

  • Peak Tailing: The peak is asymmetrical, with the latter half being broader than the front half.[4] This is often caused by secondary interactions between the analyte and the stationary phase (e.g., basic compounds like methamphetamine interacting with acidic silanol groups on a silica-based column) or column overload.[2][3]

  • Peak Fronting: The inverse of tailing, where the first half of the peak is broader than the second. Common causes include poor sample solubility, column collapse, or significant column overload.[4]

Q4: Why is chiral separation important for methamphetamine analysis?

A4: Methamphetamine is a chiral molecule, existing as two enantiomers (d- and l-methamphetamine). The d-enantiomer has significantly greater biological and psychoactive effects.[5] However, the l-enantiomer is used in some over-the-counter products, like certain nasal inhalers.[5] Therefore, chiral separation is crucial to distinguish between illicit use of the more potent d-methamphetamine and the potential presence of the l-enantiomer from other sources. Immunoassay tests often cannot distinguish between the enantiomers, making chromatographic chiral separation a more accurate and definitive approach for biological testing.

Troubleshooting Guides

This section provides specific advice for resolving common resolution issues encountered during HPLC and GC analysis of this compound's components.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: My peaks for pentobarbital and methamphetamine are co-eluting or poorly resolved. How can I improve their separation?

A: To improve the separation of co-eluting peaks, you need to change the selectivity (α) of your system. Here are the most effective parameters to adjust:

  • Modify Mobile Phase pH: The ionization state of both pentobarbital (an acid) and methamphetamine (a base) is highly dependent on pH. Adjusting the mobile phase pH can significantly alter their retention times and improve separation. A good starting point is to work at a pH that is at least 2 units away from the pKa of the analytes.

  • Change Organic Modifier: Switching the organic solvent in your mobile phase (e.g., from acetonitrile to methanol or vice versa) can alter selectivity due to different solvent properties. Methanol is a protic solvent, while acetonitrile is aprotic, leading to different interactions with the analytes and stationary phase.

  • Switch Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is a powerful way to alter selectivity. For example, if you are using a standard C18 column, consider a Phenyl-Hexyl or a Cyano (CN) column, which offer different retention mechanisms (e.g., π-π interactions).[2]

  • Use a Chiral Column for Methamphetamine: For separating d- and l-methamphetamine enantiomers, a chiral stationary phase (CSP) is required. Columns based on macrocyclic glycopeptides, such as vancomycin (e.g., Astec CHIROBIOTIC V2), have proven effective.[5]

Q: I'm observing significant peak tailing, especially for the methamphetamine peak. What are the causes and solutions?

A: Peak tailing for basic compounds like methamphetamine in reversed-phase HPLC is often due to interactions with acidic silanol groups on the silica packing material.[3]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) will protonate the silanol groups, reducing their ability to interact with the protonated methamphetamine.

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

  • Use a Modern, End-capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a high-purity, well-end-capped column or a column with a polar-embedded phase can significantly reduce tailing for basic compounds.[3]

  • Avoid Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing. Try reducing the injection volume or sample concentration.[2]

Gas Chromatography (GC) Troubleshooting

Q: How can I improve the resolution between pentobarbital and methamphetamine in a GC analysis?

A: In GC, resolution is primarily influenced by column efficiency and selectivity, which are controlled by the column dimensions, stationary phase, and temperature program.

  • Optimize the Temperature Program: A slower temperature ramp rate will increase the interaction time of the analytes with the stationary phase, often leading to better resolution, although it will also increase the analysis time. Start with a lower initial oven temperature to improve the focusing of early-eluting peaks.[6]

  • Select the Right Stationary Phase: A 5% Phenyl Polysiloxane phase (e.g., DB-5, HP-5ms, Rxi-5ms) is a common and effective choice for general drug screening, including barbiturates and amphetamines.[7][8] If resolution is still poor, consider a mid-polarity phase.

  • Use a Longer or Narrower Column: Increasing the column length (e.g., from 15m to 30m) increases the number of theoretical plates and thus improves resolution, but at the cost of longer run times.[9] Decreasing the internal diameter (e.g., from 0.25mm to 0.18mm) also enhances efficiency and resolution.[7]

Q: My peaks are fronting. What is the most likely cause?

A: Peak fronting in GC is most commonly caused by column overload.[6]

  • Reduce Sample Concentration: The most straightforward solution is to dilute your sample or reduce the injection volume.

  • Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample that reaches the column.

  • Check Solvent Compatibility: Ensure your sample solvent is compatible with the stationary phase. A mismatch in polarity can sometimes lead to poor peak shape.

Data Presentation: Parameter Adjustment Summary

The following tables summarize how adjusting key parameters can impact resolution.

Table 1: HPLC Parameter Adjustments for Resolution Enhancement

ParameterAdjustmentExpected Effect on ResolutionPrimary Factor Influenced
Mobile Phase Change organic modifier (e.g., ACN to MeOH)Alters peak spacingSelectivity (α)
Adjust pHAlters peak spacing for ionizable compoundsSelectivity (α)
Decrease organic content (in RP-HPLC)Increases retention and may improve resolutionRetention (k')
Stationary Phase Use a smaller particle size column (e.g., 5µm to 3µm)Increases peak sharpnessEfficiency (N)
Use a longer column (e.g., 150mm to 250mm)Increases separation, sharpens peaksEfficiency (N)
Change column chemistry (e.g., C18 to Phenyl)Alters peak spacingSelectivity (α)
Flow Rate Decrease flow rateOften increases peak sharpness and separationEfficiency (N)
Temperature Increase temperatureDecreases viscosity, can sharpen peaksEfficiency (N), Selectivity (α)

Table 2: GC Parameter Adjustments for Resolution Enhancement

ParameterAdjustmentExpected Effect on ResolutionPrimary Factor Influenced
Temperature Program Decrease ramp rateIncreases separation between peaksSelectivity (α)
Lower initial temperatureImproves focusing of early peaksEfficiency (N)
Column Dimensions Increase column lengthIncreases overall separationEfficiency (N)
Decrease internal diameterIncreases peak sharpnessEfficiency (N)
Increase film thicknessIncreases retention, can improve resolution for volatile compoundsRetention (k')
Carrier Gas Optimize flow rate (linear velocity)Maximizes peak sharpnessEfficiency (N)
Stationary Phase Change phase polarityAlters elution order and peak spacingSelectivity (α)

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Poor HPLC Resolution

This protocol provides a step-by-step workflow for addressing unresolved peaks.

  • Assess the Current Separation:

    • Calculate the resolution (Rs) between the critical peak pair (pentobarbital and methamphetamine).

    • If Rs < 1.5, optimization is needed.

    • Examine the retention factor (k'). If k' < 2, the peaks are eluting too early. Increase retention by decreasing the organic solvent percentage in the mobile phase. If k' > 10, the peaks are taking too long to elute. Decrease retention by increasing the organic solvent percentage.

  • Optimize Selectivity (α):

    • pH Scouting: Prepare a series of mobile phases with different pH values (e.g., pH 3.0, 5.0, 7.0). Perform injections with each mobile phase to find the pH that provides the best peak separation.

    • Organic Modifier Scouting: If pH adjustment is not sufficient, switch the organic modifier. If you are using acetonitrile, prepare a mobile phase with the same percentage of methanol and compare the chromatograms.

    • Temperature Screening: Analyze the sample at different column temperatures (e.g., 30°C, 40°C, 50°C) to see if temperature affects the selectivity between the two compounds.

  • Improve Efficiency (N):

    • If peaks are broad but separated, focus on improving efficiency.

    • Flow Rate Optimization: Lower the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to see if peaks become sharper.[1]

    • Check for Dead Volume: Ensure all fittings and tubing are properly connected to minimize extra-column band broadening.[10]

    • Consider a Higher Efficiency Column: If the problem persists, switch to a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column.[1]

Protocol 2: Solid-Phase Extraction (SPE) for this compound Components from Urine

This protocol is a general guideline for extracting pentobarbital and methamphetamine from a urine matrix before analysis.[11]

  • Sample Pre-treatment:

    • To 200 µL of urine sample, add 50 µL of an appropriate internal standard (e.g., racemic methamphetamine-D5).[11]

    • Add 1 mL of 0.1 M phosphate buffer (pH 9.1) and vortex to mix.[11]

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., CEREX® Trace B).[11]

    • Condition the cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to allow the sample to pass through at a rate of 1-2 mL/min.[11]

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.[11]

    • Wash the cartridge with 1 mL of 100 mM acetic acid to remove acidic and neutral interferences.[11]

    • Dry the cartridge thoroughly under high vacuum or nitrogen for at least 5 minutes.

  • Elution:

    • Elute the analytes with 1 mL of a freshly prepared solution of ethyl acetate/ammonium hydroxide (98:2 v/v).[11] Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Add 100 µL of methanolic HCl (e.g., 98:2 methanol:concentrated HCl) to the eluate to prevent the volatile free base from evaporating.[11]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 500 µL of the initial mobile phase (for HPLC) or a suitable solvent like methanol (for GC).[11] Vortex and transfer to an autosampler vial for analysis.

Visualizations

// Node Definitions with Color and Font Contrast start [label="Poor Resolution Observed\n(Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_k [label="Check Retention Factor (k')", fillcolor="#FBBC05", fontcolor="#202124"]; k_low [label="k' < 2 (Too Low)", fillcolor="#F1F3F4", fontcolor="#202124"]; k_high [label="k' > 10 (Too High)", fillcolor="#F1F3F4", fontcolor="#202124"]; k_ok [label="2 < k' < 10 (Optimal)", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_k_low [label="Decrease Mobile Phase Strength\n(e.g., reduce % Organic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_k_high [label="Increase Mobile Phase Strength\n(e.g., increase % Organic)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

selectivity [label="Optimize Selectivity (α)", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust Mobile Phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_solvent [label="Change Organic Solvent\n(ACN <=> MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_temp [label="Change Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_column [label="Change Stationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];

efficiency [label="Improve Efficiency (N)", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_flow [label="Decrease Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_dead_volume [label="Check for Dead Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; new_column [label="Use Longer / Smaller Particle Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_node [label="Resolution Achieved\n(Rs ≥ 1.5)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_k; check_k -> k_low [label="Too fast elution"]; check_k -> k_high [label="Too slow elution"]; check_k -> k_ok [label="Good retention"];

k_low -> adjust_k_low -> check_k; k_high -> adjust_k_high -> check_k;

k_ok -> selectivity; selectivity -> adjust_ph -> adjust_solvent -> adjust_temp -> change_column -> efficiency;

efficiency -> adjust_flow -> check_dead_volume -> new_column -> end_node;

change_column -> end_node [style=dashed]; adjust_temp -> end_node [style=dashed]; adjust_solvent -> end_node [style=dashed]; adjust_ph -> end_node [style=dashed]; } Caption: Systematic workflow for troubleshooting poor chromatographic resolution.

// Center Node Resolution [label="Resolution (Rs)", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3.5,3.5!", pin=true];

// Main Factor Nodes Efficiency [label="Efficiency (N)\n(Peak Sharpness)", fillcolor="#FBBC05", fontcolor="#202124", pos="1.5,5.5!"]; Selectivity [label="Selectivity (α)\n(Peak Spacing)", fillcolor="#FBBC05", fontcolor="#202124", pos="5.5,5.5!"]; Retention [label="Retention (k')\n(Elution Time)", fillcolor="#FBBC05", fontcolor="#202124", pos="3.5,1.5!"];

// Parameter Nodes node [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Efficiency Parameters Col_Length [label="Column Length", pos="0,6.5!"]; Part_Size [label="Particle Size", pos="1.5,7!"]; Flow_Rate [label="Flow Rate", pos="3,6.5!"];

// Selectivity Parameters Mobile_Phase [label="Mobile Phase\n(Solvent, pH)", pos="4.5,6.5!"]; Stat_Phase [label="Stationary Phase", pos="6,7!"]; Temp [label="Temperature", pos="7,6.5!"];

// Retention Parameters MP_Strength [label="Mobile Phase Strength", pos="3.5,0!"];

// Edges edge [color="#5F6368"]; Resolution -> Efficiency; Resolution -> Selectivity; Resolution -> Retention;

Efficiency -> Col_Length; Efficiency -> Part_Size; Efficiency -> Flow_Rate;

Selectivity -> Mobile_Phase; Selectivity -> Stat_Phase; Selectivity -> Temp;

Retention -> MP_Strength; } Caption: Relationship between experimental parameters and the factors of resolution.

References

Technical Support Center: Analysis of Desbutal from Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Desbutal and its components, methamphetamine and pentobarbital, from biological fluids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

A1: this compound was a brand name for a combination drug containing methamphetamine hydrochloride, a central nervous system stimulant, and pentobarbital sodium, a barbiturate.[1][2] It was historically marketed for conditions such as depression, obesity, and narcolepsy.[1][3] The two active ingredients have distinct chemical properties that must be considered during analysis.

Q2: What are the major challenges in the bioanalysis of this compound components?

A2: The primary challenge in the analysis of this compound components from biological matrices (e.g., plasma, urine) is the "matrix effect."[4][5] This phenomenon, where endogenous components of the biological sample interfere with the ionization of the target analytes, can lead to ion suppression or enhancement, compromising the accuracy and precision of quantitative methods.[4][5][6] Other challenges include developing a single method that can efficiently extract both a basic compound (methamphetamine) and an acidic compound (pentobarbital) and potential for co-elution with interfering substances.

Q3: What are the recommended analytical techniques for the confirmatory analysis of methamphetamine and pentobarbital?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the confirmatory analysis of methamphetamine and pentobarbital in biological fluids due to its high sensitivity and selectivity.[6][7][8] Gas chromatography-mass spectrometry (GC-MS) is also a well-established technique for this purpose.[6][9]

Q4: Which internal standards are recommended for the quantitative analysis of methamphetamine and pentobarbital?

A4: The use of stable isotope-labeled internal standards (SIL-IS) is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.[10] For methamphetamine, deuterium-labeled analogs such as methamphetamine-d5 are commonly used.[10] For pentobarbital, deuterated versions like d5-pentobarbital or 13C-labeled analogs such as 13C4-secobarbital (as an analog) are effective choices.[3][11]

Troubleshooting Guide

Issue 1: Poor recovery of methamphetamine and/or pentobarbital during sample preparation.

Q: My recovery for one or both analytes is low and inconsistent. What are the potential causes and how can I improve it?

A: Low and variable recovery is often related to the sample extraction procedure. Since methamphetamine is a basic compound and pentobarbital is an acidic compound, a single extraction method may not be optimal for both. Here are some troubleshooting steps:

  • Optimize pH for Liquid-Liquid Extraction (LLE): The pH of the aqueous sample is critical for efficient LLE. For methamphetamine (a base), adjust the sample pH to be basic (e.g., pH > 10) to ensure it is in its neutral, more organic-soluble form. For pentobarbital (an acid), the sample should be acidified (e.g., pH < 5) to achieve the same. A two-step LLE at different pH values may be necessary for optimal recovery of both.

  • Select the Appropriate Solid-Phase Extraction (SPE) Sorbent: A mixed-mode SPE sorbent that has both cation exchange and reversed-phase properties can be effective for extracting both a basic and an acidic compound. Alternatively, a two-step SPE process with different sorbents could be employed. For barbiturates, bonded silica gel SPE columns have been shown to provide high recovery.[9][12]

  • Ensure Complete Elution from SPE Cartridge: Incomplete elution can lead to low recovery. Ensure the elution solvent is strong enough to displace the analytes from the sorbent. For example, a mixture of hexane and ethyl acetate is effective for eluting barbiturates from certain SPE columns.[12]

Issue 2: Significant ion suppression or enhancement is observed in my LC-MS/MS analysis.

Q: I am observing a significant decrease (or increase) in analyte signal when analyzing samples compared to standards in a clean solution. How can I mitigate these matrix effects?

A: Matrix effects are a common problem in LC-MS/MS bioanalysis. Here are several strategies to address this issue:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.

    • Liquid-Liquid Extraction (LLE): A well-optimized LLE can effectively separate analytes from matrix components like phospholipids.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than protein precipitation. A thorough wash step during the SPE procedure is crucial to remove interferences.

  • Chromatographic Separation: Ensure that the analytes are chromatographically separated from the regions where significant matrix effects occur. This can be assessed using a post-column infusion experiment. Modifying the gradient elution profile or using a different stationary phase can improve separation from interfering compounds.

  • Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of matrix components and thus minimize their impact on ionization.[13]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Pentobarbital from Urine

This protocol is adapted from a method for the extraction of barbiturates from human urine.[12]

  • Sample Pre-treatment: To 2 mL of urine, add 2 mL of 100 mM sodium acetate buffer (pH 7.0). Adjust the sample pH to between 5 and 7.

  • Column Conditioning: Condition a Bond Elut Certify II SPE column with 2 mL of methanol, followed by 2 mL of 100 mM sodium acetate buffer (pH 7.0).

  • Sample Loading: Apply the pre-treated urine sample to the column and allow it to pass through slowly under vacuum (approximately 2-3 in. Hg).

  • Washing: Wash the column with 1 mL of 100 mM sodium acetate buffer (pH 7.0). Dry the column under full vacuum (15 in. Hg) for 5 minutes.

  • Elution: Elute the pentobarbital with 2 mL of a hexane-ethyl acetate (75:25) mixture.

  • Evaporation and Reconstitution: Add the internal standard to the eluate. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 100 µL of a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Methamphetamine from Plasma

This protocol is based on a general procedure for the extraction of amphetamines from plasma.[5]

  • Sample Preparation: To 1 mL of plasma, add the internal standard.

  • pH Adjustment: Add a suitable volume of a basic buffer (e.g., sodium borate buffer, pH 9) to raise the pH of the plasma sample.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate). Vortex for 10-15 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Data Presentation

Table 1: Representative SPE Recovery for Pentobarbital from Urine

AnalyteConcentration (ng/mL)Mean Recovery (%)
Pentobarbital50> 90%
250> 90%
500> 90%

Data adapted from a study on barbiturate extraction using SPE, demonstrating high extraction efficiency.[9][12]

Table 2: Representative LC-MS/MS Method Parameters for Methamphetamine Analysis

ParameterValue
LC Column C18 (e.g., 2.1 x 100 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient Optimized for separation from matrix
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Analyte and IS specific
Linearity Range 2.5 - 1000 ng/mL
Limit of Quantification (LOQ) 2.5 ng/mL

Parameters are illustrative and based on typical methods for amphetamine analysis.[5][14]

Visualizations

experimental_workflow_spe cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Urine Sample (2 mL) add_buffer Add Acetate Buffer (pH 7.0) start->add_buffer adjust_ph Adjust pH to 5-7 add_buffer->adjust_ph load Load Sample adjust_ph->load condition Condition SPE Column (Methanol, Buffer) condition->load wash Wash Column (Acetate Buffer) load->wash dry Dry Column (Full Vacuum) wash->dry elute Elute Pentobarbital (Hexane:Ethyl Acetate) dry->elute add_is Add Internal Standard elute->add_is evaporate Evaporate to Dryness add_is->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Solid-Phase Extraction of Pentobarbital from Urine.

troubleshooting_matrix_effects cluster_investigation Investigation cluster_solutions Potential Solutions start Problem: Ion Suppression/ Enhancement Observed post_column Perform Post-Column Infusion Experiment start->post_column dilute Dilute Sample Extract start->dilute use_sil_is Use Stable Isotope-Labeled Internal Standard start->use_sil_is id_interference Identify Retention Time of Matrix Interference post_column->id_interference improve_cleanup Improve Sample Cleanup (SPE or LLE) id_interference->improve_cleanup change_chrom Modify Chromatography (Gradient, Column) id_interference->change_chrom end Matrix Effect Mitigated improve_cleanup->end Re-evaluate change_chrom->end Re-evaluate dilute->end Re-evaluate use_sil_is->end Re-evaluate

Caption: Troubleshooting Logic for Matrix Effects in LC-MS/MS Analysis.

References

Technical Support Center: Overcoming Peak Tailing for Pentobarbital in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with pentobarbital peak tailing in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Q1: My pentobarbital peak is tailing. What are the most common causes?

Peak tailing for pentobarbital in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system itself. The most common chemical cause is the interaction of the weakly acidic pentobarbital molecule with active sites on the silica-based column packing, particularly with residual silanol groups.[1] Physical causes can include issues like column voids, excessive extra-column volume, or a blocked frit.[2]

Q2: How does mobile phase pH affect pentobarbital peak shape?

Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like pentobarbital. Pentobarbital has a pKa of approximately 8.1.[3] To minimize peak tailing, it is essential to work at a pH where the analyte is in a single, un-ionized form. For pentobarbital, a mobile phase with a pH of 3 is recommended.[3] At this acidic pH, the ionization of pentobarbital is suppressed, reducing its potential for strong secondary interactions with the stationary phase that lead to tailing. Operating at a pH close to the pKa of the analyte can result in a mixture of ionized and un-ionized forms, leading to broadened or split peaks.[4]

Q3: I'm still seeing peak tailing even after adjusting the mobile phase pH. What else can I do?

If adjusting the mobile phase pH is not sufficient to resolve peak tailing, consider the following troubleshooting steps:

  • Column Choice:

    • Use an End-Capped Column: Modern, high-purity silica columns that are well end-capped are designed to minimize the number of free silanol groups, thereby reducing the potential for secondary interactions.

    • Consider a Different Stationary Phase: If tailing persists on a standard C18 column, a column with a different stationary phase, such as a polar-embedded or a phenyl column, might offer alternative selectivity and improved peak shape.

  • Mobile Phase Additives:

    • While less common for acidic compounds, in some cases, the addition of a small concentration of a competing acid to the mobile phase can help to saturate the active sites on the stationary phase, reducing their interaction with pentobarbital.

  • System Check:

    • Inspect for Dead Volume: Ensure that all tubing is cut cleanly and properly seated in their fittings to minimize extra-column volume.

    • Check for a Blocked Frit: If the column pressure is unusually high and peaks are distorted, the inlet frit may be blocked. Backflushing the column (if the manufacturer's instructions permit) or replacing the frit may be necessary.

    • Evaluate Column Health: Over time, columns can degrade, leading to a loss of performance and peak tailing. If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.

  • Sample Overload:

    • Injecting too concentrated a sample can lead to peak fronting or tailing.[5] Try diluting your sample to see if the peak shape improves.

Frequently Asked Questions (FAQs)

Q4: What is the ideal mobile phase composition for pentobarbital analysis?

A commonly used and effective mobile phase for pentobarbital analysis on a C18 column is a mixture of a phosphate buffer at pH 3 and an organic modifier like methanol or acetonitrile.[3] A typical starting point is a ratio of 40:60 (v/v) of 0.01 M potassium buffer (pH 3) to methanol.[3] The optimal ratio of aqueous to organic phase will depend on the specific column and desired retention time.

Q5: Can I use a different buffer in my mobile phase?

Yes, other buffers such as acetate can be used as long as they have good buffering capacity at the target pH and are compatible with your detector. It is crucial to ensure the mobile phase is properly buffered to maintain a stable pH, which is vital for reproducible retention times and peak shapes for ionizable compounds.

Q6: How do I know if my column is the problem?

To determine if the column is the source of peak tailing, you can inject a neutral, well-behaved compound (a "test probe"). If this compound also exhibits a poor peak shape, it is likely a physical problem with the column (e.g., a void) or the system. If the neutral compound has a good peak shape while pentobarbital continues to tail, the issue is likely a chemical interaction between pentobarbital and the stationary phase.

Q7: What is end-capping and why is it important for analyzing pentobarbital?

End-capping is a process where the stationary phase is chemically treated to block residual silanol groups that remain on the silica surface after the primary bonding of the C18 chains. These free silanols are acidic and can cause significant peak tailing for compounds like pentobarbital through secondary ionic interactions. Using a well-end-capped column is a key strategy to achieve symmetrical peaks.

Data Presentation

The following tables summarize the expected impact of key chromatographic parameters on the peak asymmetry of pentobarbital. The peak asymmetry factor (As) is a measure of peak shape, with a value of 1.0 indicating a perfectly symmetrical peak. Values greater than 1.0 indicate peak tailing.

Table 1: Effect of Mobile Phase pH on Pentobarbital Peak Asymmetry

Mobile Phase pHExpected Pentobarbital Ionization StateExpected Peak Asymmetry (As)Rationale
2.5 - 3.5Predominantly Un-ionized1.0 - 1.2Suppresses ionization of pentobarbital and silanol groups, minimizing secondary interactions.[3]
4.0 - 5.0Partially Ionized> 1.3As the pH approaches the pKa of silanol groups, interactions with pentobarbital can increase.
> 6.0Significantly Ionized>> 1.5Strong ionic interactions between ionized pentobarbital and deprotonated silanol groups lead to significant tailing.

Table 2: Comparison of Column Technologies for Pentobarbital Analysis

Column TypeKey FeatureExpected Peak Asymmetry (As) for PentobarbitalRationale
Traditional C18 (Not End-Capped)High density of free silanol groups> 1.5Strong secondary interactions with pentobarbital.
Modern, End-Capped C18Reduced number of free silanol groups1.0 - 1.3Minimizes secondary interaction sites.
Polar-Embedded C18Polar group embedded in the alkyl chain1.0 - 1.2The polar group can shield residual silanols, further improving peak shape for polar and moderately polar analytes.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Pentobarbital

This protocol is based on a validated stability-indicating assay for pentobarbital sodium.[3]

  • Instrumentation:

    • HPLC system with UV detector

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 4 µm particle size)

  • Reagents:

    • Pentobarbital sodium reference standard

    • Potassium phosphate monobasic

    • Phosphoric acid

    • HPLC-grade methanol

    • HPLC-grade water

  • Mobile Phase Preparation (0.01 M Potassium Buffer pH 3):

    • Dissolve an appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 0.01 M solution.

    • Adjust the pH of the solution to 3.0 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • The mobile phase is a mixture of the prepared buffer and methanol (e.g., 40:60 v/v).

  • Chromatographic Conditions:

    • Mobile Phase: 0.01 M Potassium Buffer (pH 3) : Methanol (40:60, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 214 nm

    • Injection Volume: 25 µL

  • Sample Preparation:

    • Prepare a stock solution of pentobarbital sodium (1 mg/mL) in deionized water.

    • Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 5 to 250 µg/mL).

Visualizations

cluster_troubleshooting Troubleshooting Peak Tailing start Pentobarbital Peak Tailing Observed check_pH Is Mobile Phase pH ~3? start->check_pH adjust_pH Adjust Mobile Phase to pH 3 check_pH->adjust_pH No check_column Is an End-Capped Column in Use? check_pH->check_column Yes adjust_pH->check_pH use_endcapped Switch to a High-Quality End-Capped C18 Column check_column->use_endcapped No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes use_endcapped->check_column check_system Inspect System for Dead Volume and Leaks good_peak Symmetrical Peak check_system->good_peak check_overload->check_system No dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes dilute_sample->good_peak

Caption: A troubleshooting workflow for addressing pentobarbital peak tailing in HPLC.

cluster_interaction Chemical Interactions Leading to Peak Tailing pentobarbital Pentobarbital (Weak Acid) interaction Secondary Ionic Interaction (Hydrogen Bonding) pentobarbital->interaction silanol Residual Silanol Group (Si-OH) on Silica Surface silanol->interaction peak_tailing Peak Tailing interaction->peak_tailing low_pH Low pH Mobile Phase (e.g., pH 3) protonation Suppresses Ionization of Silanol and Pentobarbital low_pH->protonation good_peak Symmetrical Peak protonation->good_peak

Caption: The role of mobile phase pH in mitigating secondary interactions and improving peak shape.

References

Technical Support Center: Stability of Desbutal in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Desbutal is a discontinued pharmaceutical product combining methamphetamine hydrochloride and pentobarbital sodium. As such, current, peer-reviewed stability data specifically for the combined product is not available. The following information is based on the known chemical properties of its components and general principles of pharmaceutical stability testing for research purposes. This guide is intended for informational purposes for research and drug development professionals. All handling and storage of controlled substances must comply with local and federal regulations (e.g., DEA regulations in the United States).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound's components during long-term storage?

A1: The primary factors affecting the stability of methamphetamine hydrochloride and pentobarbital sodium are exposure to light, high temperatures, humidity, and extreme pH conditions.[3][4] Methamphetamine hydrochloride should be stored in tight, light-resistant containers.[5] Pentobarbital sodium in aqueous solutions can be unstable and may precipitate in acidic mediums.[6] Both components are susceptible to oxidative and hydrolytic degradation pathways.[7][8]

Q2: What are the recommended long-term storage conditions for the components of this compound?

A2: For optimal stability, the components should be stored in a securely locked, substantially constructed safe or cabinet, anchored to an immovable object.[2][9][10] Based on data for similar compounds, storage at controlled room temperature (20-25°C) or refrigerated conditions (2-8°C) in airtight, light-resistant containers is recommended. For controlled substances requiring refrigeration, the unit itself must be locked or contain a locked container securely fastened within it.[2][9] Always store separately from other drugs and materials.[9]

Q3: How can I visually inspect for degradation?

A3: Visually inspect for any changes from the material's original state. Signs of degradation for the solid forms can include discoloration (e.g., yellowing), caking, or changes in crystal structure. For solutions, look for cloudiness, precipitation, or color change.[6] Any container with expired material should be clearly marked and segregated from active stock within the locked safe.[9][11]

Q4: What is the expected shelf-life under ideal conditions?

A4: Without specific data for this compound, we must extrapolate. Methamphetamine hydrochloride, when stored at 2-8°C in an airtight, light-protected container, shows less than 1% decomposition over 36 months. Pentobarbital sodium's stability is highly dependent on its formulation; aqueous solutions are less stable, while solutions in vehicles like propylene glycol are more robust.[6] A study on a 5w/v% aqueous solution of pentobarbital sodium found it to be stable for at least 15 days at both 5°C and 25°C.[12] Long-term stability studies storing methamphetamine in urine at -20°C showed it remained stable for over 852 days.[13] A formal stability testing program following ICH guidelines is necessary to establish a definitive shelf-life for any specific formulation.[14][15]

Troubleshooting Guide

Problem: My quantitative analysis (e.g., HPLC) shows a decrease in the concentration of the active pharmaceutical ingredient (API).

Potential Cause Troubleshooting Step
Temperature Fluctuation Verify storage temperature logs. Ensure the storage unit maintains a consistent temperature. Brief exposure to temperatures up to 40°C may not be harmful, but prolonged exposure will accelerate degradation.[6]
Light Exposure Confirm the use of amber or opaque containers. Store in a dark cabinet or safe. Photostability testing is a key part of ICH guidelines.[14]
Humidity/Moisture Ingress Check container seals. Use desiccants if necessary and ensure containers are tightly sealed.[5]
Oxidative Degradation Consider purging the container headspace with an inert gas (e.g., nitrogen or argon) before sealing for very long-term storage.
Hydrolysis For solutions, verify the pH. Pentobarbital is known to be unstable in acidic solutions.[6] Ensure the solvent system is appropriate and non-reactive.

Problem: I am observing unexpected peaks in my chromatogram.

Potential Cause Troubleshooting Step
Formation of Degradants This indicates API degradation. Perform forced degradation studies (acid, base, oxidation, heat, light) to tentatively identify the degradation products.[4][7] This is a standard part of developing a stability-indicating analytical method.
Contamination Review sample handling procedures. Ensure all glassware and solvents are clean and of appropriate purity.
Interaction with Container Investigate potential leaching from or sorption to the container material. Pentobarbital sodium has been shown not to have significant sorption to PVC.[6]

Illustrative Stability Data

The following tables provide illustrative data based on typical stability-indicating assays for the individual components or similar chemical classes. This is not actual data for this compound.

Table 1: Illustrative Long-Term Stability of Methamphetamine HCl (% of Initial Concentration)

Storage Condition 12 Months 24 Months 36 Months
25°C / 60% RH 98.5% 96.8% 95.0%

| 5°C ± 3°C | 99.8% | 99.5% | 99.1%[16] |

Table 2: Illustrative Accelerated Stability of Pentobarbital Sodium (% of Initial Concentration)

Storage Condition 1 Month 3 Months 6 Months
40°C / 75% RH 97.2% 94.5% 91.3%

| 50°C (Forced Degradation) | 92.0% | 85.1% | 78.6% |

Key Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment of Pentobarbital Sodium

This protocol is adapted from established methods for determining pentobarbital sodium in pharmaceutical formulations.[4][17]

  • Objective: To quantify the amount of pentobarbital sodium and detect the presence of degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: Isocratic elution with a mixture of 0.01 M potassium buffer (pH adjusted to 3.0) and methanol (40:60, v/v).[17]

    • Flow Rate: 1.0 mL/min.[17]

    • Detection Wavelength: 214 nm.[17][18]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration of approximately 50 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Prepare a calibration curve using standard solutions of pentobarbital sodium at known concentrations (e.g., 5 to 250 µg/mL).[17]

    • Inject the prepared sample into the HPLC system.

    • Identify the pentobarbital peak by its retention time compared to the standard.

    • Quantify the concentration using the calibration curve.

    • Monitor the chromatogram for any new peaks, which would indicate potential degradation products. The method is considered "stability-indicating" if these new peaks do not interfere with the main analyte peak.[4]

Visual Guides

Workflow for Stability Testing

G start Define Stability Protocol (ICH Guidelines) batch Prepare Primary Batches (min. 3 pilot scale) start->batch storage Place Samples in Storage Chambers batch->storage conditions Long-Term (e.g., 25°C) Accelerated (e.g., 40°C) Photostability storage->conditions pull Pull Samples at Time Points (0, 3, 6, 9, 12 mo...) storage->pull analysis Analytical Testing pull->analysis assay Assay / Potency (HPLC) analysis->assay impurities Impurities / Degradants analysis->impurities physical Physical Characteristics (Appearance, pH, etc.) analysis->physical data Evaluate Data assay->data impurities->data physical->data shelf_life Establish Shelf-Life & Storage Conditions data->shelf_life end Final Report shelf_life->end G start Unexpected Degradation Detected (e.g., >5% loss) check_temp Review Temperature & Humidity Logs start->check_temp temp_issue Excursion Identified? check_temp->temp_issue temp_action Quarantine Batch Assess Impact temp_issue->temp_action Yes check_light Review Light Exposure Controls temp_issue->check_light No end_node Root Cause Identified temp_action->end_node light_issue Inadequate Protection? check_light->light_issue light_action Transfer to Light-Resistant Containers. Re-test. light_issue->light_action Yes check_container Review Container Compatibility Data light_issue->check_container No light_action->end_node container_issue Potential Leaching/ Sorption/pH Shift? check_container->container_issue container_action Perform Extractables/ Leachables Study container_issue->container_action Yes container_issue->end_node No container_action->end_node

References

Technical Support Center: Method Optimization for Trace-Level Detection of Desbutal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method development and troubleshooting for the trace-level detection of Desbutal. This compound is a combination drug product containing methamphetamine hydrochloride and pentobarbital sodium.[1][2] This guide provides answers to frequently asked questions and troubleshooting advice to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in detecting this compound at trace levels?

A1: The primary challenges stem from the compound's dual nature, containing both a stimulant (methamphetamine) and a depressant (pentobarbital).[1][2] Key difficulties include:

  • Sample Matrix Complexity: Biological samples like blood and urine contain numerous endogenous compounds that can interfere with the analysis, leading to matrix effects.[3][4][5][6]

  • Low Concentrations: Trace-level detection requires highly sensitive instrumentation and optimized extraction methods to achieve the necessary limits of detection (LOD) and quantification (LOQ).[7]

  • Physicochemical Properties: The two active ingredients have different chemical properties, which may necessitate separate or carefully optimized simultaneous extraction and analysis protocols.

  • Thermal Instability: Barbiturates like pentobarbital can be susceptible to thermal degradation in the gas chromatograph (GC) inlet, requiring careful optimization of injection parameters or derivatization.[8]

Q2: Which analytical techniques are most suitable for the trace-level detection of this compound's components?

A2: The most common and reliable techniques for the analysis of amphetamines and barbiturates are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A standard and robust technique, often requiring derivatization to improve the volatility and thermal stability of the analytes.[8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Highly sensitive and specific, often with simpler sample preparation and no need for derivatization. It is particularly well-suited for analyzing compounds in complex biological matrices.[10][11][12][13]

Q3: Why is derivatization often necessary for GC-MS analysis of this compound's components?

A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For the components of this compound, derivatization is crucial for:

  • Increased Volatility: Both methamphetamine and pentobarbital contain active hydrogen atoms that can make them less volatile. Derivatization replaces these with less polar groups, improving their transfer into the gas phase.[14][15]

  • Improved Thermal Stability: Derivatization can protect thermally labile functional groups from degrading at the high temperatures of the GC injector and column.[14]

  • Enhanced Chromatographic Peak Shape: By reducing interactions with the stationary phase, derivatization leads to sharper, more symmetrical peaks, improving resolution and quantification.[16]

  • Characteristic Mass Spectra: Derivatized compounds can produce more specific and reproducible fragmentation patterns in the mass spectrometer, aiding in identification.[14]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, are a major concern in LC-MS/MS.[3] Strategies to mitigate them include:

  • Effective Sample Preparation: Use techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation to remove interfering matrix components.[11]

  • Chromatographic Separation: Optimize the chromatographic method to separate the analytes from co-eluting matrix components.

  • Use of Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (e.g., deuterated) internal standard for each analyte.[17][18] These standards co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during quantification.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself, but it is more time-consuming.[3]

Q5: What are the recommended storage conditions for this compound reference standards and samples?

A5: For short-term storage (days to weeks), this compound reference standards should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), they should be stored at -20°C.[19] Biological samples should be stored frozen, typically at -20°C or -80°C, to prevent degradation of the analytes. The stability of drugs depends on environmental factors like temperature, light, and humidity.[20]

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column. 2. Incomplete derivatization. 3. Non-volatile matrix components contaminating the system.1. Deactivate the inlet liner or use a new, silanized liner. Trim the front end of the GC column. 2. Optimize derivatization reaction time, temperature, and reagent concentration. 3. Enhance sample cleanup procedures.
Low or No Analyte Signal 1. Analyte degradation in the injector. 2. Inefficient extraction. 3. Incomplete derivatization. 4. Mass spectrometer source is dirty.1. Lower the injector temperature. Use a pulsed splitless or cool on-column injection. Ensure derivatization is complete. 2. Optimize extraction solvent, pH, and mixing time. 3. Check the derivatizing reagent for freshness and purity. 4. Clean the ion source of the mass spectrometer.
Poor Reproducibility 1. Inconsistent injection volume. 2. Variability in sample preparation. 3. Instability of derivatized sample. 4. Lack of an appropriate internal standard.1. Check the autosampler syringe for air bubbles or blockage. 2. Ensure consistent timing and volumes in the extraction and derivatization steps. 3. Analyze samples as soon as possible after derivatization. 4. Incorporate a suitable internal standard early in the sample preparation process.
LC-MS/MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
Ion Suppression or Enhancement (Matrix Effect) 1. Co-eluting matrix components competing for ionization. 2. High concentrations of salts or other non-volatile compounds in the sample.1. Improve chromatographic separation. 2. Enhance sample cleanup (e.g., use SPE). 3. Dilute the sample. 4. Use a stable isotope-labeled internal standard.[17][18]
Low Sensitivity 1. Suboptimal ionization parameters. 2. Inefficient extraction and recovery. 3. Poor chromatographic peak shape.1. Optimize ESI source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure).[11] 2. Optimize the sample preparation method to maximize analyte recovery. 3. Optimize the mobile phase composition and gradient to achieve sharp peaks.
Inconsistent Retention Times 1. Column degradation or contamination. 2. Air bubbles in the pump or lines. 3. Inconsistent mobile phase composition.1. Flush the column with a strong solvent or replace it. 2. Degas the mobile phases and prime the pumps. 3. Prepare fresh mobile phases and ensure accurate mixing.

Experimental Protocols

Protocol 1: Alkaline Liquid-Liquid Extraction (LLE) for Methamphetamine and Pentobarbital from Blood/Urine

This protocol is a general procedure and should be optimized for your specific application.

  • Sample Preparation:

    • Pipette 1 mL of blood or urine into a clean glass tube.

    • Add 25 µL of an internal standard solution (e.g., methamphetamine-d8 and pentobarbital-d5 at 1 µg/mL).

    • Vortex mix for 10 seconds.

  • Alkalinization:

    • Add 500 µL of a saturated aqueous solution of potassium carbonate (K₂CO₃) to adjust the pH to approximately 12.[21]

    • Vortex mix for 10 seconds.

  • Extraction:

    • Add 4 mL of an appropriate extraction solvent (e.g., butyl acetate or a mixture of chloroform and isopropanol).

    • Cap the tube and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Solvent Evaporation and Reconstitution:

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (for LC-MS/MS) or a suitable solvent for derivatization (for GC-MS).

Protocol 2: Derivatization for GC-MS Analysis

This is an example protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Preparation:

    • Ensure the dried extract from Protocol 1 is completely free of water.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of a solvent like acetonitrile to the dried extract.

  • Reaction:

    • Cap the vial tightly.

    • Heat the vial at 70°C for 30 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL into the GC-MS system.

Quantitative Data Examples

The following tables summarize example quantitative data for the analysis of amphetamines and barbiturates from various studies. Note that specific performance will vary depending on the exact method, matrix, and instrumentation.

Table 1: Example GC-MS Method Parameters and Performance

ParameterMethamphetaminePentobarbitalReference
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)Optima-5-ms (30 m x 0.25 mm, 0.25 µm)[8],[21]
Derivatization Reagent TFAA or MSTFANot specified, but silylation is common[8][16]
LOD 0.01 ng/mg (in hair)4-375 ng/mL (general drug screen)[8],[21]
LOQ 0.02 ng/mg (in hair)4-375 ng/mL (general drug screen)[8],[21]
Recovery 99.8% (in hair)Not specified[8]

Table 2: Example LC-MS/MS Method Parameters and Performance

ParameterMethamphetaminePentobarbitalReference
Column C18 (e.g., 100 mm length)Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm)[11],[22]
Ionization Mode ESI PositiveESI Negative[11],[22]
LOQ 0.02-1.5 ng/mL (in blood)5 ng/mL (in urine)[11],[22]
Linearity (r²) >0.99>0.995[11],[22]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_gcms GC-MS Path cluster_lcms LC-MS/MS Path cluster_data Data Processing Sample Biological Sample (Blood/Urine) Add_IS Add Internal Standard Sample->Add_IS Alkalinize Alkalinize (pH ~12) Add_IS->Alkalinize LLE Liquid-Liquid Extraction Alkalinize->LLE Evaporate Evaporate Solvent LLE->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Derivatize Derivatize (e.g., with BSTFA) Reconstitute->Derivatize For GC-MS LCMS_Inject Inject into LC-MS/MS Reconstitute->LCMS_Inject For LC-MS/MS GCMS_Inject Inject into GC-MS Derivatize->GCMS_Inject Quantify Quantification & Reporting GCMS_Inject->Quantify LCMS_Inject->Quantify

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic Start Poor Analytical Result (e.g., Low Signal, Poor Peak Shape) Check_Instrument Check Instrument Performance? (e.g., Tuning, Calibration) Start->Check_Instrument Instrument_OK Instrument OK Check_Instrument->Instrument_OK Yes Fix_Instrument Action: Perform Maintenance (e.g., Clean Source, New Column) Check_Instrument->Fix_Instrument No Check_SamplePrep Review Sample Preparation? SamplePrep_OK Sample Prep OK Check_SamplePrep->SamplePrep_OK Yes Fix_SamplePrep Action: Optimize Extraction/Derivatization (e.g., Check Reagents, Optimize pH) Check_SamplePrep->Fix_SamplePrep No Check_Chromatography Review Chromatography? Chromatography_OK Chromatography OK Check_Chromatography->Chromatography_OK Yes Fix_Chromatography Action: Optimize Method (e.g., Gradient, Mobile Phase) Check_Chromatography->Fix_Chromatography No Instrument_OK->Check_SamplePrep SamplePrep_OK->Check_Chromatography Fix_Instrument->Start Fix_SamplePrep->Start Fix_Chromatography->Start

Caption: Logical troubleshooting flow for analytical issues.

References

Technical Support Center: Minimizing Ion Suppression for Desbutal in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Desbutal using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where components in the sample (the matrix), other than this compound, reduce the efficiency of its ionization in the mass spectrometer's source.[1][2] This leads to a decreased signal for this compound, which can negatively impact the accuracy, sensitivity, and reproducibility of your quantitative analysis.[1][2][3] Co-eluting compounds from the sample matrix compete with this compound for ionization, leading to a lower-than-expected signal, even if the concentration of this compound is high.[1][3] This is a significant challenge in bioanalysis (e.g., in plasma, urine, or serum) where complex matrices contain numerous endogenous materials like salts, proteins, and lipids.[4][5]

Q2: How can I determine if my this compound signal is being affected by ion suppression?

A2: A common method to identify ion suppression is the post-column infusion experiment.[4][5][6][7] In this setup, a constant flow of a this compound standard solution is introduced into the LC flow after the analytical column but before the MS source. This creates a stable, elevated baseline signal for this compound. You then inject a blank, extracted matrix sample (e.g., plasma without this compound). If any part of the baseline drops, it indicates that compounds eluting from the column at that specific time are causing ion suppression.[4][6] If the retention time of this compound falls within one of these suppression zones, your method is susceptible to inaccurate quantification.[6]

Q3: What are the primary causes of ion suppression for a compound like this compound in biological samples?

A3: The primary causes stem from co-eluting matrix components from biological samples like blood, plasma, or urine.[4][5] Key culprits include:

  • Phospholipids: Abundant in plasma and serum, these are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can interfere with the ionization process.[8]

  • Endogenous Metabolites: The vast number of small molecules naturally present in biological fluids can co-elute with this compound.[4]

  • Proteins and Peptides: Although larger, residual proteins and peptides after incomplete sample preparation can still cause issues.[4][8]

Q4: Can changing my sample preparation technique reduce ion suppression?

A4: Absolutely. Effective sample preparation is one of the most critical steps to minimize ion suppression by removing interfering matrix components before analysis.[1][7][8] The three main techniques vary in their effectiveness:

  • Protein Precipitation (PPT): The simplest and fastest method, but often the least effective at removing phospholipids and other small molecules, making it more prone to ion suppression issues.[8]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning this compound into an immiscible organic solvent, leaving many interfering substances behind in the aqueous layer.[8][9]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the least ion suppression.[4][10] SPE uses a solid sorbent to selectively bind this compound while matrix components are washed away, leading to significantly reduced matrix effects.[8][10]

Q5: How can I optimize my LC method to avoid ion suppression?

A5: Chromatographic optimization aims to separate this compound from any remaining matrix components that were not removed during sample preparation.[1][8] Key strategies include:

  • Mobile Phase Modification: Adjusting the organic solvent (e.g., methanol vs. acetonitrile) or the pH can alter the retention times of both this compound and interfering compounds.[8] Using volatile buffers like ammonium formate or ammonium acetate is recommended over non-volatile buffers like phosphate.[11]

  • Gradient Adjustment: Modifying the gradient slope can improve the separation between this compound and co-eluting interferences.[1]

  • Column Selection: Using a column with a different chemistry (e.g., C18, Phenyl-Hexyl) can change the elution profile and move this compound away from suppression zones. Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) systems can provide better resolution and narrower peaks, which also helps.

Q6: Are there any MS instrument settings I can adjust to mitigate ion suppression?

A6: Yes, while sample prep and chromatography are the primary solutions, some instrument parameters can be optimized.

  • Ionization Source Selection: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI), especially for less polar, lower molecular weight compounds.[2][11] If your compound allows, testing APCI is a viable strategy.

  • Ionization Polarity: Switching from positive to negative ionization mode (or vice-versa) can sometimes help, as fewer matrix components may be ionized in the chosen polarity, reducing competition.[2][8]

  • Source Parameters: Optimizing parameters like nebulizer gas flow, drying gas temperature, and sprayer voltage can improve ionization efficiency and potentially reduce the impact of interfering compounds.[11]

Troubleshooting Workflows & Diagrams

The following diagrams illustrate logical workflows for troubleshooting ion suppression and selecting an appropriate sample preparation method.

G cluster_0 Ion Suppression Troubleshooting Workflow Problem Identify Problem: Low Sensitivity / Poor Reproducibility PostColumn Perform Post-Column Infusion Experiment Problem->PostColumn Suppression Is this compound Peak in a Suppression Zone? PostColumn->Suppression Optimize_SP Optimize Sample Preparation (See Prep Selection Guide) Suppression->Optimize_SP  Yes Resolved Problem Resolved Suppression->Resolved No Optimize_LC Optimize Chromatography (Gradient, Column, Mobile Phase) Optimize_SP->Optimize_LC Optimize_MS Optimize MS Source (e.g., Switch to APCI) Optimize_LC->Optimize_MS Reassess Re-assess with Post-Column Infusion Optimize_MS->Reassess Reassess->Suppression

Caption: A logical workflow for identifying and resolving ion suppression issues.

G cluster_1 Sample Preparation Selection Guide Start Start: Define Assay Requirements Sensitivity High Sensitivity & Cleanliness Required? Start->Sensitivity PPT Use Protein Precipitation (PPT) (Fast, but high matrix effect risk) Sensitivity->PPT No (e.g., qualitative screen) LLE_SPE Need better cleanup than PPT? Sensitivity->LLE_SPE Yes (e.g., quantitative bioanalysis) LLE Use Liquid-Liquid Extraction (LLE) (Good for non-polar interferences) LLE_SPE->LLE No (Moderate cleanup needed) SPE Use Solid-Phase Extraction (SPE) (Best cleanup, lowest matrix effect) LLE_SPE->SPE Yes (Maximum cleanup needed)

Caption: A decision tree for selecting an effective sample preparation method.

Quantitative Data Summary

The effectiveness of different sample preparation techniques can be quantified by comparing the matrix factor (MF) and recovery percentage (RE%). A lower MF indicates less ion suppression, while a higher RE% is desirable.

Sample Preparation MethodMatrix Factor (MF)1Recovery (RE%)2Relative Ion Suppression
Protein Precipitation (PPT) 0.4595%High
Liquid-Liquid Extraction (LLE) 0.8285%Moderate
Solid-Phase Extraction (SPE) 0.9892%Minimal

1Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in a clean solvent. A value < 1 indicates ion suppression. Data is illustrative. 2Recovery (RE%) is the percentage of the analyte recovered from the matrix after the extraction process. Data is illustrative.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

Objective: To identify regions of ion suppression in the chromatographic gradient.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-junction

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Blank extracted matrix samples (prepared using your current method)

Methodology:

  • System Setup: Connect the LC output to one inlet of the tee-junction. Connect the syringe pump containing the this compound standard to the other inlet. Connect the outlet of the tee to the MS ion source.

  • Infusion: Begin infusing the this compound standard at a low, constant flow rate (e.g., 5-10 µL/min).

  • Establish Baseline: Start the LC flow with your mobile phase gradient but without an injection. Monitor the signal for this compound; it should be stable and constant. This is your baseline.

  • Inject Blank Matrix: Once the baseline is stable, inject a blank extracted matrix sample.

  • Data Analysis: Monitor the this compound signal throughout the chromatographic run. Any significant drop from the stable baseline indicates a region of ion suppression. Compare the retention time of this compound from a standard injection to these suppression zones.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To effectively remove matrix interferences from plasma samples prior to this compound analysis.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., this compound-d5)

  • Pre-treatment solution: 4% Phosphoric Acid in water

  • Wash solution 1: 0.1 M Acetic Acid

  • Wash solution 2: Methanol

  • Elution solvent: 5% Ammonium Hydroxide in Methanol

  • Vacuum manifold

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS solution and 200 µL of 4% phosphoric acid. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum to draw the sample through.

  • Wash Cartridge:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol.

    • Dry the cartridge under high vacuum for 2-3 minutes.

  • Elute this compound: Elute this compound and the IS from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

References

Technical Support Center: Desbutal (Pentobarbital and Methamphetamine) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of Desbutal's active components: pentobarbital and methamphetamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound was a brand name for a combination drug containing pentobarbital sodium, a barbiturate, and methamphetamine hydrochloride, a stimulant.[1][2] Quantification is challenging because it requires the development and validation of two separate analytical methods for compounds with different chemical properties. Potential issues include matrix effects from biological samples, ensuring linearity over the desired concentration range, and selecting appropriate internal standards.

Q2: What are the typical analytical techniques for quantifying pentobarbital and methamphetamine?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and recommended technique for the sensitive and specific quantification of both pentobarbital and methamphetamine in biological matrices.[1][3][4] Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization to improve sensitivity.[5]

Q3: What are the acceptance criteria for a calibration curve according to regulatory guidelines?

A3: According to the FDA's "Bioanalytical Method Validation Guidance for Industry," a calibration curve should consist of a blank, a zero standard, and at least six non-zero standards.[6][7] For the curve to be acceptable, the back-calculated concentrations of at least 75% of the non-zero standards must be within ±15% of their nominal values (±20% at the Lower Limit of Quantification, LLOQ).[6] The simplest regression model that adequately describes the concentration-response relationship should be used.[7]

Q4: What are suitable internal standards for pentobarbital and methamphetamine analysis?

A4: The most suitable internal standards are stable isotope-labeled (SIL) analogs of the analytes. For pentobarbital, pentobarbital-d5 is commonly used.[1][8][9][10] For methamphetamine, methamphetamine-d5 is a frequently used internal standard.[11] SIL internal standards are ideal as they have very similar chemical and physical properties to the analyte, and can effectively compensate for variability in sample preparation, chromatography, and ionization.[12]

Troubleshooting Guides

Issue 1: Poor Linearity (r² < 0.99) in the Calibration Curve

Possible Causes and Solutions

Cause Troubleshooting Steps
Incorrect Standard Preparation - Verify the concentration of stock solutions. - Ensure accurate pipetting and serial dilutions. Use calibrated pipettes and proper technique.[13][14] - Check for analyte solubility and stability in the dilution solvent.[13][15]
Inappropriate Calibration Range - Narrow the concentration range. Non-linearity can occur at very high concentrations due to detector saturation or other effects.[16] - If low concentration points are inaccurate, the LLOQ may be too low for the method's sensitivity.
Instrumental Issues - Check for detector saturation. If the response at high concentrations is flat, dilute the high standards and re-inject. - Ensure the LC-MS/MS system is clean and properly maintained to avoid detector instability.[17]
Heteroscedasticity - This refers to non-constant variance in the data. Use a weighted linear regression (e.g., 1/x or 1/x²) to improve the fit.[18][19]
Issue 2: Inaccurate Back-Calculated Concentrations for Low or High Standards

Possible Causes and Solutions

Cause Troubleshooting Steps
Poor Sensitivity at LLOQ - Optimize MS parameters (e.g., collision energy, cone voltage) for better sensitivity. - Improve sample preparation to reduce matrix suppression and increase analyte recovery.
Detector Saturation at ULOQ - Reduce the concentration of the upper limit of quantification (ULOQ) standard. - If samples are expected to be above the ULOQ, establish a validated dilution procedure.[17]
Carryover - Inject a blank sample after the highest standard to check for carryover. If present, optimize the autosampler wash method and chromatographic gradient.
Inappropriate Regression Model - A simple linear regression may not be appropriate for the entire concentration range. Consider a quadratic or weighted linear regression model.[18]
Issue 3: High Variability in replicate injections of calibration standards

Possible Causes and Solutions

Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure consistent and reproducible extraction procedures for all standards. - Verify that the internal standard is added at a constant concentration to all samples.
Autosampler/Injection Issues - Check for air bubbles in the syringe or sample loop. - Ensure the injection volume is consistent.
Chromatographic Problems - Poor peak shape can lead to inconsistent integration. Optimize the mobile phase and gradient to achieve symmetrical peaks. - Check for column degradation or blockage.
Issue 4: Suspected Matrix Effects

Possible Causes and Solutions

Cause Troubleshooting Steps
Ion Suppression or Enhancement - Matrix components co-eluting with the analyte can affect ionization efficiency.[20][21] - To diagnose, compare the analyte response in a post-extraction spiked sample with the response in a neat solution.
Mitigation Strategies - Improve chromatographic separation to resolve the analyte from interfering matrix components. - Optimize the sample preparation method (e.g., use a more selective extraction technique like solid-phase extraction). - Use a stable isotope-labeled internal standard which will be similarly affected by the matrix.[12]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for LC-MS/MS methods for pentobarbital and methamphetamine.

Table 1: Pentobarbital Quantitative Parameters

ParameterTypical ValueSource
Linear Range0.5 - 100 µg/mL (in serum)[1]
10 - 1000 ng/g (in tallow)[8]
5 - 250 µg/mL (in solution)[22]
LLOQ8.2 ng/g (in tallow)[8]
3.97 µg/mL (in solution)[22]
Internal StandardPentobarbital-d5[1][8][9][10]
Ionization ModeNegative ESI[1][3][8]

Table 2: Methamphetamine Quantitative Parameters

ParameterTypical ValueSource
Linear Range0.2 - 10.0 ng/mg (in hair)[23]
50 - 2000 ng/mL[11]
15 - 200 ng/mL[24]
LLOQ0.15 ng/mg (in hair)[23]
Internal StandardMethamphetamine-d5[11]
Ionization ModePositive ESI[25]

Experimental Protocols

Protocol 1: Quantification of Pentobarbital in Human Serum by LC-MS/MS

This protocol is a summary of a typical method for pentobarbital quantification.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of pentobarbital in methanol.

    • Serially dilute the stock solution with drug-free human serum to prepare calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 75, and 100 µg/mL).

    • Prepare QCs at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of serum sample, standard, or QC, add the internal standard (pentobarbital-d5).

    • Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

    • Elute the analyte from the SPE cartridge and evaporate the eluent to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • LC System: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • MS/MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both pentobarbital and pentobarbital-d5.

Protocol 2: Quantification of Methamphetamine in Hair by GC-MS

This protocol is a summary of a typical method for methamphetamine quantification in hair.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of methamphetamine in methanol.

    • Spike drug-free hair samples with the stock solution to create calibration standards (e.g., 0.2, 0.5, 1.0, 2.5, 5.0, and 10.0 ng/mg).

    • Prepare QCs at low, medium, and high concentrations.

  • Sample Preparation:

    • Wash the hair samples to remove external contamination.

    • Digest the hair samples (e.g., using an alkaline solution).

    • Perform a liquid-liquid extraction to isolate the methamphetamine.

    • Add the internal standard (methamphetamine-d5).

    • Derivatize the extract to improve chromatographic properties and sensitivity.

  • GC-MS Analysis:

    • GC System: Capillary column suitable for drug analysis (e.g., HP-5).

    • Injection: Splitless mode.

    • MS System: Single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) or MRM of characteristic ions for both methamphetamine and its deuterated internal standard.

Visualizations

Troubleshooting_Workflow start Start: Calibration Curve Fails (r² < 0.99 or poor accuracy) check_standards Verify Standard Preparation - Stock concentration - Pipetting accuracy - Analyte stability start->check_standards standards_ok Standards OK check_standards->standards_ok Yes standards_not_ok Standards Not OK check_standards->standards_not_ok No check_range Evaluate Calibration Range - Is ULOQ too high (saturation)? - Is LLOQ too low (poor S/N)? standards_ok->check_range reprepare_standards Remake Standards and Re-run standards_not_ok->reprepare_standards reprepare_standards->start range_ok Range OK check_range->range_ok Yes range_not_ok Range Not OK check_range->range_not_ok No check_regression Assess Regression Model - Examine residual plot - Is data heteroscedastic? range_ok->check_regression adjust_range Adjust Concentration Range and Re-run range_not_ok->adjust_range adjust_range->start apply_weighting Apply Weighted Regression (1/x or 1/x²) and Re-evaluate check_regression->apply_weighting pass Calibration Curve Passes apply_weighting->pass

Caption: Troubleshooting workflow for a failing calibration curve.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards & QCs in Matrix add_is Add Internal Standard prep_standards->add_is extraction Perform Extraction (SPE or LLE) add_is->extraction reconstitute Evaporate & Reconstitute extraction->reconstitute inject Inject Sample reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection MS/MS Detection (MRM Mode) chromatography->detection integrate Integrate Peaks detection->integrate build_curve Build Calibration Curve (Peak Area Ratio vs. Conc.) integrate->build_curve quantify Quantify Unknowns build_curve->quantify

Caption: General experimental workflow for LC-MS/MS quantification.

References

"Addressing co-elution of Desbutal components with interfering compounds"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of Desbutal components, specifically pentobarbital and methamphetamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary components of this compound that require analytical monitoring?

This compound is a combination drug containing Pentobarbital, a short-acting barbiturate, and Methamphetamine, a central nervous system stimulant.[1][2] Both compounds and their metabolites are typically targeted for analysis in various matrices.

Q2: What are the common analytical techniques used for the determination of pentobarbital and methamphetamine?

Commonly employed analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD).[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[7][8]

Troubleshooting Guide: Co-elution with Interfering Compounds

Co-elution, the incomplete separation of analytes and interfering compounds during chromatographic analysis, can lead to inaccurate quantification and false-positive results. This guide addresses common co-elution issues encountered during the analysis of pentobarbital and methamphetamine.

Issue 1: Peak tailing and co-elution of methamphetamine with other basic drugs.

  • Question: My methamphetamine peak is showing significant tailing and is not well-resolved from other basic compounds in the sample. What could be the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like methamphetamine is often caused by secondary interactions with acidic silanol groups on the surface of silica-based HPLC columns.[9] This can lead to co-elution with other basic analytes.

    • Troubleshooting Steps:

      • Mobile Phase Modification: Introduce a mobile phase modifier, such as triethylamine (TEA), to compete with the analyte for the active sites on the stationary phase. This minimizes the secondary interactions and improves peak shape.[9]

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can also help to minimize these secondary interactions.[9]

      • Column Selection: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions with basic compounds.

Issue 2: Co-elution of pentobarbital with other barbiturates or structurally similar compounds.

  • Question: I am observing a single, broad peak where I expect to see pentobarbital, suggesting co-elution with another compound. How can I improve the separation?

  • Answer: Co-elution of pentobarbital with other barbiturates like amobarbital can occur due to their structural similarities.[8] Optimizing the chromatographic conditions is crucial for their resolution.

    • Troubleshooting Steps:

      • Gradient Optimization (HPLC/LC-MS): Adjust the gradient slope of the mobile phase. A shallower gradient can often improve the resolution of closely eluting compounds.

      • Temperature Programming (GC): In gas chromatography, optimize the temperature ramp rate. A slower temperature ramp can enhance the separation of isomers and structurally related compounds.

      • Column Change: If method optimization is insufficient, switching to a column with a different selectivity may be necessary. For example, a phenyl-hexyl or a biphenyl stationary phase can offer different selectivity compared to a standard C18 column.

Issue 3: Matrix effects causing ion suppression and potential co-elution in LC-MS/MS analysis.

  • Question: I am experiencing significant ion suppression for both pentobarbital and methamphetamine in my LC-MS/MS analysis of biological samples. Could this be related to co-elution?

  • Answer: Yes, co-elution of analytes with matrix components (e.g., phospholipids from plasma) is a primary cause of ion suppression in electrospray ionization (ESI).[7][10] This can lead to reduced sensitivity and inaccurate quantification.

    • Troubleshooting Steps:

      • Improve Sample Preparation: Enhance the sample clean-up process to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) are generally more effective at removing matrix interferences than simple protein precipitation.[7][10][11]

      • Chromatographic Separation: Modify the chromatographic method to separate the analytes from the region where matrix components elute. A divert valve can also be used to direct the flow containing high concentrations of matrix components to waste instead of the mass spectrometer.

      • Use of Internal Standards: Employing stable isotope-labeled internal standards for both pentobarbital and methamphetamine can help to compensate for matrix effects.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method can significantly impact recovery, limit of detection (LOD), and the extent of matrix effects.

Sample Preparation TechniqueAnalyteRecovery (%)LOD (ng/mL)Key AdvantagesKey DisadvantagesReference
Solid Phase Extraction (SPE) Methamphetamine55.75 - 75.675High purity of extracts, reduces ion suppression.[11]More time-consuming and complex method development.[10][7]
Barbiturates< 70 (Lab B) to 70.14 - 81.54 (Lab A)2 - 20Effective for a wide range of analytes.Can have variable recovery depending on the sorbent and protocol.[7][7]
Supported Liquid Extraction (SLE) Methamphetamine> 605Faster and simpler than SPE.[10]May have lower recovery for some analytes compared to SPE.[7]
Barbiturates70.14 - 81.542Good for a broad range of compounds.[7]
Liquid-Liquid Extraction (LLE) Methamphetamine> 605Well-established and cost-effective.Can be labor-intensive and use large volumes of organic solvents.[10][7]
Barbiturates< 702 - 20Potential for emulsion formation.[7]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Pentobarbital and Methamphetamine from Biological Fluids

This protocol is a general guideline and may require optimization for specific matrices and analytical instrumentation.

  • Sample Pre-treatment: To 1 mL of sample (e.g., urine or plasma), add an internal standard solution. Acidify the sample with an appropriate buffer (e.g., pH 6.0 phosphate buffer).

  • Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol and then the acidification buffer through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a series of solvents to remove interfering compounds. A typical wash sequence might include deionized water followed by a weak organic solvent.

  • Elution: Elute the analytes of interest using an appropriate elution solvent (e.g., a mixture of dichloromethane and isopropanol with ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.

Protocol 2: HPLC Method for the Analysis of Pentobarbital

This protocol is based on a published method for the analysis of pentobarbital and may need to be adapted.[4]

  • Column: Nucleosil C-18 (5 µm, 4.6 mm x 15 cm)[4]

  • Mobile Phase: 0.01 M phosphate buffer (pH 3.5) : acetonitrile (72:28)[4]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm[4]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Visualizations

CoElution_Troubleshooting_Workflow start Co-elution Observed check_peak_shape Assess Peak Shape start->check_peak_shape check_method Review Chromatographic Method start->check_method check_sample_prep Evaluate Sample Preparation start->check_sample_prep tailing Peak Tailing? check_peak_shape->tailing broadening Peak Broadening? check_method->broadening improve_cleanup Improve Sample Cleanup (SPE/SLE) check_sample_prep->improve_cleanup tailing->check_method No adjust_ph Adjust Mobile Phase pH tailing->adjust_ph Yes add_modifier Add Mobile Phase Modifier tailing->add_modifier Yes broadening->check_sample_prep No optimize_gradient Optimize Gradient/Ramp broadening->optimize_gradient Yes change_column Change Column broadening->change_column If needed resolve Resolution Achieved adjust_ph->resolve add_modifier->resolve optimize_gradient->resolve change_column->resolve improve_cleanup->resolve

Caption: A workflow diagram for troubleshooting co-elution issues.

Sample_Preparation_Selection start Sample Matrix complexity Matrix Complexity? start->complexity simple_matrix Simple Matrix (e.g., Water) complexity->simple_matrix Low complex_matrix Complex Matrix (e.g., Plasma, Blood) complexity->complex_matrix High dilute_shoot Dilute and Shoot simple_matrix->dilute_shoot ppt Protein Precipitation (PPT) complex_matrix->ppt lle Liquid-Liquid Extraction (LLE) complex_matrix->lle spe_sle Solid Phase / Supported Liquid Extraction (SPE/SLE) complex_matrix->spe_sle analysis Chromatographic Analysis dilute_shoot->analysis ppt->analysis Higher matrix effects lle->analysis Good cleanup, solvent intensive spe_sle->analysis Excellent cleanup, recommended

Caption: Decision tree for selecting an appropriate sample preparation method.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Desbutal Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection of Desbutal's active ingredients: the stimulant methamphetamine hydrochloride and the sedative pentobarbital sodium. While direct cross-validation studies for the simultaneous detection of this specific combination are limited in publicly available literature, this document synthesizes validation data from studies on individual components and their respective drug classes (amphetamines and barbiturates) to offer a comparative overview for research and professional applications.

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the quantitative performance of various analytical methods for the detection of methamphetamine and pentobarbital in biological samples, primarily urine and blood/plasma. These values are compiled from multiple validation studies and should be considered as representative performance characteristics.

Table 1: Performance Characteristics of Methamphetamine Detection Methods

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeAccuracy/Recovery (%)Precision (%RSD)
Immunoassay (Screening) UrineVaries by assay (e.g., 500 ng/mL cutoff)Not ApplicableNot ApplicableHigh sensitivity for amphetamine classVaries
GC-MS Urine0.05 - 20 ng/mL[1]0.1 - 50 ng/mL[1]25 - 2000 ng/mL95.2 - 101.9%[2]< 15%
LC-MS/MS Blood/Plasma0.31 µg/L[3]1 µg/L[3]1 - 5000 µg/L[3]85.3 - 94%[3]< 5.7%
LC-MS/MS Hair0.005 - 0.030 ng/mg[4]0.05 ng/mg[4]0.05 - 10 ng/mg[4]Within ± 20%< 20%

Table 2: Performance Characteristics of Pentobarbital Detection Methods

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeAccuracy/Recovery (%)Precision (%RSD)
GC-MS Urine/Serum~0.5 µg/mL~1.0 µg/mL1.0 - 10.0 µg/mLNot specifiedNot specified
LC-MS/MS PlasmaNot specified10 ng/mL10 - 1000 ng/mLNot specified< 15%
LC-MS/MS Animal-derived food1.6 ng/g5.3 ng/gNot specified97%3%
HPLC-UV Liquid Formulation2.10 µg/mL3.97 µg/mL5 - 250 µg/mL99.2 - 101.3%< 2.1%

Experimental Protocols: Methodologies for Key Experiments

The following are detailed experimental protocols for common analytical methods used to detect methamphetamine and pentobarbital.

Gas Chromatography-Mass Spectrometry (GC-MS) for Methamphetamine and Pentobarbital in Urine

This protocol outlines a general procedure for the simultaneous analysis of methamphetamine and pentobarbital in a urine matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Hydrolysis (for glucuronide conjugates): To 1 mL of urine, add 100 µL of β-glucuronidase solution and incubate at 65°C for 1 hour.

  • Extraction:

    • Condition a mixed-mode SPE cartridge (e.g., C18/SCX) with methanol followed by deionized water and a buffer (e.g., phosphate buffer, pH 6.0).

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 20% methanol) to remove interferences.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analytes with a basic organic solvent mixture (e.g., ethyl acetate/isopropanol/ammonium hydroxide).

  • Evaporation and Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS for both analytes, or a sequential derivatization if necessary) and heat at 70°C for 30 minutes.

2. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: Phenyl-methyl-siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Splitless mode at 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for methamphetamine-TMS and pentobarbital-TMS derivatives.

    • Data Analysis: Quantify using a calibration curve prepared with spiked drug-free urine samples processed in the same manner.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Methamphetamine and Pentobarbital in Blood/Plasma

This protocol provides a general procedure for the simultaneous quantification of methamphetamine and pentobarbital in a blood or plasma matrix.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • To 200 µL of plasma, add an internal standard solution (deuterated analogs of methamphetamine and pentobarbital).

  • Protein Precipitation: Add 600 µL of cold acetonitrile, vortex, and centrifuge to precipitate proteins.

  • Liquid-Liquid Extraction (optional, for cleaner extract):

    • Transfer the supernatant to a new tube.

    • Add a buffer to adjust the pH (e.g., phosphate buffer, pH 8-9).

    • Add an extraction solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge.

    • Transfer the organic layer and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm ID, 1.8 µm particle size).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI) in positive mode for methamphetamine and negative mode for pentobarbital (polarity switching may be required).

    • Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-product ion transitions for each analyte and internal standard.

    • Data Analysis: Quantify using a calibration curve prepared with spiked drug-free plasma samples processed in the same manner.

Mandatory Visualizations

The following diagrams illustrate key workflows in the detection and analysis of this compound components.

Analytical_Workflow cluster_screening Screening Phase cluster_confirmation Confirmatory Phase Immunoassay Immunoassay Negative Negative Result Immunoassay->Negative Below Cutoff Positive Presumptive Positive Immunoassay->Positive Above Cutoff GCMS GC-MS Confirmed Confirmed Positive GCMS->Confirmed LCMSMS LC-MS/MS LCMSMS->Confirmed Sample Biological Sample (Urine, Blood, Hair) Preparation Sample Preparation (Extraction, Derivatization) Sample->Preparation Preparation->Immunoassay Positive->GCMS Positive->LCMSMS

Caption: General analytical workflow for this compound detection.

Method_Selection Start Method Selection for This compound Component Analysis Purpose Purpose of Analysis? Start->Purpose Screening Screening Purpose->Screening High-throughput screening Confirmation Confirmation & Quantitation Purpose->Confirmation Definitive identification Immunoassay Use Immunoassay Screening->Immunoassay Matrix Matrix Available? Confirmation->Matrix Urine Urine Matrix->Urine Urine Blood Blood/Plasma Matrix->Blood Blood/Plasma Hair Hair Matrix->Hair Hair GCMS GC-MS is suitable Urine->GCMS LCMSMS LC-MS/MS is preferred Blood->LCMSMS LCMSMS_Hair LC-MS/MS for long-term detection Hair->LCMSMS_Hair

Caption: Decision tree for selecting a this compound detection method.

References

A Comparative Analysis of Desbutal and Dexamyl: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For informational and research purposes only. Desbutal and Dexamyl are discontinued and controlled substances with a high potential for abuse and are not available for prescription.

This guide provides a detailed comparative analysis of this compound and Dexamyl, two historical pharmaceutical products that combined a central nervous system (CNS) stimulant with a depressant. This document is intended for researchers, scientists, and drug development professionals, summarizing available data on their composition, mechanism of action, and pharmacological profiles.

Introduction and Composition

This compound and Dexamyl were prescription medications from the mid-20th century, primarily used for conditions such as depression, obesity, and narcolepsy.[1][2] Their formulation was based on the principle of using a barbiturate to counteract the potential adverse effects of an amphetamine, such as agitation and anxiety.[1][3]

Table 1: Composition of this compound and Dexamyl

FeatureThis compoundDexamyl
Manufacturer Abbott Laboratories[1][2]Smith, Kline & French[3]
Stimulant Component Methamphetamine Hydrochloride[1]Dextroamphetamine Sulfate[3]
Depressant Component Pentobarbital Sodium[1]Amobarbital[3]
Standard Dosage Forms Tablets with 5 mg, 10 mg, or 15 mg of methamphetamine and 30 mg, 60 mg, or 90 mg of pentobarbital respectively.[1]Tablets and capsules, with one common formulation containing 5 mg of dextroamphetamine and 32 mg of amobarbital.
Discontinuation No longer manufactured due to high potential for abuse and dependence.[1][2]Discontinued in 1982 in favor of newer antidepressants with lower abuse potential.[3]

This compound was notably designed as a biphasic tablet, with the pentobarbital sodium in an immediate-release yellow half and the methamphetamine hydrochloride in a sustained-release blue half.[1] This design was intended to provide a more controlled pharmacokinetic profile.[1]

Mechanism of Action

The therapeutic and adverse effects of this compound and Dexamyl are a direct result of the synergistic and antagonistic interactions of their constituent compounds.

Stimulant Component: Both methamphetamine and dextroamphetamine are potent CNS stimulants that primarily act on the monoaminergic systems.[4][5] They increase the synaptic levels of dopamine, norepinephrine, and to a lesser extent, serotonin by blocking their reuptake and promoting their release from presynaptic neurons.[5] This action results in increased alertness, mood elevation, and appetite suppression.[6][7] Methamphetamine's additional methyl group may make it more lipophilic than dextroamphetamine, potentially allowing it to cross the blood-brain barrier more readily.[8]

Depressant Component: Pentobarbital and amobarbital are barbiturates that act as positive allosteric modulators of the GABA-A receptor. By binding to this receptor, they prolong the duration of chloride channel opening induced by GABA, leading to enhanced inhibitory neurotransmission. This results in sedative, anxiolytic, and hypnotic effects.

The combination of these two drug classes was intended to produce the desired therapeutic effects of the stimulant while mitigating its unwanted side effects with the calming action of the barbiturate.[1][3]

Amphetamine_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine (Methamphetamine/ Dextroamphetamine) DAT_NET DAT/NET Amphetamine->DAT_NET Blocks Reuptake Dop_NE_Vesicles Dopamine/Norepinephrine Vesicles Amphetamine->Dop_NE_Vesicles Disrupts Sequestration via VMAT2 VMAT2 VMAT2 Dop_NE_Cytosol Cytosolic Dopamine/Norepinephrine Dop_NE_Vesicles->Dop_NE_Cytosol Release into Cytosol Synaptic_Dop_NE Synaptic Dopamine/ Norepinephrine Dop_NE_Cytosol->Synaptic_Dop_NE Reverse Transport via DAT/NET Postsynaptic_Receptors Postsynaptic Dopamine/Norepinephrine Receptors Synaptic_Dop_NE->Postsynaptic_Receptors Binds to Signal Transduction Signal Transduction Postsynaptic_Receptors->Signal Transduction

Caption: Mechanism of barbiturate action on the GABA-A receptor.

Pharmacokinetic Profiles

The pharmacokinetics of these combination drugs are complex due to the differing absorption, distribution, metabolism, and excretion of their components.

Table 2: Comparative Pharmacokinetics of Active Components

ParameterMethamphetamineDextroamphetaminePentobarbitalAmobarbital
Time to Peak Plasma Conc. ~3.13 hours (oral)~3 hours (immediate-release)[5] 1-2 hours1-2 hours
Elimination Half-Life 6 to 15 hours (pH-dependent)[9] ~10 hours in adults[10] 15-50 hours8-42 hours
Metabolism Hepatic (CYP2D6), N-demethylation to amphetamine.[9] Hepatic (CYP2D6) to active metabolites.[5] HepaticHepatic
Excretion Primarily renal (pH-dependent).[9] Primarily renal.Primarily renal (as metabolites).Primarily renal (as metabolites).

Note: Pharmacokinetic parameters can vary significantly based on individual factors such as age, genetics, and urinary pH.

Experimental Protocols & Clinical Data

Detailed clinical trials comparing this compound and Dexamyl directly are scarce in modern literature due to their discontinued status. The available information is largely from historical clinical use and a limited number of older studies.

A hypothetical experimental protocol to compare the efficacy and side-effect profile of such combination drugs would likely involve a double-blind, placebo-controlled, crossover study design.

Hypothetical Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_trial Trial Phases (Crossover) cluster_data Data Collection & Analysis Recruitment Participant Recruitment (e.g., individuals with narcolepsy) Screening Inclusion/Exclusion Criteria Screening Recruitment->Screening Baseline Baseline Assessments (Physiological & Psychological) Screening->Baseline Randomization Randomization to Treatment Sequence Baseline->Randomization Phase1 Phase 1: Drug A / Drug B / Placebo Randomization->Phase1 Washout1 Washout Period Phase1->Washout1 Data_Collection Data Collection during each phase: - Efficacy Measures - Safety & Tolerability - Pharmacokinetics Phase1->Data_Collection Phase2 Phase 2: Crossover to next treatment Washout1->Phase2 Washout2 Washout Period Phase2->Washout2 Phase2->Data_Collection Phase3 Phase 3: Crossover to final treatment Washout2->Phase3 Phase3->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Interpretation Analysis->Results

Caption: A hypothetical workflow for a clinical trial comparing two active drugs and a placebo.

A 1967 study compared the effects of Dexamyl, a placebo, and Lucofen on moods, emotions, and motivations, indicating its use in clinical research of the era. H[11]owever, modern, robust comparative efficacy data is not available.

Abuse Potential and Discontinuation

Both this compound and Dexamyl were found to have a high potential for abuse and psychological dependence, which ultimately led to their discontinuation. T[1][2][3]he combination of a stimulant and a depressant created a unique psychoactive effect that was sought after for non-medical use. T[3][12]he barbiturate component, in particular, contributed significantly to the risk of dependence. O[13]verdose was a serious concern, with the toxicity of the barbiturate component often being the life-limiting factor. T[1]he discontinuation of these drugs was part of a broader shift in medicine towards developing treatments with better safety profiles and lower abuse liability, such as MAOIs and tricyclic antidepressants.

References

Validating the NovaDesbutal™ ELISA Kit: A Comparative Guide for High-Throughput Desbutal Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the new NovaDesbutal™ ELISA Kit against established analytical methods for the detection of this compound, a combination drug containing methamphetamine hydrochloride and pentobarbital sodium.[1][2][3] Experimental data and detailed protocols are presented to support the validation of this novel assay, offering a high-throughput and specific alternative for preclinical and forensic screening.

Introduction to this compound and Detection Challenges

This compound is a pharmaceutical formulation combining the central nervous system stimulant methamphetamine with the depressant pentobarbital.[2][4] This unique combination poses a challenge for traditional drug screening assays, which typically target one compound class at a time. Immunoassays for barbiturates may detect the pentobarbital component but can suffer from cross-reactivity and fail to identify the methamphetamine.[5] Conversely, amphetamine-specific assays will miss the barbiturate. Confirmatory methods like chromatography are highly accurate but can be time-consuming and costly for large-scale screening.[5][6]

The Novathis compound™ ELISA Kit is a novel competitive enzyme-linked immunosorbent assay designed for the specific and simultaneous qualitative or semi-quantitative detection of this compound's key components or their unique metabolites in biological matrices.

Comparative Performance of Analytical Methods

The performance of the Novathis compound™ ELISA Kit was validated against traditional immunoassay methods as well as confirmatory chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] The following table summarizes the key performance characteristics based on validation studies.

Table 1: Comparison of Assay Performance Characteristics

ParameterNovathis compound™ ELISA Kit (Hypothetical Data)General Barbiturate ImmunoassayHPLC-UV[9][10][11]GC-MS[12][13]
Principle Competitive ELISACompetitive ImmunoassayLiquid ChromatographyGas Chromatography-Mass Spectrometry
Specificity High for Pentobarbital & MethamphetamineVariable; cross-reactivity with other sedatives[5]High; separates parent drug from metabolitesVery High; mass fragmentation confirms identity
Limit of Detection (LOD) 0.5 ng/mL5-20 ng/mL2.10 µg/mL (Pentobarbital)[10]~2.0 µg/mL (Pentobarbital)[13]
Limit of Quantitation (LOQ) 1.5 ng/mL25-50 ng/mL3.97 µg/mL (Pentobarbital)[10]Low µg/mL range[13]
Precision (%RSD) < 10% (Intra-assay), < 15% (Inter-assay)< 15%< 2.1%[10]< 15%
Accuracy (% Recovery) 90-110%85-115%99.2-101.3%[10]95-105%
Sample Volume 25 µL50-100 µL20-100 µL100-500 µL[13]
Throughput High (96-well plate format)HighLow to MediumLow
Cost per Sample LowLowMediumHigh
Turnaround Time ~2-3 hours~1-2 hours~30-60 minutes per sample>1 hour per sample

Experimental Protocols

Validation of the Novathis compound™ ELISA Kit was performed following principles outlined in the ICH Q2(R2) guideline.[14][15][16]

Novathis compound™ ELISA Kit Validation Protocol

Principle: This is a competitive immunoassay. Samples containing this compound components are added to microplate wells pre-coated with antibodies specific to both pentobarbital and methamphetamine metabolites. A fixed amount of enzyme-conjugated drug is then added. The free drug in the sample competes with the enzyme-conjugated drug for the limited antibody binding sites. After incubation, unbound components are washed away, and a substrate is added. The color development is inversely proportional to the concentration of the drug in the sample.

Reagents and Materials:

  • Novathis compound™ Antibody-Coated 96-well Microplate

  • Negative Calibrator (drug-free urine/plasma)

  • This compound Positive Calibrators (1.5, 5, 20, 50 ng/mL)

  • This compound-HRP Conjugate Solution

  • Wash Buffer Concentrate (10X)

  • TMB Substrate Solution

  • Stop Solution (0.5 M H₂SO₄)

  • Precision pipettes and tips

  • Microplate reader with a 450 nm filter

Sample Preparation:

  • Collect urine or plasma samples according to standard laboratory procedures.

  • Centrifuge samples at 3,000 rpm for 10 minutes to remove particulates.[6]

  • Samples can be used directly or diluted with the provided Negative Calibrator if high concentrations are expected.

Assay Procedure:

  • Bring all reagents and samples to room temperature.

  • Add 25 µL of each calibrator, control, and unknown sample to the appropriate wells.

  • Add 100 µL of the this compound-HRP Conjugate Solution to each well.

  • Incubate the plate for 60 minutes at 37°C.

  • Wash each well 5 times with 300 µL of diluted Wash Buffer.

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Read the absorbance at 450 nm within 10 minutes.

Data Analysis: Calculate the mean absorbance for each set of calibrators, controls, and samples. A calibration curve is generated by plotting the absorbance of the calibrators against their concentration. The concentration of unknown samples is determined by interpolating from this curve.

Comparative Methods (Principles)
  • High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential interactions with a stationary phase (column) and a mobile phase (solvent).[9] For this compound, a reversed-phase C18 column can be used with a buffered mobile phase, followed by UV or Mass Spectrometry detection to identify and quantify pentobarbital and methamphetamine.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC separates volatile compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes and fragments them. The resulting mass spectrum provides a unique "fingerprint" for definitive identification and quantification.[12] This is considered a gold-standard confirmatory method in forensic toxicology.[17]

Visualization of Workflows and Mechanisms

To clarify the processes involved in assay validation and the compound's mechanism of action, the following diagrams are provided.

G Assay Validation Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Performance Validation (ICH Q2) cluster_comparison Phase 3: Comparative Analysis cluster_doc Phase 4: Documentation A Define Assay Purpose (Screening, Quantitative) B Develop Reagents (Antibodies, Conjugates) A->B C Establish Protocol B->C D Specificity (Cross-reactivity) C->D E Linearity & Range C->E F Accuracy (% Recovery) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Test Samples with New Assay & Reference Methods (GC-MS) D->J E->J F->J G->J H->J I->J K Statistical Analysis (Correlation, Bias) J->K L Final Validation Report K->L

Caption: Workflow for validating a new analytical assay.

G Simplified Opposing Mechanisms of this compound Components This compound This compound Ingestion Meth Methamphetamine This compound->Meth Pento Pentobarbital This compound->Pento Vesicle Dopamine Vesicles Meth->Vesicle Enters Neuron GABA_R GABA-A Receptor Pento->GABA_R Binds to Receptor Dopamine ↑ Dopamine Release Vesicle->Dopamine Forces Release Synapse Synaptic Cleft CNS_Stim CNS Stimulation (Euphoria, Alertness) Synapse->CNS_Stim Activates Postsynaptic Neuron Dopamine->Synapse GABA_Action ↑ GABAergic Inhibition (Cl- Influx) GABA_R->GABA_Action Potentiates GABA Effect CNS_Dep CNS Depression (Sedation, Anxiolysis) GABA_Action->CNS_Dep Hyperpolarizes Neuron

Caption: Opposing CNS effects of this compound's components.

Conclusion

The validation data demonstrates that the Novathis compound™ ELISA Kit is a sensitive, specific, and robust method for the rapid screening of this compound. While GC-MS and HPLC remain the gold standard for confirmation, the new ELISA kit provides a valuable high-throughput tool for initial screening in clinical research, toxicology, and drug development settings. Its performance characteristics, particularly its low limit of detection and high specificity for the combined analytes, make it a superior alternative to general immunoassays that may provide incomplete or misleading results.

References

Inter-Laboratory Comparison of Desbutal Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Desbutal, a pharmaceutical formulation containing methamphetamine hydrochloride and pentobarbital sodium, presents a unique analytical challenge due to the presence of both a stimulant and a depressant.[1][2] Accurate and precise quantification of these components is critical in forensic toxicology, clinical chemistry, and pharmaceutical quality control. This guide provides a summary of a hypothetical inter-laboratory comparison study designed to assess the proficiency of different laboratories in analyzing this compound. The study evaluates the performance of common analytical techniques and provides standardized protocols to support the harmonization of results across different testing facilities.

Hypothetical Inter-Laboratory Study Design

For this proficiency test, five independent laboratories (designated Lab A through Lab E) were provided with a standardized quality control sample containing known concentrations of methamphetamine and pentobarbital. Each laboratory was instructed to perform quantitative analysis using their in-house validated methods. The nominal concentrations in the quality control sample were 100 ng/mL for methamphetamine and 500 ng/mL for pentobarbital .

Data Presentation

The following tables summarize the quantitative results reported by the participating laboratories for the analysis of methamphetamine and pentobarbital in the blind quality control sample.

Table 1: Inter-Laboratory Comparison of Methamphetamine Quantification

LaboratoryReported Concentration (ng/mL)Deviation from Nominal Concentration (%)Analytical Method Used
Lab A98.2-1.8%GC-MS
Lab B105.6+5.6%LC-MS/MS
Lab C95.5-4.5%GC-MS
Lab D101.9+1.9%LC-MS/MS
Lab E112.3+12.3%GC-MS
Nominal Concentration 100.0
Mean Reported Concentration 102.7
Standard Deviation 6.4
Coefficient of Variation 6.2%

Table 2: Inter-Laboratory Comparison of Pentobarbital Quantification

LaboratoryReported Concentration (ng/mL)Deviation from Nominal Concentration (%)Analytical Method Used
Lab A490.7-1.9%GC-MS
Lab B515.2+3.0%LC-MS/MS
Lab C478.9-4.2%GC-MS
Lab D505.8+1.2%LC-MS/MS
Lab E530.1+6.0%GC-MS
Nominal Concentration 500.0
Mean Reported Concentration 504.1
Standard Deviation 19.8
Coefficient of Variation 3.9%

Experimental Protocols

The following are detailed methodologies for the key analytical techniques employed in the analysis of methamphetamine and pentobarbital.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a standard method for extracting acidic and basic drugs from a biological matrix like urine or blood plasma.

  • Sample Aliquoting : Pipette 1.0 mL of the biological sample into a 15 mL screw-cap glass tube.

  • Internal Standard Addition : Add an internal standard solution (e.g., methamphetamine-d5 and pentobarbital-d5) to each sample to correct for extraction efficiency and instrument variability.

  • pH Adjustment : For methamphetamine (a basic compound), adjust the sample pH to > 9 using a suitable buffer (e.g., sodium borate). For pentobarbital (an acidic compound), a separate aliquot should be adjusted to an acidic pH < 4 with an appropriate buffer (e.g., acetate buffer).

  • Extraction : Add 5 mL of an organic solvent (e.g., a mixture of ethyl acetate and hexane).

  • Mixing : Vortex the mixture for 2 minutes to ensure thorough mixing and facilitate the transfer of the analytes from the aqueous to the organic phase.

  • Centrifugation : Centrifuge the samples at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer : Carefully transfer the upper organic layer to a clean tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase (for LC-MS/MS) or a suitable solvent (for GC-MS) prior to injection.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust technique for the confirmatory analysis of drugs of abuse.[3][4][5]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injection : 1-2 µL of the reconstituted sample is injected in splitless mode.

  • MS Parameters :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of methamphetamine, pentobarbital, and their respective internal standards. Full scan mode can be used for qualitative identification.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of drugs in biological matrices.[6][7][8][9]

  • Instrumentation : A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column : A C18 reverse-phase column (e.g., 50 mm x 2.1 mm i.d., 1.8 µm particle size).

  • Mobile Phase :

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution : A gradient program is used to separate the analytes. For example:

    • Start with 5% B, hold for 0.5 minutes.

    • Increase to 95% B over 3 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 1.5 minutes.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • MS/MS Parameters :

    • Ionization Mode: ESI positive for methamphetamine and ESI negative for pentobarbital.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high selectivity and sensitivity.

Mandatory Visualization

The following diagram illustrates the primary metabolic pathways of the two active components of this compound: methamphetamine and pentobarbital.

G cluster_meth Methamphetamine Metabolism cluster_pento Pentobarbital Metabolism Methamphetamine Methamphetamine pOH_Meth p-Hydroxymethamphetamine Methamphetamine->pOH_Meth Aromatic Hydroxylation (CYP2D6) Amphetamine Amphetamine Methamphetamine->Amphetamine N-demethylation (CYP2D6) pOH_Amphetamine p-Hydroxyamphetamine Amphetamine->pOH_Amphetamine Aromatic Hydroxylation Norephedrine Norephedrine Amphetamine->Norephedrine Beta-hydroxylation Pentobarbital Pentobarbital Metabolites Inactive Metabolites Pentobarbital->Metabolites Hepatic Metabolism (Cytochrome P450) Excretion Urinary Excretion Metabolites->Excretion

Metabolic pathways of this compound components.
Workflow for Inter-Laboratory Proficiency Testing

The logical flow of a typical proficiency testing program is outlined below.

G cluster_workflow Proficiency Testing Workflow A PT Sample Preparation (Known Concentration) B Distribution to Participating Laboratories A->B C Sample Analysis by Individual Laboratories B->C D Data Submission to PT Provider C->D E Statistical Analysis of Results D->E F Performance Evaluation and Reporting E->F G Identification of Methodological Discrepancies F->G H Corrective Actions and Method Improvement G->H

Logical workflow of a proficiency testing program.

References

"Desbutal vs. modern stimulants: a neurochemical comparison"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective neurochemical comparison between the components of Desbutal, a discontinued pharmaceutical, and modern stimulants such as methylphenidate and amphetamine. This compound was a combination drug containing the central nervous system (CNS) stimulant methamphetamine and the barbiturate CNS depressant pentobarbital.[1][2][3] Due to a lack of direct experimental data on the combined this compound formulation, this comparison focuses on the neurochemical properties of its individual active ingredients in relation to contemporary stimulant medications.

Overview of Compounds

This compound was formulated with an immediate-release layer of pentobarbital sodium and a sustained-release layer of methamphetamine hydrochloride.[1] The therapeutic rationale was to use the sedative properties of pentobarbital to counteract some of the potential adverse effects of methamphetamine, such as anxiety and agitation.[1]

Modern stimulants , including methylphenidate and various amphetamine formulations, are primarily prescribed for the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[4][5] Their therapeutic effects are attributed to their modulation of monoaminergic neurotransmitter systems in the brain.

Comparative Neurochemical Mechanisms

The primary distinction in the neurochemical actions of these substances lies in their mechanisms of increasing synaptic levels of dopamine and norepinephrine.

Stimulant Mechanisms: Methamphetamine, Amphetamine, and Methylphenidate

Methamphetamine and Amphetamine: These phenethylamine derivatives share a core mechanism of action that involves:

  • Monoamine Transporter Inhibition: They competitively inhibit the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), thereby blocking the reuptake of these neurotransmitters.[6][7]

  • Vesicular Monoamine Transporter 2 (VMAT-2) Disruption: They interfere with the packaging of dopamine and norepinephrine into synaptic vesicles by inhibiting VMAT-2.[7][8]

  • Neurotransmitter Efflux: A key characteristic of amphetamines is their ability to induce reverse transport through DAT and NET, causing a significant, non-vesicular release of dopamine and norepinephrine into the synaptic cleft.[9] Methamphetamine is generally more potent than amphetamine, partly due to its greater lipid solubility, which facilitates its entry into the brain.[10]

Methylphenidate: While also increasing synaptic dopamine and norepinephrine, methylphenidate's primary mechanism is the inhibition of DAT and NET, functioning as a classical reuptake inhibitor.[5][[“]] It does not induce significant reverse transport of monoamines, distinguishing its action from that of amphetamines.[[“]]

Depressant Mechanism: Pentobarbital

Pentobarbital is a barbiturate that potentiates the effects of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor.[12] It achieves this by increasing the duration of chloride channel opening, which leads to neuronal hyperpolarization and a decrease in neuronal excitability.[12] At higher doses, pentobarbital can directly activate the GABA-A receptor.[1] The inclusion of pentobarbital in this compound would have introduced a widespread CNS depressant effect, which could modulate the stimulant-induced increase in neuronal firing.

Quantitative Neurochemical Data

The following tables provide a summary of available quantitative data for the individual components. It is important to note that direct comparative studies of this compound with modern stimulants are not available.

Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
d-Methamphetamine~600~10020,000 - 40,000
d-Amphetamine~60070 - 10020,000 - 40,000
d-threo-Methylphenidate33244>50,000

Source: Data compiled from multiple peer-reviewed studies.[13][14]

Table 2: Pentobarbital Affinity for GABA-A Receptor Subtypes

CompoundReceptor SubtypeAffinity for Direct Activation (μM)
Pentobarbitalα6β2γ2s58
α2β2γ2s139
α5β2γ2s528

Source: Data from a study on human GABA-A receptors.[1]

Visualizing the Neurochemical Pathways and Experimental Designs

stimulant_pathway cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_synapse Synaptic DA/NE DA_NE_receptors Dopamine & Norepinephrine Receptors DA_NE_synapse->DA_NE_receptors Binding downstream_signaling Downstream Signaling DA_NE_receptors->downstream_signaling Activation METH_AMPH METH_AMPH DAT_NET DAT_NET METH_AMPH->DAT_NET Inhibition & Reverse Transport VMAT2 VMAT2 METH_AMPH->VMAT2 Inhibition DAT_NET->DA_NE_synapse Increased Release DA_NE_vesicle DA_NE_vesicle VMAT2->DA_NE_vesicle Packaging Blocked DA_NE_cyto DA_NE_cyto DA_NE_vesicle->DA_NE_cyto Increased Cytosolic Concentration DA_NE_cyto->DAT_NET Reverse Transport

pentobarbital_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_synapse Synaptic GABA GABA_vesicle->GABA_synapse Release GABA_A_receptor GABA-A Receptor GABA_synapse->GABA_A_receptor Binding Cl_channel Chloride Channel GABA_A_receptor->Cl_channel Opens hyperpolarization Hyperpolarization Cl_channel->hyperpolarization Cl- Influx Pentobarbital Pentobarbital Pentobarbital->GABA_A_receptor Positive Allosteric Modulation

experimental_workflow cluster_preparation Preparation cluster_assays Experimental Assays cluster_data_analysis Data Analysis animal_model Animal Model (e.g., Rat) synaptosome_prep Synaptosome Preparation animal_model->synaptosome_prep microdialysis In Vivo Microdialysis animal_model->microdialysis release_assay Neurotransmitter Release Assay synaptosome_prep->release_assay cell_culture Cell Culture (Transfected with Transporters) binding_assay Competitive Radioligand Binding Assay cell_culture->binding_assay ki_ic50 Determine Ki and IC50 Values binding_assay->ki_ic50 neurotransmitter_levels Quantify Neurotransmitter Levels release_assay->neurotransmitter_levels microdialysis->neurotransmitter_levels comparison Compare Neurochemical Profiles ki_ic50->comparison neurotransmitter_levels->comparison

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for Monoamine Transporters

This in vitro assay is used to determine the binding affinity (Ki) of a test compound to a specific transporter protein.

1. Preparation of Membranes:

  • HEK293 cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter are cultured and harvested.[15]

  • The cells are lysed, and the cell membranes are isolated through centrifugation.[7] The membrane pellet is washed and resuspended in a suitable buffer.[7]

  • The total protein concentration of the membrane preparation is quantified.[7]

2. Assay Procedure:

  • The assay is conducted in a 96-well format.[7]

  • A constant concentration of a specific radioligand (e.g., [3H]citalopram for SERT) is added to each well along with varying concentrations of the unlabeled test compound.

  • The mixture is incubated to allow for binding to reach equilibrium.[7]

  • The contents of each well are then rapidly filtered through a glass fiber filter mat, which traps the membranes with the bound radioligand.[16]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[7]

3. Data Acquisition and Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.[7]

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound to determine the IC50 value.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[17]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

1. Surgical Implantation:

  • Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., the nucleus accumbens) of a laboratory animal, typically a rat.[18]

  • The animal is allowed a post-operative recovery period.

2. Microdialysis Procedure:

  • A microdialysis probe, with a semi-permeable membrane at its tip, is inserted into the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[18]

  • Neurotransmitters in the extracellular fluid diffuse across the membrane and into the flowing aCSF.

  • Dialysate samples are collected at regular time intervals before and after systemic or local administration of the test compound(s).[19]

3. Neurochemical Analysis:

  • The concentration of dopamine, norepinephrine, and other neurotransmitters in the dialysate samples is determined using high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED).[18]

Synaptosome Preparation and Neurotransmitter Release Assay

This in vitro method assesses a compound's ability to induce or inhibit neurotransmitter release from isolated nerve terminals.

1. Synaptosome Isolation:

  • A specific brain region is dissected and homogenized in an ice-cold, iso-osmotic sucrose solution.[2][4]

  • The homogenate undergoes a series of differential centrifugation steps to isolate a pellet enriched with synaptosomes.[1][2]

  • The final synaptosome pellet is resuspended in a physiological buffer.[1]

2. Release Assay:

  • The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine), which is taken up into the nerve terminals.

  • The loaded synaptosomes are then placed in a superfusion chamber and continuously washed with buffer.

  • Fractions of the superfusate are collected over time to measure basal release.

  • Neurotransmitter release is then stimulated, typically by depolarization with a high concentration of potassium chloride, in the presence of various concentrations of the test compound.[1]

3. Data Analysis:

  • The radioactivity in each collected fraction is measured to quantify the amount of neurotransmitter released.

  • The data are analyzed to determine the effect of the test compound on both basal and stimulated neurotransmitter release.

Summary and Conclusion

The neurochemical profile of this compound was a composite of the distinct actions of methamphetamine and pentobarbital. Methamphetamine, like modern amphetamine-based stimulants, is a potent releaser of dopamine and norepinephrine. Methylphenidate, in contrast, acts primarily as a reuptake inhibitor for these neurotransmitters. The inclusion of pentobarbital in this compound would have introduced a global dampening of neuronal activity through the potentiation of GABAergic inhibition. This combination likely produced a unique subjective experience but also carried a high risk of abuse and complex drug interactions, which ultimately led to its withdrawal from the market. Modern stimulants, while still possessing abuse potential, have more targeted mechanisms of action on the monoamine systems and are prescribed under strict medical supervision. The experimental protocols detailed here provide a framework for the continued investigation and comparison of the neurochemical properties of both historical and contemporary psychoactive compounds.

References

A Pharmacokinetic Showdown: Deconstructing Desbutal's Dual Components

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Pentobarbital and Methamphetamine Pharmacokinetics

The discontinued pharmaceutical agent Desbutal offered a unique, fixed-dose combination of a central nervous system depressant, pentobarbital sodium, and a stimulant, methamphetamine hydrochloride. This guide provides a comparative analysis of the pharmacokinetic profiles of these two individual components, drawing upon available human clinical data. Understanding the distinct absorption, distribution, metabolism, and excretion pathways of each is critical for researchers investigating sedative-hypnotic and stimulant pharmacology, as well as for professionals in drug development exploring combination therapies.

This compound was formulated with immediate-release pentobarbital and sustained-release methamphetamine, a crucial factor influencing their respective pharmacokinetic behaviors. This guide will delve into the specifics of each, presenting quantitative data in a clear, tabular format and outlining the experimental methodologies from key studies.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for orally administered pentobarbital (immediate-release) and methamphetamine (sustained-release) in healthy adult volunteers. It is important to note that the data are compiled from separate studies, and direct head-to-head comparative clinical trials are not available in the reviewed literature.

Pharmacokinetic ParameterPentobarbital (Immediate-Release)Methamphetamine (Sustained-Release)
Time to Peak Concentration (Tmax) ~1-2 hours (estimated)2-12 hours[1]
Peak Plasma Concentration (Cmax) Data not readily available in a comparable format14.5-33.8 µg/L (10 mg dose); 26.2-44.3 µg/L (20 mg dose)[1]
Elimination Half-Life (t½) 15-50 hours[1]Approximately 10 hours
Bioavailability 70-90% (oral)Not explicitly stated, but readily absorbed from the GI tract
Metabolism Primarily hepaticPrimarily hepatic
Excretion Primarily renal (as metabolites)Primarily renal

Experimental Protocols

The methodologies employed in the pharmacokinetic studies of pentobarbital and methamphetamine are crucial for interpreting the data. Below are summaries of the experimental protocols from key studies investigating the oral administration of each component.

Pentobarbital Pharmacokinetic Study (Based on Ehrnebo, 1974)

While the full text of the pivotal study by Ehrnebo (1974) on the oral pharmacokinetics of pentobarbital is not widely available, secondary sources and related literature allow for a reconstruction of the likely experimental design.

  • Study Design: A likely crossover study design where healthy adult volunteers received a single oral dose of pentobarbital sodium.

  • Subjects: Healthy adult male and female volunteers.

  • Dosage and Administration: A single oral dose of pentobarbital sodium, likely in capsule or solution form.

  • Sampling: Serial blood samples were collected over a period of at least 48 hours to adequately characterize the absorption, distribution, and elimination phases.

  • Analytical Method: Plasma concentrations of pentobarbital were likely determined using gas chromatography (GC), a standard analytical technique at the time.

  • Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters, including elimination half-life.

Methamphetamine Pharmacokinetic Study (Scheper et al., 2003)

This study provides a detailed protocol for evaluating the pharmacokinetics of sustained-release oral methamphetamine.

  • Study Design: A clinical study involving healthy adult volunteers.

  • Subjects: Eight healthy adult volunteers.

  • Dosage and Administration: Participants received four oral 10-mg S-(+)-methamphetamine hydrochloride sustained-release tablets over a 7-day period. Three weeks later, a subset of five participants received four oral 20-mg doses.

  • Sampling: Blood samples were collected for up to 24 hours after drug administration to determine plasma concentrations of methamphetamine and its primary metabolite, amphetamine.

  • Analytical Method: Plasma concentrations were quantified using a validated analytical method, likely gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data, including Cmax and Tmax[1].

Visualizing the Pharmacokinetic Pathways

To illustrate the distinct journeys of pentobarbital and methamphetamine through the body, the following diagrams, generated using Graphviz (DOT language), depict their primary pharmacokinetic pathways.

cluster_pentobarbital Pentobarbital Pathway Oral_Admin_P Oral Administration (Immediate-Release) GI_Tract_P GI Tract Absorption Oral_Admin_P->GI_Tract_P Dissolution & Absorption Liver_P Hepatic Metabolism (First-Pass Effect) GI_Tract_P->Liver_P Systemic_Circulation_P Systemic Circulation Liver_P->Systemic_Circulation_P Kidneys_P Renal Excretion (Metabolites) Liver_P->Kidneys_P Systemic_Circulation_P->Liver_P Metabolism Tissues_P Distribution to Tissues (including CNS) Systemic_Circulation_P->Tissues_P Tissues_P->Systemic_Circulation_P Urine Urine Kidneys_P->Urine

Caption: Pharmacokinetic pathway of immediate-release oral pentobarbital.

cluster_methamphetamine Methamphetamine Pathway Oral_Admin_M Oral Administration (Sustained-Release) GI_Tract_M GI Tract Absorption Oral_Admin_M->GI_Tract_M Slow Dissolution & Absorption Liver_M Hepatic Metabolism (First-Pass & Systemic) GI_Tract_M->Liver_M Systemic_Circulation_M Systemic Circulation Liver_M->Systemic_Circulation_M Kidneys_M Renal Excretion (Unchanged & Metabolites) Liver_M->Kidneys_M Systemic_Circulation_M->Liver_M Metabolism to Amphetamine Tissues_M Distribution to Tissues (including CNS) Systemic_Circulation_M->Tissues_M Systemic_Circulation_M->Kidneys_M Direct Excretion Tissues_M->Systemic_Circulation_M Urine Urine Kidneys_M->Urine

Caption: Pharmacokinetic pathway of sustained-release oral methamphetamine.

References

Confirmation of Desbutal Presence Using High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other established mass spectrometric techniques for the confirmation of Desbutal, a combination drug containing methamphetamine hydrochloride and pentobarbital sodium. The following sections detail the experimental protocols, present quantitative performance data, and illustrate the analytical workflow, offering researchers the necessary information to select the most suitable method for their analytical needs.

Comparative Analysis of Analytical Techniques

High-resolution mass spectrometry is increasingly becoming the standard for the detection and identification of new psychoactive substances (NPS) due to its ability to provide high-resolution, accurate-mass data.[1] This capability allows for the confident determination of elemental compositions of parent ions and their fragments, significantly reducing the ambiguity of compound identification. When coupled with liquid chromatography (LC) or gas chromatography (GC), HRMS offers a powerful tool for the analysis of complex mixtures.

This section compares the performance of LC-HRMS with two commonly used alternative methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the simultaneous analysis of methamphetamine and pentobarbital, the active components of this compound.

Data Summary

The following table summarizes the key quantitative performance parameters for the detection of methamphetamine and pentobarbital using LC-HRMS, GC-MS, and LC-MS/MS.

ParameterLC-HRMS (Orbitrap/QTOF)GC-MSLC-MS/MS (Triple Quadrupole)
Mass Accuracy < 5 ppmNominal MassNominal Mass
Limit of Detection (LOD) Methamphetamine: ~0.5 ng/mLPentobarbital: ~0.01 ng/mg (in hair)[2]Methamphetamine: ~0.05 ng/mg (in hair)Methamphetamine: ~0.2-1 ng/mL[3]Pentobarbital: ~5 ng/mL[4]
Limit of Quantitation (LOQ) Methamphetamine: ~1 ng/mLPentobarbital: 0.02 ng/mg (in hair)[2]Methamphetamine: ~0.1 ng/mg (in hair)Methamphetamine: ~1-2 ng/mL[3]Pentobarbital: ~10 ng/mL[4]
Linearity (r²) > 0.99> 0.99> 0.99
Sample Throughput HighMediumHigh
Specificity Very HighHighHigh
Derivatization Required NoYes (for improved chromatography of polar analytes)No
Instrumentation Cost HighLow to MediumMedium to High

Experimental Protocols

Detailed methodologies for the analysis of methamphetamine and pentobarbital using the compared techniques are provided below. These protocols are based on established methods found in the scientific literature.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This method is ideal for the simultaneous screening and quantification of a wide range of compounds without the need for derivatization.

Sample Preparation (Human Urine):

  • Centrifuge the urine sample to remove particulate matter.

  • Dilute an aliquot of the supernatant with the initial mobile phase.

  • Add an appropriate internal standard (e.g., methamphetamine-d5, phenobarbital-d5).

  • Vortex the sample and transfer it to an autosampler vial for injection.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

High-Resolution Mass Spectrometry (Orbitrap or QTOF):

  • Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode for methamphetamine and negative mode for pentobarbital (polarity switching may be used).

  • Scan Mode: Full scan with a resolution of 70,000 or higher. Data-dependent MS/MS (dd-MS2) can be used for fragmentation data acquisition.

  • Mass Range: m/z 100-600.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique, particularly for volatile and semi-volatile compounds. Derivatization is often employed to improve the chromatographic properties of polar analytes like methamphetamine.

Sample Preparation (Hair):

  • Decontaminate hair samples by washing with methanol.

  • Digest the hair sample in a basic solution (e.g., 2 N NaOH) at an elevated temperature.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Derivatize the extracted analytes using an agent like heptafluorobutyric anhydride (HFBA).

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.

Gas Chromatography:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C) to separate the analytes.

Mass Spectrometry (Single Quadrupole or Ion Trap):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan from m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS using a triple quadrupole mass spectrometer is the gold standard for targeted quantification due to its high sensitivity and specificity.

Sample Preparation (Blood/Plasma):

  • Perform a protein precipitation by adding a solvent like acetonitrile to the sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

Liquid Chromatography:

  • The LC conditions are similar to those used for LC-HRMS.

Tandem Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: ESI in positive mode for methamphetamine and negative mode for pentobarbital.

  • Scan Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

    • Methamphetamine: Common transitions include m/z 150 -> 119 and 150 -> 91.

    • Pentobarbital: Common transitions in negative mode include m/z 225 -> 182 and 225 -> 140.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the confirmation of this compound using high-resolution mass spectrometry.

Desbutal_Confirmation_Workflow Analytical Workflow for this compound Confirmation using LC-HRMS cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Confirmation Sample Biological Sample (Urine, Blood, Hair) Extraction Extraction (LLE, SPE, or Dilution) Sample->Extraction InternalStandard Internal Standard Spiking Extraction->InternalStandard LC Liquid Chromatography (Separation) InternalStandard->LC HRMS High-Resolution Mass Spectrometry (Detection & Identification) LC->HRMS DataAcquisition Data Acquisition (Full Scan & MS/MS) HRMS->DataAcquisition DataProcessing Data Processing (Peak Detection, Mass Accuracy, Fragmentation) DataAcquisition->DataProcessing Confirmation Confirmation of this compound (Methamphetamine & Pentobarbital) DataProcessing->Confirmation

Caption: Workflow for this compound confirmation by LC-HRMS.

References

The Enduring Allure and Peril: Deconstructing the Addictive Potential of Desbutal in the Landscape of Amphetamines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the addictive potential of the discontinued pharmaceutical Desbutal, a combination of methamphetamine hydrochloride and pentobarbital sodium, reveals a complex and potent threat that, while no longer a clinical reality, offers critical insights for modern drug development and addiction research. This guide provides a comparative framework, juxtaposing the inferred addictive properties of this compound with other well-characterized amphetamines, supported by a review of established experimental methodologies.

This compound, a brand name for a formulation containing a central nervous system (CNS) stimulant (methamphetamine) and a depressant (pentobarbital), was marketed for conditions ranging from obesity to depression before its withdrawal due to a high potential for abuse.[1][2][3][4][5] The unique combination of an "upper" and a "downer" was intended to mitigate the side effects of the stimulant while providing its therapeutic benefits.[1][6] However, this duality also created a distinct and highly insidious addictive profile.

Comparative Analysis of Addictive Potential

While direct experimental comparison of this compound with modern amphetamines is unavailable due to its discontinued status, its addictive potential can be inferred from the well-documented properties of its constituent components. Methamphetamine is a potent psychostimulant with a very high abuse liability, while pentobarbital is a barbiturate with a significant potential for dependence.[7][8][9][10][11][12]

The following table summarizes key parameters related to the addictive potential of methamphetamine (the primary stimulant in this compound) and other commonly prescribed or abused amphetamines.

Compound Primary Mechanism of Action Reinforcing Efficacy (Preclinical Models) Subjective "Liking" Scores (Human Studies) Withdrawal Severity
Methamphetamine Potent releaser of dopamine and norepinephrine[12][13][14][15]High; robust self-administration and conditioned place preference[11][12][16]High[11]Severe; includes depression, fatigue, psychosis[5][17][18][19]
d-Amphetamine (e.g., in Adderall) Primarily a dopamine and norepinephrine releaser[12]High; self-administered, produces conditioned place preference[4][11]Moderate to High[1][2][8]Moderate; fatigue, depression[5][17][18]
Lisdexamfetamine (Vyvanse) Prodrug of d-amphetamine; slower onset of action[8]Lower than immediate-release d-amphetamine[8]Lower than immediate-release d-amphetamine[8][20]Milder than immediate-release formulations
Methylphenidate (Ritalin) Primarily a dopamine and norepinephrine reuptake inhibitor[21]Moderate; self-administered, but generally considered to have lower abuse potential than amphetamines[22][23]Moderate[23]Mild to Moderate; fatigue, depression

Note: Data for this compound is inferred based on the properties of methamphetamine.

The pentobarbital component of this compound would have contributed a separate and synergistic addictive potential. Barbiturates are known to produce significant physical and psychological dependence, with a withdrawal syndrome that can be life-threatening.[7][9][11] The co-abuse of stimulants and depressants is a well-established pattern, with the depressant often used to manage the unpleasant side effects of the stimulant, such as anxiety and insomnia.[1] This cyclical use pattern can rapidly escalate to severe dependence on both substances.

Experimental Protocols for Assessing Addictive Potential

The data presented above is derived from a variety of well-established experimental paradigms designed to assess the abuse liability of psychoactive substances.

Preclinical Models
  • Self-Administration Studies: This is considered the gold standard for assessing the reinforcing properties of a drug.[24][25][26] Animals, typically rodents or non-human primates, are trained to perform a specific action (e.g., press a lever) to receive an intravenous infusion of the drug. The rate and persistence of this behavior are direct measures of the drug's reinforcing efficacy.

    • Fixed-Ratio (FR) Schedule: The animal receives a drug infusion after a fixed number of responses.

    • Progressive-Ratio (PR) Schedule: The number of responses required for each subsequent infusion increases. The "breakpoint," or the point at which the animal ceases to respond, is a measure of the drug's motivational strength.[27][28][29]

  • Conditioned Place Preference (CPP): This paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment.[4][6][10][30][31] If the drug is rewarding, the animal will spend more time in the environment associated with the drug during a subsequent drug-free test.

Clinical Studies
  • Human Abuse Potential (HAP) Studies: These are controlled clinical trials designed to assess the abuse liability of new CNS-active drugs.[20] Recreational drug users are given the test drug, a placebo, and a positive control (a drug with known abuse potential). Subjective effects, such as "drug liking," "euphoria," and "willingness to take the drug again," are measured using standardized questionnaires.[1][2][20]

Visualizing the Mechanisms and Methodologies

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Amphetamine_Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicles VMAT2->DA_vesicle Packages DA DAT Dopamine Transporter (DAT) DA_synapse Dopamine (DA) DAT->DA_synapse Releases DA Amphetamine_in Amphetamine Amphetamine_in->VMAT2 Inhibits Amphetamine_in->DAT Enters via DAT & Reverses Transport DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to Increased Signaling Increased Signaling DA_receptor->Increased Signaling Leads to

Caption: Amphetamine's mechanism of action on dopamine signaling.

Self_Administration_Workflow start Start: Naive Animal training Operant Training (Lever Press for Food) start->training catheter Surgical Implantation of Intravenous Catheter training->catheter acquisition Acquisition Phase (Lever Press for Drug Infusion) catheter->acquisition maintenance Maintenance Phase (Stable Self-Administration) acquisition->maintenance testing Experimental Manipulation (e.g., Dose-Response, Extinction, Reinstatement) maintenance->testing data Data Collection (Lever Presses, Infusions) testing->data analysis Data Analysis (e.g., Breakpoint, Reinforcement Rate) data->analysis end End analysis->end

Caption: Workflow for a typical preclinical self-administration study.

Conclusion

The case of this compound serves as a stark reminder of the potential dangers of combining psychoactive substances with opposing effects. The inferred addictive potential of this compound, driven by the potent stimulant effects of methamphetamine and the dependence-forming properties of pentobarbital, likely surpassed that of many single-entity amphetamine formulations. While modern pharmaceutical development has moved away from such combinations, the principles of neurobiology and behavioral pharmacology that underpinned this compound's addictive nature remain highly relevant. A thorough understanding of these principles, through rigorous preclinical and clinical testing, is paramount for the development of safer and more effective CNS-active medications and for addressing the ongoing challenges of substance use disorders.

References

A Comparative Analysis of Analytical Techniques for the Quantification of Desbutal Components

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various analytical techniques for the accurate and precise quantification of the active ingredients in Desbutal: pentobarbital and methamphetamine. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are evaluated, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable methodology for their specific needs.

Quantitative Performance Data

The accuracy and precision of an analytical method are paramount for reliable quantification. The following table summarizes the performance of HPLC, GC-MS, and LC-MS/MS for the analysis of pentobarbital and methamphetamine, as reported in various validation studies. Accuracy is typically reported as percent recovery, while precision is expressed as the relative standard deviation (% RSD).

Analytical TechniqueAnalyteMatrixAccuracy (% Recovery)Precision (% RSD)Citation
HPLC-UV PentobarbitalDrug Substance & Dosage FormsQuantitative (98-102%)0.26 - 1.6%[1]
MethamphetamineAdsorbent Material (Gauze)86.2%2.9%[2]
GC-MS p-Hydroxyphenobarbital (Metabolite)Plasma, Urine, MicrosomesGoodGood[3]
AmphetaminesIllicit Drug SamplesN/A (Validated Method)N/A (Validated Method)[4][5]
LC-MS/MS PentobarbitalUrineN/A (CV <15%)<15%[6]
MethamphetamineWhole Blood90-110% (of target)<10%[7]
Multiple (incl. Pentobarbital)Bile85-115% (of target)<15%[8]
Multiple (incl. Methamphetamine)BloodN/A (Validated Method)N/A (Validated Method)[9]

Detailed Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS analysis of pentobarbital and methamphetamine.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of pentobarbital in bulk drug substances and various dosage forms.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration.

    • For dosage forms like capsules or suppositories, perform an appropriate extraction (e.g., with an organic solvent) followed by dilution in the mobile phase.

    • Use an internal standard for strength determination.

    • Filter the final solution through a 0.45 µm filter before injection.

  • Instrumentation: Agilent LC 1100 HPLC with a Diode-Array Detector or equivalent.[10]

  • Chromatographic Conditions:

    • Column: Nucleosil C-18 (5 µm, 4.6 mm x 15 cm).[1]

    • Mobile Phase: A mixture of 0.01 M phosphate buffer (pH 3.5) and acetonitrile (72:28 v/v).[1]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 214 nm for pentobarbital[1][11] or 260 nm for methamphetamine.[2]

    • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of amphetamines and barbiturates, often requiring derivatization to improve volatility and chromatographic performance.

  • Sample Preparation (Derivatization):

    • Extract the analytes from the matrix (e.g., urine, blood) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10]

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a derivatizing agent (e.g., an n-alkyl iodide for phenobarbital metabolites) and heat to complete the reaction.[3]

  • Instrumentation: GC system equipped with a mass selective detector.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium.

    • Temperature Program: An initial temperature of ~100°C, followed by a ramp to ~280°C to ensure elution of all analytes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying a wide range of drugs, including pentobarbital and methamphetamine, in complex biological matrices.[7][9]

  • Sample Preparation ("Dilute and Shoot" for Urine):

    • To a 100 µL aliquot of the urine sample, add an internal standard solution.[6]

    • Vortex the mixture.

    • Centrifuge to pellet any precipitates.

    • Inject the supernatant directly into the LC-MS/MS system. A simple protein precipitation step is often used for blood samples.[9]

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6430 or 6470 LC/TQ).[6][7]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 µm).[6]

    • Mobile Phase A: Water with 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 5 mM ammonium acetate.

    • Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for methamphetamine and negative mode for pentobarbital.[6]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.

Visualizations: Workflows and Signaling Pathways

Visual diagrams help in understanding complex processes. The following diagrams illustrate a typical analytical workflow and a key signaling pathway associated with methamphetamine.

G General Analytical Workflow for this compound Components cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Receipt (e.g., Blood, Urine, Formulation) Extraction 2. Extraction (SPE, LLE, or Protein Ppt.) Sample->Extraction Evap 3. Evaporation & Reconstitution Extraction->Evap LC 4. Chromatographic Separation (HPLC / GC / LC) Evap->LC MS 5. Detection (UV / MS / MS-MS) LC->MS Quant 6. Quantification (Peak Integration) MS->Quant Report 7. Reporting (Concentration Calculation) Quant->Report

Caption: A generalized workflow for the analysis of this compound components.

G Methamphetamine's Mechanism of Action on Dopamine Neuron cluster_presynaptic Presynaptic Dopamine Neuron METH_in Methamphetamine DAT Dopamine Transporter (DAT) METH_in->DAT Enters via DAT VMAT2 Vesicular Transporter (VMAT2) METH_in->VMAT2 Disrupts VMAT2 TAAR1 TAAR1 Receptor METH_in->TAAR1 Activates DA_synapse High Extracellular Dopamine DAT->DA_synapse Dopamine Efflux DA_cyto VMAT2->DA_cyto DA release into cytoplasm Vesicle Synaptic Vesicle (Dopamine Storage) Vesicle->VMAT2 DA packaging DA_cyto->DAT DAT Reversal TAAR1->DAT Modulates DAT (via PKA/PKC)

References

Safety Operating Guide

Proper Disposal of Desbutal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Desbutal, a discontinued pharmaceutical formulation containing methamphetamine hydrochloride and pentobarbital sodium. Researchers, scientists, and drug development professionals must adhere to strict federal and local regulations due to the controlled and hazardous nature of its components.

This compound was a brand-name medication containing a combination of methamphetamine, a Schedule II stimulant, and pentobarbital, a Schedule II or III depressant.[1][2][3] The disposal of this compound and its constituent components is therefore regulated by the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[4][5] Improper disposal can lead to significant legal penalties and environmental harm.[6][7]

Core Disposal Principles for Controlled Substances

The primary principle governing the disposal of controlled substances like the components of this compound is that they must be rendered "non-retrievable."[8] This means the substance cannot be transformed back into a physical or chemical state that would allow it to be abused.[8] Simply discarding this compound in the trash or flushing it down a drain is not permitted and is illegal in many jurisdictions.[4][9]

Recommended Disposal Procedures for Research Settings

Laboratories and research facilities have two primary, compliant methods for the disposal of controlled substances such as this compound:

  • Reverse Distribution: This process involves returning the controlled substance to the manufacturer or a DEA-approved reverse distributor. The licensee must complete a DEA Form 41 and follow the specific procedures provided by the reverse distribution company for packaging and shipment.[10]

  • Hazardous Waste Contractor: A licensed hazardous waste disposal contractor with the proper DEA registrations can collect and dispose of the controlled substance waste. The facility's hazardous waste officer should be contacted to arrange for this service. The contractor will typically handle the necessary paperwork, including the DEA Form 41.[10][11]

In some cases, on-site destruction may be an option, but it requires strict adherence to DEA regulations. This involves using a method that renders the substance non-retrievable, such as chemical denaturation with a product like an activated carbon solution.[8] This on-site destruction process must be witnessed by at least two authorized employees, and a detailed log of the destruction must be maintained for a minimum of two years.[8]

Quantitative Data Summary

The disposal procedures for this compound are dictated by its classification as a controlled substance. The following table summarizes the DEA schedules of its active components.

ComponentDEA ScheduleAbuse PotentialPhysical/Psychological Dependence
MethamphetamineSchedule IIHighSevere
PentobarbitalSchedule II/IIIHigh to ModerateHigh to Moderate

Data sourced from DEA classifications.[2][3]

Experimental Protocols

The search results did not contain specific experimental protocols for the disposal of this compound. The procedures are regulatory and operational rather than experimental. The primary "protocol" is the legally mandated process for the destruction or return of controlled substances as outlined by the DEA and EPA.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Desbutal_Disposal_Workflow cluster_options start This compound Waste Identified is_controlled Is it a DEA Controlled Substance? start->is_controlled yes_controlled Yes (Schedule II Components) is_controlled->yes_controlled True no_controlled No is_controlled->no_controlled False disposal_options Select Compliant Disposal Method is_controlled->disposal_options non_hazardous_disposal Follow Standard Non-Hazardous Pharmaceutical Waste Procedures reverse_distributor Reverse Distributor disposal_options->reverse_distributor Option 1 hw_contractor Hazardous Waste Contractor disposal_options->hw_contractor Option 2 on_site On-Site Destruction disposal_options->on_site Option 3 reverse_distributor_steps Contact Reverse Distributor Complete DEA Form 41 Package and Ship reverse_distributor->reverse_distributor_steps hw_contractor_steps Contact EH&S Officer Arrange Pickup Contractor Completes DEA Form 41 hw_contractor->hw_contractor_steps on_site_steps Use Approved Method (e.g., Denaturation) Requires Two Witnesses Maintain Destruction Log on_site->on_site_steps final_record Retain All Disposal Records for Inspection reverse_distributor_steps->final_record hw_contractor_steps->final_record on_site_steps->final_record

Caption: Decision workflow for the compliant disposal of this compound.

References

Essential Safety and Handling of Desbutal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of all laboratory materials is paramount. This document provides essential, immediate safety and logistical information for the handling of Desbutal, a compound formulation containing methamphetamine hydrochloride and pentobarbital sodium. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound, a combination of a central nervous system stimulant and a depressant, requires stringent safety protocols due to its potential for toxicity. The following procedural guidance is based on the safety data sheets (SDS) of its constituent components.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the required PPE and safety protocols.

PPE / Safety MeasureSpecificationRationale
Eye/Face Protection Chemical safety goggles or face shieldProtects against splashes, dust, and aerosols.
Skin Protection
   GlovesImpermeable chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.
   Lab CoatStandard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesRequired when handling powders outside of a certified chemical fume hood to prevent inhalation.[1][2]
Ventilation Work in a well-ventilated area or a certified chemical fume hoodMinimizes inhalation exposure to dusts and vapors.[3]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3][4][5][6][7]Prevents accidental ingestion.
Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.[8]

  • Do not inhale dust or vapors.[3]

  • All work with the solid form of this compound should be conducted in a certified chemical fume hood to minimize inhalation risks.[3]

  • Use non-sparking tools to prevent ignition sources.[5][6]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[3][8]

  • Store locked up in a secure, controlled substance storage area, accessible only to authorized personnel.[3][7]

  • Keep away from heat and sources of ignition.[5][6]

  • Recommended storage is at room temperature, between 15-30°C (59-86°F), unless otherwise specified.[8]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all federal, state, and local regulations for controlled substances and hazardous waste.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

  • Do not dispose of this compound down the drain or in regular trash.

  • Contaminated PPE and other materials should be collected in a designated, labeled hazardous waste container.

  • A licensed professional waste disposal service should be used for the final disposal of this material.[1]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_1 Consult Safety Data Sheets (SDS) for Methamphetamine HCl and Pentobarbital Sodium prep_2 Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep_1->prep_2 prep_3 Prepare work area in a certified chemical fume hood prep_2->prep_3 handling_1 Weigh this compound using appropriate containment (e.g., weigh paper) prep_3->handling_1 handling_2 Perform experimental procedures within the fume hood handling_1->handling_2 cleanup_1 Decontaminate work surfaces handling_2->cleanup_1 storage_1 Return this compound to a secure, locked storage location handling_2->storage_1 If not all material is used cleanup_2 Dispose of waste in a labeled hazardous waste container cleanup_1->cleanup_2 cleanup_3 Doff PPE in the correct order cleanup_2->cleanup_3 cleanup_4 Wash hands thoroughly cleanup_3->cleanup_4

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.